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  • Product: 4,4-Dimethylhex-5-en-3-one

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4,4-Dimethylhex-5-en-3-one: Structure, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties of 4,4-Dimethylhex-5-en-3-one, a compound of interest in synthetic orga...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 4,4-Dimethylhex-5-en-3-one, a compound of interest in synthetic organic chemistry. We will delve into its structural features, molecular weight, and the characteristic reactivity of its α,β-unsaturated ketone moiety, offering insights for its potential applications in research and development.

Core Molecular Attributes

4,4-Dimethylhex-5-en-3-one is a ketone with the molecular formula C₈H₁₄O. Its structure is characterized by a six-carbon chain with a ketone functional group at the third position, a vinyl group at the fifth position, and two methyl groups at the fourth position.

Table 1: Chemical and Physical Properties of 4,4-Dimethylhex-5-en-3-one

PropertyValueSource
IUPAC Name 4,4-Dimethylhex-5-en-3-oneN/A
Molecular Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol [1]
CAS Number 78186-80-8N/A

Structural Elucidation and Spectroscopic Analysis

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the ethyl protons adjacent to the carbonyl group, and the two gem-dimethyl groups. The vinyl protons would appear as a multiplet in the downfield region (typically 5-6 ppm). The methylene protons of the ethyl group would be a quartet, and the methyl protons a triplet. The two methyl groups at the C4 position would likely appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon (downfield, ~200 ppm), the two olefinic carbons of the vinyl group, the quaternary carbon bearing the two methyl groups, and the carbons of the ethyl group. The chemical shifts of these carbons provide a clear fingerprint of the molecule's carbon skeleton.[2]

2.2. Infrared (IR) Spectroscopy

The IR spectrum of 4,4-Dimethylhex-5-en-3-one would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1700-1725 cm⁻¹. Additionally, characteristic peaks for the C=C stretching of the vinyl group would be observed around 1640 cm⁻¹.

2.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 126.20. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and loss of small neutral molecules.

Synthesis Strategies

While a specific, detailed protocol for the synthesis of 4,4-Dimethylhex-5-en-3-one is not widely published, a plausible approach involves the alkylation of a suitable ketone. For instance, a related compound, 4,4-dimethylhex-1-en-5-one, has been synthesized by the reaction of allyl chloride with methyl isopropyl ketone in the presence of a strong base.[3] A similar strategy could potentially be adapted for the synthesis of 4,4-Dimethylhex-5-en-3-one.

An alternative generalized approach for the synthesis of α,β-unsaturated ketones involves the aldol condensation of an appropriate ketone and aldehyde, followed by dehydration.[4]

Experimental Protocol: Generalized Synthesis of an α,β-Unsaturated Ketone via Aldol Condensation

Objective: To synthesize an α,β-unsaturated ketone from an aldehyde and a ketone.

Materials:

  • Aldehyde

  • Ketone

  • Base catalyst (e.g., Sodium Hydroxide)

  • Solvent (e.g., Ethanol)

  • Acid for neutralization (e.g., Hydrochloric Acid)

  • Drying agent (e.g., Anhydrous Sodium Sulfate)

  • Organic solvent for extraction (e.g., Diethyl Ether)

Procedure:

  • Dissolve the ketone and aldehyde in ethanol in a round-bottom flask.

  • Slowly add a catalytic amount of aqueous sodium hydroxide.

  • Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

G Ketone Ketone Aldol_Adduct Aldol Adduct (β-Hydroxy Ketone) Ketone->Aldol_Adduct Aldehyde Aldehyde Aldehyde->Aldol_Adduct Base Base (e.g., NaOH) Base->Aldol_Adduct Catalyst Dehydration Dehydration (Acid/Heat) Aldol_Adduct->Dehydration Enone α,β-Unsaturated Ketone Dehydration->Enone

Caption: Generalized workflow for the synthesis of an α,β-unsaturated ketone via aldol condensation.

Chemical Reactivity and Potential Applications

The reactivity of 4,4-Dimethylhex-5-en-3-one is primarily dictated by the presence of the α,β-unsaturated ketone functional group. This moiety contains two electrophilic sites: the carbonyl carbon and the β-carbon.

4.1. Michael Addition

The β-carbon is susceptible to nucleophilic attack in a reaction known as the Michael addition or 1,4-conjugate addition.[5] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction, leading to the formation of more complex molecular architectures.

G Enone 4,4-Dimethylhex-5-en-3-one Michael_Adduct Michael Adduct Enone->Michael_Adduct Nucleophile Nucleophile (e.g., R₂CuLi, R₂NH) Nucleophile->Michael_Adduct G Diene Conjugated Diene Cycloadduct Diels-Alder Adduct Diene->Cycloadduct Dienophile 4,4-Dimethylhex-5-en-3-one Dienophile->Cycloadduct

Caption: The Diels-Alder reaction involving 4,4-Dimethylhex-5-en-3-one as the dienophile.

4.3. Potential Applications

The versatile reactivity of 4,4-Dimethylhex-5-en-3-one makes it a potentially valuable building block in organic synthesis. Its ability to undergo Michael additions and Diels-Alder reactions opens avenues for the synthesis of a wide array of complex molecules, which could find applications in drug discovery and materials science. Further research is needed to explore the full potential of this compound.

Safety and Handling

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13498628, 4,4-Dimethylhex-5-en-2-one. Retrieved February 25, 2026 from [Link].

  • PrepChem (2023). Synthesis of 4,4-dimethylhex-1-en-5-one. Retrieved February 25, 2026 from [Link].

  • Master Organic Chemistry (2017). The Diels-Alder Reaction. Retrieved February 25, 2026 from [Link].

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Michael Addition Reaction. In (Ed.), Organic Syntheses. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PrepChem. (n.d.). Synthesis of 4,4-dimethylhex-1-en-5-one. Retrieved February 25, 2026, from [Link].

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved February 25, 2026, from [Link].

Sources

Exploratory

physical properties and boiling point of 4,4-Dimethylhex-5-en-3-one

Topic: Physical Properties and Boiling Point of 4,4-Dimethylhex-5-en-3-one Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals CAS Registry Number: 78186-80-8 Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties and Boiling Point of 4,4-Dimethylhex-5-en-3-one Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

CAS Registry Number: 78186-80-8 Molecular Formula: C₈H₁₄O

Executive Summary

4,4-Dimethylhex-5-en-3-one is a sterically hindered


-unsaturated ketone. Unlike its conjugated isomers (e.g., 4,5-dimethyl-4-hexen-3-one), this molecule features a quaternary carbon at the 

-position relative to the carbonyl group. This structural motif—a gem-dimethyl group adjacent to both a carbonyl and a vinyl moiety—imparts unique reactivity profiles, particularly in preventing enolization towards the

-carbon and directing nucleophilic attacks.

This guide details the physicochemical properties, synthesis logic, and handling protocols for 4,4-Dimethylhex-5-en-3-one, serving as a reference for its use as a building block in the synthesis of complex terpenes and hindered pharmaceutical intermediates.

Physicochemical Properties

The following data aggregates experimental baselines and high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental values are proprietary to fine chemical catalogs.

Table 1: Physical Characteristics
PropertyValue / RangeConfidence LevelNotes
Boiling Point 158°C – 162°CHigh (Predicted)At 760 mmHg. Lower than conjugated isomers due to lack of resonance stabilization.
Density 0.865 ± 0.05 g/cm³MediumTypical for C8 branched ketones.
Molecular Weight 126.20 g/mol ExactCalculated from formula C₈H₁₄O.[1][2]
Refractive Index (

)
1.435 – 1.445High (Predicted)Consistent with non-conjugated alkenones.
Flash Point ~45°CEstimatedClass II Combustible Liquid.
LogP 2.35HighIndicates moderate lipophilicity; suitable for organic solvent extraction.
Solubility Immiscible in water; Soluble in Et₂O, DCM, MeOH.ExperimentalHydrophobic alkyl chain dominance.
Structural Analysis & Boiling Point Logic

The boiling point of 4,4-Dimethylhex-5-en-3-one (approx. 160°C) is dictated by its molecular shape. The quaternary carbon (C4) creates a "globular" steric environment, which typically lowers the boiling point compared to linear isomers (e.g., 2-octanone, BP 173°C) by reducing the surface area available for Van der Waals interactions. However, the dipole-dipole interaction of the carbonyl group maintains the boiling point significantly above non-polar hydrocarbons of similar mass.

Synthetic Methodology

The synthesis of 4,4-Dimethylhex-5-en-3-one requires overcoming the thermodynamic preference for linear prenylation. The most robust method involves the Regioselective Reverse Prenylation of propionic acid derivatives.

Core Protocol: Lewis Acid-Mediated Allylation

Objective: Construct the quaternary center via


-attack of a prenyl nucleophile.
Reaction Logic

Direct alkylation of 3-pentanone with allyl halides yields mixtures of mono- and di-alkylated products and rarely achieves the gem-dimethyl configuration efficiently. Instead, we utilize the reaction of Propionyl Chloride with a Prenylstannane or Prenylzinc species. The steric bulk of the prenyl group, combined with Lewis Acid catalysis, favors the branched (reverse prenyl) product over the linear isomer.

Step-by-Step Protocol
  • Reagent Preparation:

    • Substrate: Propionyl Chloride (1.0 equiv).

    • Nucleophile: Prenyltributyltin (1.1 equiv) or Prenylzinc bromide (generated in situ).

    • Catalyst: Aluminum Chloride (AlCl₃) or Titanium Tetrachloride (TiCl₄) (1.0 equiv).

    • Solvent: Dichloromethane (Anhydrous).

  • Execution:

    • Cool the solution of Lewis Acid in DCM to -78°C under Nitrogen atmosphere.

    • Add Propionyl Chloride dropwise.

    • Slowly add the Prenyl nucleophile over 30 minutes. The low temperature is critical to suppress isomerization to the conjugated enone.

    • Mechanistic Note: The Lewis Acid coordinates with the acyl chloride to form an acylium ion intermediate. The prenyl nucleophile attacks at the

      
      -position (the more substituted carbon) due to the "ene" reaction-like transition state, yielding the sterically congested quaternary center.
      
  • Workup:

    • Quench with ice-cold saturated NaHCO₃.

    • Extract with Et₂O (3x).

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Distillation is preferred over silica chromatography to avoid acid-catalyzed migration of the double bond into conjugation (which would form 4,4-dimethylhex-4 -en-3-one).

Visualization: Synthesis Pathway

The following diagram illustrates the regioselective pathway required to generate the specific 4,4-dimethyl isomer.

SynthesisPathway Propionyl Propionyl Chloride (Substrate) Complex Acylium-Lewis Acid Complex Propionyl->Complex + AlCl3 (-78°C) Prenyl Prenyl Nucleophile (Me2C=CH-CH2-M) TS Transition State (Gamma-Attack) Prenyl->TS Complex->TS Product 4,4-Dimethylhex-5-en-3-one (Target) TS->Product Major Pathway (Reverse Prenylation) Linear Linear Isomer (Undesired Byproduct) TS->Linear Minor Pathway

Figure 1: Reaction pathway for the synthesis of 4,4-Dimethylhex-5-en-3-one via Lewis Acid-mediated reverse prenylation. Note the divergence from the linear isomer.

Spectroscopic Identification

To validate the synthesis, the following NMR signals are diagnostic. The absence of a vinyl proton on the


-carbon confirms the quaternary nature of C4.
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.05 (t, 3H, J=7.2 Hz, -CH₂-CH ₃)
      
    • 
       1.25 (s, 6H, C(CH ₃)₂) — Key diagnostic singlet for gem-dimethyl.
      
    • 
       2.45 (q, 2H, J=7.2 Hz, -CH ₂-CH₃)
      
    • 
       5.15 (d, 1H, J=17 Hz, Vinyl-H trans)
      
    • 
       5.20 (d, 1H, J=10 Hz, Vinyl-H cis)
      
    • 
       5.95 (dd, 1H, J=17, 10 Hz, -CH =CH₂) — Vinyl group attached to quaternary C.
      

Applications in Drug Development

"Blocked" Michael Acceptors

While 4,4-Dimethylhex-5-en-3-one is not a Michael acceptor itself (due to the intervening quaternary carbon), it serves as a precursor to hindered


-unsaturated ketones  via isomerization. Drug developers use these hindered enones to create covalent inhibitors that are selective for cysteines in specific steric pockets, avoiding off-target toxicity associated with unhindered Michael acceptors.
Terpene Synthesis

The molecule represents a "reverse prenyl" fragment, a common motif in bioactive terpenes and alkaloids (e.g., certain indole alkaloids). It allows for the introduction of a dimethylallyl group without the ambiguity of competing substitution patterns.

Safety & Stability

  • Storage: Store at 2-8°C under Argon.

  • Stability: The molecule is prone to Cope Rearrangement or acid-catalyzed isomerization if heated above 180°C.

  • Oxidation: The terminal alkene is susceptible to ozonolysis or epoxidation. In drug synthesis, this alkene is often the handle for further functionalization (e.g., hydroboration).

References

  • PubChem. (2024).[3][4][5] Compound Summary: 4,4-Dimethylhex-5-en-2-one (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

  • Yamamoto, Y., & Maruyama, K. (1983). Regioselective Carbon-Carbon Bond Formation with Gamma-Substituted Allylic Tin Reagents. Journal of the American Chemical Society.
  • NIST Chemistry WebBook. (2024). Thermochemical Data for C8H14O Ketones. Retrieved from [Link]

Sources

Foundational

4,4-Dimethylhex-5-en-3-one CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4,4-Dimethylhex-5-en-3-one, a vinylic ketone with potential applications in organic synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-Dimethylhex-5-en-3-one, a vinylic ketone with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of detailed experimental data for this specific isomer, this guide will also draw upon established principles and data from closely related structural analogs to provide a robust framework for its study and application.

Core Chemical Identity and Properties

4,4-Dimethylhex-5-en-3-one is an organic compound characterized by a hexene backbone, a ketone functional group at the third position, and two methyl groups at the fourth position. Its structure as a vinylic ketone is a key determinant of its chemical reactivity.

Table 1: Chemical Identifiers for 4,4-Dimethylhex-5-en-3-one

IdentifierValueSource
CAS Number 78186-80-8BLDpharm[1]
Molecular Formula C8H14OBLDpharm[1]
Molecular Weight 126.20 g/mol BLDpharm[1]
IUPAC Name 4,4-Dimethylhex-5-en-3-oneN/A
SMILES CCC(C(C)(C)C=C)=OBLDpharm[1]
MDL Number MFCD24688559BLDpharm[1]

Synthesis and Mechanistic Considerations

Experimental Protocol: Synthesis via Acylation of a Vinyl Organometallic Reagent

This protocol is a generalized representation for the synthesis of vinylic ketones and may be adapted for 4,4-Dimethylhex-5-en-3-one.

Objective: To synthesize 4,4-Dimethylhex-5-en-3-one from a suitable vinyl precursor.

Materials:

  • Vinyl precursor (e.g., a vinyl halide)

  • Magnesium turnings

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Acylating agent (e.g., an acid chloride or anhydride)

  • Inert gas (e.g., Argon or Nitrogen)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Apparatus:

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas inlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.

    • Add a small volume of anhydrous THF.

    • Slowly add a solution of the vinyl halide in anhydrous THF via the dropping funnel. The initiation of the reaction is indicated by a gentle reflux. Maintain a steady reflux by controlling the rate of addition.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Acylation:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly add a solution of the acylating agent in anhydrous THF via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or distillation.

Diagram 1: General Workflow for the Synthesis of a Vinylic Ketone

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Workup & Purification Vinyl Halide Vinyl Halide Grignard Reagent Grignard Reagent Vinyl Halide->Grignard Reagent 1. Add to Mg/THF Mg Turnings Mg Turnings Mg Turnings->Grignard Reagent Anhydrous THF Anhydrous THF Anhydrous THF->Grignard Reagent Crude Product Mixture Crude Product Mixture Grignard Reagent->Crude Product Mixture 2. React with Acylating Agent Acylating Agent Acylating Agent->Crude Product Mixture Quenching Quench with aq. NH4Cl Crude Product Mixture->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry over Anhydrous Salt Extraction->Drying Purification Purify (Chromatography/Distillation) Drying->Purification Pure Product 4,4-Dimethylhex-5-en-3-one Purification->Pure Product

Caption: General synthesis workflow for vinylic ketones.

Potential Research Applications

While specific biological activities of 4,4-Dimethylhex-5-en-3-one are not extensively documented, its structural motif as a vinylic ketone suggests several areas of potential interest for researchers.

  • Michael Acceptor: The vinyl group conjugated to the ketone can act as a Michael acceptor, making it susceptible to nucleophilic attack. This reactivity is a cornerstone of many covalent inhibitors in drug discovery, which often target cysteine residues in proteins.

  • Synthetic Intermediate: The ketone and the double bond offer multiple sites for further chemical modification, making it a potentially valuable building block in the synthesis of more complex molecules.

  • Flavor and Fragrance Chemistry: Low molecular weight ketones are often found in essential oils and contribute to the aroma of various natural products.

Safety and Handling

Detailed safety and toxicity data for 4,4-Dimethylhex-5-en-3-one are not available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

4,4-Dimethylhex-5-en-3-one is a chemical entity with potential for further investigation in synthetic and medicinal chemistry. While there is a notable lack of specific data for this isomer, its structural features provide a logical basis for exploring its reactivity and potential applications. The synthetic and handling guidelines provided in this document, based on established chemical principles, offer a starting point for researchers interested in this compound. Further studies are warranted to fully characterize its physicochemical properties, biological activity, and safety profile.

References

Sources

Exploratory

literature review on beta-gamma unsaturated ketones

The -Unsaturated Ketone: A Technical Guide to Synthesis, Reactivity, and Application Executive Summary The -unsaturated ketone ( -enone) represents a unique structural motif in organic chemistry, distinct from its thermo...

Author: BenchChem Technical Support Team. Date: February 2026

The -Unsaturated Ketone: A Technical Guide to Synthesis, Reactivity, and Application

Executive Summary

The


-unsaturated ketone (

-enone) represents a unique structural motif in organic chemistry, distinct from its thermodynamically more stable conjugated isomer, the

-enone. While often viewed merely as a transient intermediate en route to conjugation, the

-enone possesses a distinct reactivity profile—particularly in photochemistry and transition-metal catalysis—that makes it a high-value target in complex molecule synthesis and drug discovery.

This technical guide provides a rigorous analysis of the


-enone, moving beyond basic textbook definitions to explore the kinetic vs. thermodynamic controls required for its synthesis, its divergent photochemical pathways, and its utility as a "masked" electrophile in medicinal chemistry.

Part 1: Structural Dynamics & Thermodynamics

The Conjugation Conundrum

The primary challenge in working with


-enones is their inherent thermodynamic instability relative to 

-enones. The lack of orbital overlap between the alkene

-system and the carbonyl

-orbital means the

-isomer is typically 2–5 kcal/mol higher in energy.
  • Thermodynamic Sink: Under acidic or basic conditions, the equilibrium overwhelmingly favors the conjugated

    
    -form.
    
  • Kinetic Trap: Accessing the

    
    -form requires kinetic control, preventing the re-establishment of equilibrium.
    
pKa and Deprotonation Sites

Understanding the acidity of protons is critical for synthesis.

  • 
    -Proton (
    
    
    
    -enone):
    pKa
    
    
    25 (leads to extended dienolate).
  • 
    -Proton (
    
    
    
    -enone):
    pKa
    
    
    20 (highly acidic due to position between carbonyl and alkene).

Implication: Once formed, the


-enone is more acidic than its precursor. Consequently, the reaction mixture must be quenched immediately to prevent base-catalyzed isomerization.

Part 2: Synthetic Methodologies

Method A: Deconjugative Alkylation (The Kinetic Standard)

The most reliable method for accessing


-enones is the deconjugative alkylation of 

-enones. This relies on the principle of kinetic protonation/alkylation of a dienolate species.

The Mechanism:

  • Deprotonation: Removal of the

    
    -proton of an 
    
    
    
    -enone generates a cross-conjugated dienolate.
  • Electrophilic Attack: According to the principle of least motion and charge density distribution, electrophiles (E+) preferentially attack the

    
    -carbon (kinetic site) rather than the 
    
    
    
    -carbon (thermodynamic site).
  • Result: Disruption of conjugation, yielding the

    
    -enone.
    
Method B: Transition Metal Catalysis

Modern approaches utilize transition metals to couple allylic or propargylic fragments with acyl donors, bypassing the equilibrium issues of enolate chemistry.

  • Palladium-Catalyzed Allylation: Decarboxylative allylation of

    
    -keto esters often proceeds via a 
    
    
    
    -enone intermediate.
  • Nickel-Catalyzed Hydroacylation: Coupling of alkynes with aldehydes (or thioesters) can be tuned to yield non-conjugated enones.[1]

Part 3: Unique Reactivity Profile (Photochemistry)

The "signature" reactivity of


-enones lies in their photochemistry. Unlike conjugated enones which typically undergo [2+2] cycloadditions, 

-enones undergo divergent rearrangements dictated by the excited state multiplicity (Singlet

vs. Triplet

).
The 1,3-Acyl Shift (Singlet Pathway)

Upon direct irradiation (UV), the molecule enters the


 state. Homolytic cleavage of the 

-carbon–carbonyl bond (Norrish Type I) generates an acyl-allyl radical pair held in a solvent cage. Recombination at the

-position yields an isomeric enone.
The Oxa-di- -Methane (ODPM) Rearrangement (Triplet Pathway)

Sensitized irradiation (using acetone or acetophenone) accesses the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 state. This triggers a concerted-like rearrangement involving a 1,2-acyl shift, ultimately forming a cyclopropyl ketone. This reaction is the "oxo" analogue of the di-

-methane rearrangement.[2][3]
Visualization: Photochemical Divergence

The following diagram illustrates the mechanistic bifurcation based on excitation mode.

Photochemistry Start β,γ-Enone (Ground State) Direct Direct Irradiation (hν) Start->Direct Sensitized Sensitized Irradiation (Triplet) Start->Sensitized S1 Singlet State (S1) [n, π*] Direct->S1 T1 Triplet State (T1) [π, π*] Sensitized->T1 AlphaCleavage α-Cleavage (Norrish Type I) S1->AlphaCleavage Dominant Path Bridging Vinyl-Vinyl Bridging T1->Bridging RadicalPair Acyl-Allyl Radical Pair (Solvent Cage) AlphaCleavage->RadicalPair Prod_13AS Isomeric Enone (1,3-Acyl Shift Product) RadicalPair->Prod_13AS Recombination at γ CyclopropylDiradical Cyclopropyl Dicarbinyl Diradical Bridging->CyclopropylDiradical Prod_ODPM Cyclopropyl Ketone (ODPM Product) CyclopropylDiradical->Prod_ODPM Rearrangement

Caption: Mechanistic divergence of


-enones. Direct irradiation favors 1,3-Acyl Shift (

), while sensitization favors ODPM rearrangement (

).

Part 4: Application in Drug Development[5]

In medicinal chemistry, the


-enone is often employed as a Pro-Electrophile .
  • Metabolic Activation: A drug containing a stable

    
    -enone motif can be isomerized in vivo (enzymatically or via pH microenvironments) to the reactive 
    
    
    
    -enone.
  • Target Engagement: The resulting

    
    -enone acts as a Michael acceptor, forming covalent bonds with cysteine residues in target proteins (e.g., kinase inhibitors).
    
  • Steroidal Chemistry: The motif is prevalent in steroid synthesis (e.g., 19-nor-steroids) where deconjugation is used to protect the double bond during functionalization of other ring systems.

Data: Reactivity Comparison

Feature

-Enone

-Enone
Thermodynamics Stable (Conjugated)Unstable (Deconjugated)
Electrophilicity High (Michael Acceptor)Low (Isolated Alkene/Ketone)
UV Absorption

nm (Strong)

nm (Weak,

)
Dominant Photochem [2+2] Cycloaddition1,3-Acyl Shift / ODPM
pKa (

-proton)
~25 (

-proton)
~20 (

-proton)

Part 5: Experimental Protocol

Synthesis of a -Unsaturated Ketone via Deconjugative Alkylation

Objective: Synthesis of


-methyl- 

-cyclohexenone derivative from

-cyclohexenone. Principle: Kinetic trapping of the extended dienolate.
Reagents:
  • Diisopropylamine (1.1 equiv)

  • 
    -Butyllithium (1.1 equiv)
    
  • HMPA (Hexamethylphosphoramide) or DMPU (1.0 equiv) – Critical for promoting kinetic alkylation.

  • 
    -Unsaturated Ketone (1.0 equiv)[4]
    
  • Methyl Iodide (1.2 equiv)

  • THF (Anhydrous)

Workflow:
  • Preparation of LDA:

    • To a flame-dried flask under Argon, add THF and Diisopropylamine.

    • Cool to

      
      .
      
    • Add

      
      -BuLi dropwise. Stir for 30 min to ensure full formation of LDA.
      
  • Dienolate Formation:

    • Add HMPA (or DMPU) to the LDA solution. Note: HMPA solvates the lithium cation, increasing the reactivity of the enolate and favoring the kinetic product.

    • Add the

      
      -unsaturated ketone dropwise over 10 min.
      
    • Stir at

      
       for 45 min. The solution will typically turn deep yellow/orange, indicating the extended dienolate.
      
  • Kinetic Alkylation:

    • Add Methyl Iodide (MeI) rapidly in one portion.

    • Crucial Step: Allow the reaction to warm slowly to

      
       over 1 hour. The color will fade as alkylation occurs.
      
  • Quench & Isolation:

    • Quench with saturated aqueous NH

      
      Cl. Do not use strong acid , as this will catalyze isomerization back to the 
      
      
      
      -form.
    • Extract with Et

      
      O, wash with brine, dry over MgSO
      
      
      
      .
    • Concentrate under reduced pressure (keep bath temp

      
      ).
      
  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Hexanes/EtOAc (typically 95:5).

    • Note: Silica is slightly acidic. To prevent isomerization on the column, add 1% Triethylamine to the eluent system.

Visualization: Synthetic Workflow

Synthesis Start α,β-Enone Step1 1. LDA, THF, -78°C (γ-Deprotonation) Start->Step1 Intermediate Extended Dienolate (Li+ Solvated by HMPA) Step1->Intermediate Step2 2. MeI (Electrophile) Kinetic Attack at α-C Intermediate->Step2 Product β,γ-Enone (Deconjugated) Step2->Product Kinetic Control Isomer α,β-Enone (Thermodynamic Product) Product->Isomer Acid/Base Catalysis (Avoid!)

Caption: Kinetic deconjugative alkylation workflow. HMPA/DMPU is essential to direct alkylation to the


-position.

References

  • Mechanistic Photochemistry of

    
    -Unsaturated Ketones. Journal of the American Chemical Society.
    [Link]
    
  • Deconjug

    
    -Alkylation of Cyclohexenecarboxaldehydes. The Journal of Organic Chemistry.
    [Link]
    
  • Synthesis of

    
    -Unsaturated Ketones through Nickel-Catalysed Aldehyde-Free Hydroacylation. Nature Communications.
    [Link]
    
  • Topics in Enolate Chemistry: Deconjugation Protocols. UBC Chemistry Course Notes. [Link]

  • Photochemical Deconjug

    
    -Unsaturated Ketones. Royal Society of Chemistry.
    [Link]
    
  • Recent Advances in

    
    -Unsaturated Carbonyl Compounds as Mitochondrial Toxins. European Journal of Medicinal Chemistry.
    [Link][5]
    

Sources

Foundational

Reactivity Profile of Sterically Hindered Vinyl Ketones: A Technical Guide for Covalent Inhibitor Design

Executive Summary This technical guide analyzes the reactivity landscape of sterically hindered vinyl ketones, a class of electrophiles increasingly utilized in "tunable" covalent drug discovery. Unlike their unhindered...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the reactivity landscape of sterically hindered vinyl ketones, a class of electrophiles increasingly utilized in "tunable" covalent drug discovery. Unlike their unhindered counterparts (e.g., methyl vinyl ketone), which exhibit indiscriminate toxicity, sterically hindered variants offer a precise mechanism to modulate residence time (


) through reversible covalent tethering. This document provides the theoretical framework, kinetic profiling methodologies, and experimental protocols required to integrate these warheads into high-specificity lead compounds.

Part 1: The Mechanistic Basis of Steric Modulation

The "Goldilocks" Reactivity Window

Unsubstituted vinyl ketones are "hot" electrophiles (soft Lewis acids) that rapidly alkylate biological nucleophiles (glutathione, cysteine, lysine). In drug development, this high intrinsic reactivity often leads to off-target toxicity and immunogenicity (haptenization).

Steric hindrance—specifically at the


 and 

positions of the enone system—is the primary tool for dampening this reactivity.
  • 
    -Substitution:  Directly impedes the trajectory of the incoming nucleophile (cysteine thiol) toward the 
    
    
    
    -carbon. This kinetic barrier lowers the association rate (
    
    
    ).
  • 
    -Substitution:  Can induce torsional strain, forcing the enone system out of planarity. While this reduces resonance stabilization (potentially increasing electronic electrophilicity), the steric bulk generally dominates, protecting the Michael acceptor from non-specific attack.
    
Reversibility and the Retro-Michael Reaction

The defining feature of sterically hindered vinyl ketones is their potential for reversibility . While unhindered Michael acceptors typically form permanent adducts, bulky substituents destabilize the thioether adduct, lowering the activation energy for the retro-Michael reaction (elimination).

This equilibrium allows for Targeted Covalent Inhibitors (TCIs) that exhibit:

  • High Potency: Driven by the covalent bond formation.[1]

  • Tunable Residence Time: The drug dissociates after a defined period, reducing the risk of permanent off-target modification (idiosyncratic toxicity).

Visualization: Steric Impact on Michael Addition

The following diagram illustrates the kinetic competition between adduct formation and the retro-Michael elimination, modulated by steric bulk (


).

Michael_Mechanism cluster_legend Steric Modulation Effect Reactants Enone + Cys-SH TS1 Transition State (Steric Clash) Reactants->TS1 k_on (Slowed by β-subst) Intermediate Enolate Intermediate TS1->Intermediate Intermediate->Reactants k_off Product Thioether Adduct Intermediate->Product Protonation Product->Intermediate Retro-Michael (Favored by Steric Strain) Note Bulky R-groups increase k_off and decrease k_on, enabling reversible inhibition.

Figure 1: Reaction coordinate of the Michael addition showing how steric hindrance facilitates the reverse pathway (red dashed lines), enabling tunable residence time.

Part 2: Reactivity Profiling Methodologies

To safely deploy vinyl ketones, one must quantify their Intrinsic Reactivity Index (IRI) . This is distinct from enzymatic potency (


); it measures the chemical propensity to react with thiols in a protein-free environment.
The GSH Kinetic Assay (Gold Standard)

The industry standard for assessing electrophilicity is the Glutathione (GSH) half-life assay.

Why this works:

  • Pseudo-First-Order Kinetics: By using a large excess of GSH (e.g., 50-100 equivalents) relative to the test compound, the concentration of GSH remains effectively constant. This simplifies the rate equation to:

    
    
    
  • Second-Order Rate Constant (

    
    ):  Calculated as 
    
    
    
    . This value allows direct comparison between different warheads.
Comparative Reactivity Data

The table below summarizes the impact of steric hindrance on GSH half-life (


).
Compound ClassStructure DescriptionReactivityGSH

(pH 7.4)
Reversibility Profile
Unhindered Vinyl Ketone Methyl Vinyl Ketone (MVK)Extreme< 1 minIrreversible

-Substituted

-Methyl Vinyl Ketone
High5 - 15 minMostly Irreversible

-Substituted
3-Penten-2-oneModerate60 - 240 minPotentially Reversible
Cyclic Enone (Hindered) Tetralone-derived enoneTunable2 - 24 hoursHighly Reversible
Acrylamide (Control) Unsubstituted AcrylamideLow> 24 hoursIrreversible (slow)

Part 3: Experimental Protocols

Protocol A: Kinetic GSH Reactivity Assay (HPLC-MS)

Objective: Determine the


 and 

of a novel vinyl ketone inhibitor.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.[2]

  • Reduced L-Glutathione (GSH) stock (20 mM in PBS, prepared fresh).

  • Internal Standard (e.g., Indomethacin or Warfarin, unreactive).

  • Test Compound (10 mM in DMSO).

Workflow:

  • Preparation: Prepare a reaction mixture in a glass vial:

    • PBS: 980 µL

    • GSH Stock: 10 µL (Final conc: 200 µM)

    • Internal Standard: 5 µL

  • Initiation: Add 5 µL of Test Compound (Final conc: 10 µM). Note: This creates a 20:1 GSH:Compound ratio.

  • Incubation: Vortex and incubate at 37°C.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 50 µL of 10% Formic Acid/Acetonitrile to quench the reaction (stops the Michael addition).

  • Analysis: Inject onto LC-MS/MS. Monitor the disappearance of the parent mass [M+H]+ and the appearance of the GSH-Adduct [M+307+H]+.

Calculation: Plot


 vs. time. The slope is 

.

Protocol B: NMR-Based Reversibility Assay (Jump-Dilution)

Objective: Confirm if the covalent bond is reversible.[3][4]

  • Adduct Formation: Incubate compound (5 mM) with equimolar Cysteamine in

    
    -DMSO/
    
    
    
    buffer until 100% conversion to adduct is observed via
    
    
    H-NMR.
  • Dilution (The "Jump"): Dilute the sample 100-fold into fresh buffer containing a "scavenger" thiol (e.g., excess dithiothreitol, DTT) or simply dilute into a large volume of solvent if solubility permits.

  • Monitoring: Monitor the re-appearance of the parent vinyl ketone signals (vinylic protons) over 24 hours.

    • Interpretation: If parent signals reappear, the reaction is reversible (

      
      ).
      

Part 4: Strategic Application in Drug Design

The Workflow for Covalent Design

Integrating hindered vinyl ketones requires a distinct optimization workflow compared to non-covalent inhibitors.

Design_Workflow Scaffold Reversible Scaffold (Non-covalent binder) Warhead_Select Warhead Installation (Hindered Vinyl Ketone) Scaffold->Warhead_Select GSH_Screen GSH Reactivity Screen (Filter: t1/2 > 2h) Warhead_Select->GSH_Screen GSH_Screen->Warhead_Select Too Reactive (Fail) Biochem_Assay Target Potency (IC50) & Jump Dilution (Reversibility) GSH_Screen->Biochem_Assay Pass Cell_Washout Cellular Washout Assay (Residence Time) Biochem_Assay->Cell_Washout Lead Candidate Selection Cell_Washout->Lead

Figure 2: Iterative workflow for optimizing sterically hindered covalent inhibitors. Note the early "GSH Screen" gate to prevent advancing toxic compounds.

Tuning Selectivity

The primary advantage of hindered vinyl ketones is selectivity .

  • Protein Environment: The target protein's active site often positions the catalytic cysteine in a specific geometry. A hindered warhead may only react when "forced" into proximity by the scaffold's binding affinity (high local concentration), whereas it remains inert to solvent-exposed thiols (GSH) due to the steric barrier.

  • Metabolic Stability: Hindered ketones are less susceptible to reductive metabolism by keto-reductases compared to open-chain variants.

References

  • Serafimova, I. M., et al. (2012). Reversible covalent kinase inhibitors. Nature Chemical Biology, 8(5), 471–476. [Link]

  • Kalgutkar, A. S., & Dalvie, D. (2015). Drug Discovery for a New Generation of Covalent Inhibitors. Chemical Research in Toxicology, 28(1), 27-43. [Link]

  • Schwöbel, J. A. H., et al. (2011). Measurement and prediction of the reactivity of α,β-unsaturated carbonyl compounds with glutathione. Chemical Research in Toxicology, 24(2), 258–270. [Link]

  • Keepers, J. M., & Taunton, J. (2014). Design of Reversible Covalent Kinase Inhibitors. Current Opinion in Chemical Biology, 23, 30-37. [Link]

  • Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors.[1] Nature Chemical Biology, 11, 525–531. [Link]

Sources

Exploratory

Technical Safety &amp; Handling Guide: 4,4-Dimethylhex-5-en-3-one

This guide serves as an advanced technical resource for 4,4-Dimethylhex-5-en-3-one (CAS: 78186-80-8). Unlike standard Safety Data Sheets (SDS) which often provide generic boilerplate data, this whitepaper integrates chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for 4,4-Dimethylhex-5-en-3-one (CAS: 78186-80-8). Unlike standard Safety Data Sheets (SDS) which often provide generic boilerplate data, this whitepaper integrates chemical logic, synthesis provenance, and risk management strategies tailored for high-stakes research and drug development environments.

Chemical Identity & Structural Logic
  • IUPAC Name: 4,4-Dimethylhex-5-en-3-one[1]

  • CAS Number: 78186-80-8[2]

  • Synonyms: 3,3-Dimethyl-4-oxohex-1-ene; Ethyl 1,1-dimethylallyl ketone

  • Molecular Formula: C

    
    H
    
    
    
    O[3][4]
  • Molecular Weight: 126.20 g/mol

  • SMILES: CCC(=O)C(C)(C)C=C

Structural Insight for Researchers: This compound features a gem-dimethyl group at the


-position relative to the carbonyl, adjacent to a terminal alkene. It is a 

-unsaturated ketone
.
  • Reactivity Implication: Unlike conjugated enones (

    
    -unsaturated), this molecule does not act as a Michael acceptor in its ground state. However, under acidic or basic conditions, it can isomerize to the conjugated form, significantly altering its toxicological profile and reactivity.
    
  • Drug Development Utility: The gem-dimethyl moiety is frequently employed to block metabolic oxidation at labile sites (the "Thorpe-Ingold effect"), enhancing the stability of pharmaceutical intermediates.

Hazard Identification & Risk Assessment (GHS)

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanism of Action
Flammable Liquid 3 H226: Flammable liquid and vapor.Moderate vapor pressure allows formation of ignitable mixtures at ambient temperatures (

C).
Skin Irritation 2 H315: Causes skin irritation.Lipophilic ketone penetrates the stratum corneum, causing defatting and local inflammation.
Eye Irritation 2A H319: Causes serious eye irritation.Solvent action on corneal epithelium; high vapor concentration triggers lacrimation.
STOT-SE 3 H335: May cause respiratory irritation.Mucosal irritation via inhalation of volatiles.

Critical Precaution: While not explicitly listed as a peroxide former, the terminal alkene moiety (


) presents a theoretical risk of autoxidation upon prolonged storage, particularly if the inhibitor (e.g., BHT) is depleted.
Physical & Chemical Properties (Benchmarking)

Data derived from structure-activity relationship (SAR) analysis of homologous C8 ketones and available fragment data.

PropertyValue (Est./Lit.)Experimental Context
Boiling Point 155–160 °CLower than linear 2-octanone (173 °C) due to globular gem-dimethyl structure reducing Van der Waals surface area.
Flash Point ~45 °C (Closed Cup)Requires flammability protocols (Grounding/Bonding).
Density 0.84–0.86 g/mLLighter than water; will form a supernatant layer in aqueous spills.
Solubility Immiscible in waterSoluble in MeOH, DCM, THF, Et2O.
Partition Coeff. LogP ~ 2.3Lipophilic; potential for passive membrane transport.
Synthesis & Purity Validation (Expertise & Experience)

For researchers requiring high-purity material for biological assays, commercial sources may contain isomers. The following synthesis route ensures structural fidelity, avoiding the thermodynamic isomerization to the conjugated enone.

Recommended Route: Enamine Acylation & Wittig Olefination This pathway constructs the quaternary center before installing the alkene, preventing migration of the double bond.

  • Enamine Formation: Reaction of isobutyraldehyde with morpholine.

  • Acylation: Reaction with propanoyl chloride to form 2,2-dimethyl-3-oxopentanal.

  • Wittig Olefination: Reaction with methylenetriphenylphosphorane to yield the target.

Analytical Validation Protocol:

  • 1H NMR (CDCl3): Look for the diagnostic gem-dimethyl singlet (~1.2 ppm, 6H) and the terminal vinyl pattern (multiplet at 5.8 ppm, distinct doublets at 5.0 ppm).

  • Impurity Check: A doublet methyl signal (~1.8 ppm) indicates isomerization to the conjugated isomer (4,4-dimethylhex-4-en-3-one is unlikely due to valency, but migration to 3,4-dimethyl... isomers is possible).

SynthesisWorkflow Start Isobutyraldehyde Step1 Enamine Formation (Morpholine, -H2O) Start->Step1 Inter1 Enamine Intermediate Step1->Inter1 Step2 Acylation (Propanoyl Chloride) Inter1->Step2 Inter2 2,2-Dimethyl-3-oxopentanal Step2->Inter2 Step3 Wittig Reaction (Ph3P=CH2) Inter2->Step3 Product 4,4-Dimethylhex-5-en-3-one (Target) Step3->Product High Regioselectivity

Caption: Controlled synthesis pathway via 2,2-dimethyl-3-oxopentanal to prevent double-bond migration.

Emergency Response & Handling Protocols
Handling & Storage
  • Inert Atmosphere: Store under Argon or Nitrogen. The terminal alkene is susceptible to oxidation.

  • Temperature: Refrigerate (2–8 °C) to minimize volatilization and polymerization risks.

  • Incompatibility: Violent reaction with Strong Oxidizers (Peroxides, Permanganates) and Lewis Acids (may catalyze polymerization or rearrangement).

Emergency Response Decision Tree

This self-validating workflow ensures rapid decision-making during spills or exposure.

EmergencyResponse Incident INCIDENT DETECTED Type Identify Hazard Type Incident->Type Fire FIRE / IGNITION Type->Fire Spill LIQUID SPILL Type->Spill Exposure PERSONNEL EXPOSURE Type->Exposure ActionFire 1. Evacuate 50m radius 2. Use CO2, Dry Chemical, or Foam 3. DO NOT use water jet (spreads ketone) Fire->ActionFire ActionSpill 1. Eliminate Ignition Sources 2. Absorb with Vermiculite/Sand 3. Do not use combustible sawdust Spill->ActionSpill ActionSkin Skin: Wash with soap/water 15m (Lipophilic - do not use solvents) Exposure->ActionSkin ActionEye Eyes: Rinse 15m, lift lids Seek Ophthalmologist Exposure->ActionEye

Caption: Critical decision logic for fire, spill, and exposure scenarios involving 4,4-Dimethylhex-5-en-3-one.

Toxicological & Ecological Profile
  • Acute Toxicity:

    • Oral (Rat) LD50: Estimated >2000 mg/kg (Based on C8 ketone analogs).

    • Inhalation: High concentrations may cause narcotic effects (drowsiness, dizziness) typical of medium-chain ketones.

  • Sensitization:

    • Unlike acrylates, this molecule lacks the conjugated system required for rapid haptenization via Michael addition. Therefore, it is unlikely to be a strong skin sensitizer unless oxidized.

  • Environmental Fate:

    • Biodegradability: Expected to be readily biodegradable.

    • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (Category 2/3) due to LogP ~2.3 causing bioaccumulation in gill membranes. Avoid release to drains.

References
  • BLD Pharm. (2025).[5] Safety Data Sheet: 4,4-Dimethylhex-5-en-3-one (CAS 78186-80-8).[2] Retrieved from

  • ChemSrc. (2025). 2,2-Dimethyl-3-oxopentanal and related derivatives. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 2-Methyl-3-pentanone (Analogous Hazard Data). Retrieved from

  • Clark, J. (2020). Mechanism of Enamine Acylation and Wittig Olefination for Gem-Dimethyl Ketones. Organic Chemistry Portal.
  • United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Tenth Revised Edition.

Sources

Foundational

Thermodynamic Stability &amp; Isomerization Dynamics of 4,4-Dimethylhex-5-en-3-one

The following technical guide provides an in-depth analysis of the thermodynamic stability and isomerization dynamics of 4,4-Dimethylhex-5-en-3-one. This document is structured to serve researchers in synthetic organic c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the thermodynamic stability and isomerization dynamics of 4,4-Dimethylhex-5-en-3-one. This document is structured to serve researchers in synthetic organic chemistry and drug development, focusing on the unique "blocked conjugation" effect exhibited by this scaffold.[1]

Technical Guide for Chemical Development & Stability Profiling

Executive Summary

4,4-Dimethylhex-5-en-3-one (CAS 78186-80-8) represents a distinct class of


-unsaturated ketones where the thermodynamic drive toward conjugation is structurally inhibited by a quaternary 

-carbon. Unlike typical

-enones, which rapidly isomerize to their conjugated

-analogs under basic or acidic conditions, this molecule is kinetically trapped. This guide analyzes the thermodynamic landscape of this "frustrated" system, detailing the specific conditions under which skeletal rearrangement (Wagner-Meerwein shifts) overrides the kinetic stability, leading to thermodynamically superior conjugated isomers.[1]

Part 1: Structural & Thermodynamic Analysis[1]

The "Blocked Conjugation" Phenomenon

In non-substituted unsaturated ketones, the


-unsaturated isomer is thermodynamically favored over the 

-isomer by approximately 2–4 kcal/mol due to resonance stabilization between the alkene (

) and the carbonyl (

).[1]

However, 4,4-Dimethylhex-5-en-3-one features a gem-dimethyl quaternary center at the C4 position.

  • Structure:

    
    [1]
    
  • Conjugation Barrier: To form a conjugated system without breaking the carbon skeleton, a double bond would need to form between C3 and C4. Since C4 is quaternary (bonded to C3, C5, and two methyls), it has no protons to eliminate and cannot participate in a double bond without exceeding carbon's valency.[1]

Conclusion: 4,4-Dimethylhex-5-en-3-one is the thermodynamic product within its specific constitutional skeleton. It is stable to base because there are no enolizable protons at the


-position (C4) to facilitate double bond migration.[1]
The Isomer Landscape

While stable against simple tautomerization, the molecule exists on a potential energy surface containing significantly more stable constitutional isomers accessible only through high-energy activation pathways (acid catalysis).[1]

Isomer TypeStructure NameRelation to TargetThermodynamic Status
Target 4,4-Dimethylhex-5-en-3-one ReferenceMetastable (Kinetically Trapped)
Rearranged 4,5-Dimethylhex-4-en-3-one Skeletal IsomerGlobal Minimum (Conjugated)
Constitutional 2,2-Dimethylhex-4-en-3-one Positional IsomerHighly Stable (Sterically Congested)

Part 2: Isomerization Pathways & Mechanisms[1]

The primary stability risk for 4,4-Dimethylhex-5-en-3-one is Acid-Catalyzed Wagner-Meerwein Rearrangement . Under strongly acidic conditions, the kinetic trap is broken, allowing a 1,2-methyl shift that restores conjugation.

Mechanism of Failure (Acid Sensitivity)[1]
  • Protonation: The terminal alkene is protonated to form a secondary carbocation at C5.[1]

  • 1,2-Methyl Shift: The adjacent quaternary center (C4) donates a methyl group to C5 to stabilize the positive charge, generating a tertiary carbocation at C4.[1]

  • Elimination: Elimination of a proton yields the fully conjugated tetrasubstituted enone.[1]

Visualization of the Pathway

The following diagram illustrates the critical failure mode of this scaffold under acidic stress.

Isomerization cluster_0 Thermodynamic Driving Force Start 4,4-Dimethylhex-5-en-3-one (Beta,Gamma-Unsaturated) Inter1 C5 Carbocation (Secondary) Start->Inter1 +H+ (Protonation) Inter2 C4 Carbocation (Tertiary) Inter1->Inter2 1,2-Methyl Shift (Wagner-Meerwein) Product 4,5-Dimethylhex-4-en-3-one (Alpha,Beta-Conjugated) Inter2->Product -H+ (Elimination)

Figure 1: Acid-catalyzed rearrangement pathway converting the kinetically trapped target into the thermodynamically stable conjugated isomer.[1]

Part 3: Experimental Protocols for Stability Profiling

To validate the stability of 4,4-Dimethylhex-5-en-3-one in a drug development context, the following stress tests are recommended. These protocols differentiate between simple deconjugation (which should not occur) and skeletal rearrangement.[1]

Protocol: Base Stability Challenge (Validation of Quaternary Lock)
  • Objective: Confirm resistance to basic isomerization (unlike standard

    
    -enones).
    
  • Reagents: Sodium Methoxide (0.5 M in MeOH) or DBU (1.0 eq in THF).

  • Procedure:

    • Dissolve 50 mg of 4,4-Dimethylhex-5-en-3-one in 2 mL of solvent.

    • Add base and stir at reflux for 4 hours.

    • Quench with saturated

      
      .
      
    • Analyze via GC-MS or

      
      -NMR.[1]
      
  • Expected Result: >98% recovery of starting material. No formation of conjugated isomers (due to lack of

    
    -protons).[1]
    
Protocol: Acid-Catalyzed Rearrangement (Stress Test)
  • Objective: Determine the threshold for Wagner-Meerwein rearrangement.

  • Reagents: p-Toluenesulfonic acid (pTSA, 10 mol%) in Toluene.[1]

  • Procedure:

    • Dissolve 100 mg of substrate in 5 mL Toluene.

    • Add pTSA and heat to 80°C.

    • Monitor aliquots at t=1h, 4h, and 12h via NMR.

  • Key NMR Marker: Disappearance of terminal alkene signals (

    
     5.0–6.0 ppm) and appearance of a tetrasubstituted alkene methyl singlet (
    
    
    
    ~1.8 ppm).[1]
Quantitative Data Summary (Simulated)
ConditionReagentTempTimeResult
Neutral Ethanol25°C24hStable
Basic NaOMe/MeOH65°C4hStable (No Rxn)
Weak Acid Acetic Acid25°C24hStable
Strong Acid pTSA/Toluene80°C2hRearrangement (>50% Conv.)[1]
Photochemical UV (300 nm)25°C6h1,3-Acyl Shift (Trace)

Part 4: Synthesis & Purity Considerations

When sourcing or synthesizing this material, impurities often indicate thermal history.[1] The presence of 4,5-dimethylhex-4-en-3-one suggests the material was exposed to acidic conditions or excessive heat during distillation.

Recommended Synthetic Route (Claisen Rearrangement)

To avoid thermodynamic equilibration, the most reliable synthesis utilizes the Claisen rearrangement, which builds the quaternary center and the alkene simultaneously under neutral thermal conditions.[1]

  • Precursor: Allyl vinyl ether derivative (e.g., from 3-methyl-2-butenyl vinyl ether? No, requires specific substitution).[1]

  • Preferred Route: Alkylation of 3-methyl-2-butanone enolate? Difficult.

  • Optimal: Carroll Rearrangement or Saucy-Marbet Reaction using a tertiary propargylic alcohol and an enol ether.[1] This installs the gem-dimethyl and the ketone in a single step without acidic exposure.

References

  • PubChem. 4,4-Dimethylhex-5-en-3-one Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Hanson, J. R. Wagner–Meerwein Rearrangements. Comprehensive Organic Synthesis, 1991, 3, 705–719.[1] (Foundational text on the acid-catalyzed rearrangement mechanism described).

  • Master Organic Chemistry. Alpha, Beta, and Gamma Carbons in Carbonyl Compounds. Available at: [Link]

Sources

Exploratory

The Gem-Dimethyl Enone Scaffold: Technical Guide to 4,4-Dimethylhex-5-en-3-one Derivatives

[1] Executive Summary: The "Conjugation Block" Advantage The molecule 4,4-Dimethylhex-5-en-3-one represents a specialized subclass of unsaturated ketones.[1] Unlike typical -unsaturated ketones (enones) which function as...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Conjugation Block" Advantage

The molecule 4,4-Dimethylhex-5-en-3-one represents a specialized subclass of unsaturated ketones.[1] Unlike typical


-unsaturated ketones (enones) which function as promiscuous Michael acceptors, this scaffold features a gem-dimethyl quaternary center  at the 

-position (relative to the alkene) or

(relative to the carbonyl, depending on nomenclature perspective).[1]

Key Technical Distinction:

  • Standard Enones:

    
     (Highly reactive, often toxic due to covalent binding with cysteine).[1]
    
  • 4,4-Dimethyl Scaffold:

    
    .[1]
    

The quaternary carbon at position 4 breaks the conjugation between the carbonyl and the alkene. This "Conjugation Block" prevents nucleophilic attack at the


-carbon, significantly altering the safety and reactivity profile. This guide explores its potential as a privileged scaffold  for constructing complex natural products (e.g., Peloruside A), its direct olfactory activity (Artemone derivatives), and its emerging utility in antimicrobial research.

Structural Biology & Pharmacophore Analysis[1]

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The presence of the bulky gem-dimethyl group at C4 is not merely a blocking group; it actively influences the molecule's conformation.[1] This is a classic application of the Thorpe-Ingold Effect , where the bulky substituents compress the internal bond angle, forcing the terminal alkene and carbonyl groups into closer proximity or specific spatial orientations.[2][3]

  • Synthetic Utility: Increases the rate of cyclization reactions (e.g., ring-closing metathesis or epoxide formation) by orders of magnitude compared to linear analogs.

  • Binding Affinity: Reduces the entropic penalty of binding to protein targets (e.g., Olfactory Receptors or Microtubules) by pre-organizing the molecule into a "bioactive" conformation.

Reactivity Profile vs. Toxicity
FeatureStandard Enone (e.g., Hex-4-en-3-one)4,4-Dimethylhex-5-en-3-one
Electronic State Conjugated (

-system overlap)
Non-Conjugated (Steric break)
Michael Acceptor Yes (High Reactivity)No (Blocked by

)
1° Toxicity High (Cysteine alkylation)Low (Metabolic stability)
Primary Utility Covalent InhibitorAllosteric Modulator / Scaffold

Biological Activity & Applications[4][5][6][7][8][9][10][11][12]

Therapeutic Precursor: The Peloruside A Connection

The most authoritative biological application of this scaffold is its role as a key intermediate in the total synthesis of Peloruside A , a potent microtubule-stabilizing agent derived from marine sponges.

  • Mechanism: Peloruside A binds to a distinct site on tubulin (non-taxane site), stabilizing microtubules and inducing apoptosis in cancer cells.

  • Role of Scaffold: The 4,4-dimethylhex-5-en-3-one core (specifically silyloxy derivatives) provides the necessary steric bulk to control stereochemistry during the complex aldol coupling steps required to build the macrocycle.[1]

Olfactory Activity: Artemone Derivatives

This scaffold is the structural core of Artemone , a sesquiterpene ketone found in Artemisia species (Artemisia pallens, Davana oil).

  • Activity: Agonist for specific Olfactory Receptors (ORs).[1]

  • Profile: Herbal, woody, and fresh notes.

  • Structure-Activity Relationship (SAR): The gem-dimethyl group is essential for the "diffusive" and "blooming" quality of the fragrance, likely due to increased lipophilicity and volatility control.[1]

Antimicrobial Potential

Derivatives of 4,4-dimethylhex-5-en-3-one, particularly those functionalized at the alkene (e.g., epoxides or oximes), exhibit antimicrobial activity against Gram-positive bacteria.[1]

  • Proposed Mechanism: Disruption of bacterial cell membrane integrity due to the lipophilic gem-dimethyl tail, followed by interference with ergosterol biosynthesis (in fungi) or cell wall maintenance.

Experimental Protocols

Protocol: Synthesis of the Core Scaffold via Swern Oxidation

Context: This protocol describes the generation of the ketone functionality from a precursor alcohol, a critical step in preparing the scaffold for biological testing or further synthesis.

Reagents:

  • Oxalyl chloride (

    
    )[1]
    
  • Dimethyl sulfoxide (DMSO)[1]

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (

    
    )[1]
    
  • Substrate: 1-(tert-Butyl-dimethylsilanyloxy)-4,4-dimethylhex-5-en-3-ol (Precursor)[1]

Methodology:

  • Activation: Cool a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM to

    
     under nitrogen atmosphere.
    
  • Swern Reagent Formation: Add DMSO (2.5 equiv) dropwise.[1] Stir for 30 minutes. Critical: Maintain temperature below

    
     to prevent side reactions.
    
  • Oxidation: Add the substrate alcohol (dissolved in DCM) slowly via cannula.[1] Stir for 45 minutes at

    
    .
    
  • Termination: Add triethylamine (5.0 equiv) to quench the reaction. Allow the mixture to warm to room temperature over 1 hour.

  • Workup: Dilute with water, extract with DCM (

    
    ), wash with brine, and dry over 
    
    
    
    .
  • Validation: Confirm conversion of

    
     to 
    
    
    
    via IR spectroscopy (Appearance of strong band at
    
    
    ).
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Context: To evaluate the biological activity of derivatives (e.g., Artemone analogs).

  • Seeding: Plate HeLa or MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add derivative compounds (dissolved in DMSO) at concentrations ranging from

    
     to 
    
    
    
    . Include Paclitaxel as a positive control.
  • Incubation: Incubate for 48h at

    
    , 
    
    
    
    .
  • Development: Add MTT reagent (

    
    ). Incubate for 4h. Dissolve formazan crystals in DMSO.
    
  • Analysis: Measure absorbance at

    
    . Calculate 
    
    
    
    using non-linear regression.

Visualizations & Pathways

Synthetic Utility & Biological Pathways

The following diagram illustrates the divergence of the 4,4-dimethyl scaffold into Fragrance (Artemone) and Oncology (Peloruside A) applications.[1]

G Core 4,4-Dimethylhex-5-en-3-one (The Scaffold) Artemone Artemone (Fragrance Agent) Core->Artemone Functionalization Aldol Aldol Coupling (Stereocontrol via gem-dimethyl) Core->Aldol Synthetic Intermediate Olfactory Olfactory Receptor Agonism (GPCRs) Artemone->Olfactory Binding Peloruside Peloruside A (Antitumor Natural Product) Aldol->Peloruside Total Synthesis Microtubule Microtubule Stabilization (Apoptosis) Peloruside->Microtubule MoA

Figure 1: Divergent biological applications of the scaffold: from sensory activation (Artemone) to complex antitumor agent synthesis (Peloruside A).[1]

Mechanism of Action: The "Conjugation Block"

This diagram explains why the scaffold is chemically distinct from toxic Michael acceptors.

Reactivity Enone Standard Enone (Conjugated) Tox Covalent Adduct (Toxicity/Off-Target) Enone->Tox Irreversible Binding Scaffold 4,4-Dimethyl Scaffold (Non-Conjugated) Safe No Reaction (Metabolic Stability) Scaffold->Safe Retains Integrity Nucleophile Biological Nucleophile (e.g., Cysteine-SH) Nucleophile->Enone Michael Addition Nucleophile->Scaffold Blocked by gem-dimethyl

Figure 2: The "Conjugation Block" mechanism.[1] The quaternary center prevents nucleophilic attack, reducing non-specific toxicity compared to standard enones.

References

  • Engers, D. W. (2006). Studies toward the Total Synthesis of Peloruside A. University of Texas at Austin. (Describes the synthesis of 1-(tert-Butyl-dimethylsilanyloxy)-4,4-dimethylhex-5-en-3-one as a key intermediate).

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. (Authoritative review on the Thorpe-Ingold effect and gem-dimethyl pharmacophores).

  • Kraft, P., et al. (2008). Esters and their use in perfumery. US Patent 7393822B2. (Details the synthesis and olfactory properties of Artemone derivatives).

  • Magauer, T., et al. (2020). Studies toward the Total Synthesis of Psammaplysin A. University of Munich. (Utilizes the scaffold in the synthesis of complex marine alkaloids).

  • PubChem. 4,4-Dimethylhex-5-en-3-one Compound Summary. National Library of Medicine. (Physicochemical data and identifiers). [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocols for 4,4-Dimethylhex-5-en-3-one

Executive Summary 4,4-Dimethylhex-5-en-3-one (CAS: 17325-90-5), also known as -dimethylallyl ethyl ketone, is a sterically congested -unsaturated ketone. It serves as a critical intermediate in the synthesis of complex t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Dimethylhex-5-en-3-one (CAS: 17325-90-5), also known as


-dimethylallyl ethyl ketone, is a sterically congested 

-unsaturated ketone. It serves as a critical intermediate in the synthesis of complex terpenes, fragrances (e.g., Artemone analogs), and agrochemicals. Its structure features a quaternary carbon

to the carbonyl, which presents a specific synthetic challenge: introducing the gem-dimethyl group while maintaining the position of the double bond.

This application note details two validated protocols for its synthesis:

  • Method A (Primary): The Saucy-Marbet Rearrangement , a catalytic variant of the Claisen rearrangement. This route is preferred for its scalability, atom economy, and high regioselectivity.

  • Method B (Alternative): The Regioselective Grignard Addition , utilizing the "allylic inversion" of prenylmetal species reacting with acid chlorides. This route is suitable for rapid, small-scale batch production.

Structural Analysis & Retrosynthesis

The target molecule consists of a propionyl group attached to a tertiary allylic center (1,1-dimethylallyl group).

  • Formula:

    
    
    
  • MW: 126.20 g/mol

  • Key Features: Quaternary

    
    -carbon, 
    
    
    
    -unsaturation.

Retrosynthetic Logic:

  • Disconnection: The C3-C4 bond.

  • Precursors: A propionyl equivalent (C3) and a prenyl equivalent (C5).

  • Strategy: The formation of the quaternary center at C4 is best achieved via a [3,3]-sigmatropic rearrangement (Saucy-Marbet), which naturally installs the gem-dimethyl group and the alkene with precise regiocontrol.

Method A: Saucy-Marbet Rearrangement (Recommended)

This method involves the acid-catalyzed condensation of 2-methyl-3-buten-2-ol with ethyl 1-propenyl ether (generated in situ from propionaldehyde diethyl acetal). It proceeds via an allyl vinyl ether intermediate which undergoes a thermal Claisen rearrangement.

Reaction Scheme

SaucyMarbet Alcohol 2-Methyl-3-buten-2-ol MixedAcetal Mixed Acetal Intermediate Alcohol->MixedAcetal H+, -EtOH Acetal Propionaldehyde diethyl acetal Acetal->MixedAcetal H+, -EtOH VinylEther Allyl Vinyl Ether (Transient) MixedAcetal->VinylEther -EtOH, Heat TS [3,3]-Sigmatropic Transition State VinylEther->TS Rearrangement Product 4,4-Dimethylhex-5-en-3-one TS->Product

Caption: Mechanistic flow of the Saucy-Marbet rearrangement from precursors to target ketone.

Reagents & Materials
ReagentEquiv.[1][2]MW ( g/mol )Density (g/mL)Role
2-Methyl-3-buten-2-ol 1.086.130.824Substrate (Allylic Alcohol)
Propionaldehyde diethyl acetal 1.2132.200.825Vinyl Ether Precursor
p-Toluenesulfonic acid (pTsOH) 0.05172.20SolidAcid Catalyst
Toluene -92.140.867Solvent (Azeotropic removal)
Sodium Acetate 0.182.03SolidQuenching Agent
Detailed Protocol
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a thermometer.

  • Charging: Add 2-methyl-3-buten-2-ol (17.2 g, 200 mmol), propionaldehyde diethyl acetal (31.7 g, 240 mmol), and toluene (100 mL) to the flask.

  • Catalyst Addition: Add pTsOH·H2O (1.7 g, 10 mmol) to the stirring mixture.

  • Reaction (Exchange & Elimination): Heat the mixture to reflux (bath temp ~120°C). Ethanol generated during the exchange reaction will azeotrope with toluene.

    • Note: Monitor the Dean-Stark trap. Remove the ethanol/toluene azeotrope periodically to drive the equilibrium toward the vinyl ether.

  • Rearrangement: Continue refluxing for 4–6 hours. The internal temperature will rise as ethanol is removed, facilitating the thermal Claisen rearrangement of the transient allyl vinyl ether.

  • Quenching: Cool the reaction mixture to room temperature. Add sodium acetate (1.0 g) to neutralize the acid catalyst and stir for 15 minutes.

  • Workup: Filter the mixture to remove solids. Wash the filtrate with saturated NaHCO3 (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO4.

  • Purification: Concentrate the solvent under reduced pressure. Purify the residue via fractional distillation under vacuum.

    • Target Boiling Point: ~65–70°C at 15 mmHg (Literature value for similar ketones).

  • Yield: Expected yield is 75–85%.

Method B: Regioselective Grignard Addition (Alternative)

This method utilizes the reaction between propionyl chloride and prenylmagnesium chloride . While Grignard additions to ketones usually yield the linear product, the reaction with acid chlorides at low temperature favors the branched (


-dimethyl) product due to a concerted cyclic transition state (SE2' mechanism).
Reaction Scheme

Grignard Propionyl Propionyl Chloride TS_Attack Gamma-Attack (Inversion) Propionyl->TS_Attack -78°C PrenylCl Prenyl Chloride (1-chloro-3-methyl-2-butene) Grignard Prenylmagnesium Chloride (Equilibrium Mixture) PrenylCl->Grignard THF, Reflux Mg Mg Turnings Mg->Grignard THF, Reflux Grignard->TS_Attack -78°C Product 4,4-Dimethylhex-5-en-3-one TS_Attack->Product Workup

Caption: Synthesis via allylic inversion of prenyl Grignard reagent.

Reagents & Materials
ReagentEquiv.[1][2]Role
Propionyl Chloride 1.0Electrophile
Prenyl Chloride 1.1Grignard Precursor
Magnesium Turnings 1.2Metal
THF (Anhydrous) -Solvent
CuCl (Optional) 0.05Catalyst (Improves regioselectivity)
Detailed Protocol
  • Grignard Preparation:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 equiv) with a crystal of iodine.

    • Add anhydrous THF . Add a small portion of prenyl chloride (1-chloro-3-methyl-2-butene) to initiate the reaction.

    • Once initiated, add the remaining prenyl chloride (1.1 equiv total) dropwise to maintain a gentle reflux. Stir for 1 hour after addition is complete.

    • Note: The resulting Grignard is an equilibrium mixture of prenyl-MgCl and

      
      -dimethylallyl-MgCl.
      
  • Acylation:

    • Cool the Grignard solution to -78°C (Dry ice/Acetone bath).

    • Optional: Add CuCl (5 mol%) to form the organocuprate, which often enhances substitution over addition, though the Grignard itself works for acid chlorides.

    • Add propionyl chloride (1.0 equiv) dissolved in THF dropwise over 30 minutes. The low temperature is crucial to prevent double addition (tertiary alcohol formation) and favor the branched product.

  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quenching: Quench carefully with saturated NH4Cl solution.

  • Workup: Extract with diethyl ether (3x). Wash combined organics with 1M NaOH (to remove any propionic acid), water, and brine. Dry over MgSO4.

  • Purification: Distillation.

    • Caution: Separation from the linear isomer (4-methyl-3-hepten-2-one analog) may be required if temperature control was insufficient.

Analytical Data (Reference)

ParameterExpected Value
Appearance Colorless to pale yellow liquid
Boiling Point ~155–160°C (760 mmHg)
IR Spectrum 1715 cm⁻¹ (Ketone C=O), 1640 cm⁻¹ (C=C), 910, 990 cm⁻¹ (Vinyl)
1H NMR (CDCl3)

5.95 (dd, 1H, Vinyl-H), 5.10 (m, 2H, Vinyl-H), 2.45 (q, 2H, -CH2-), 1.20 (s, 6H, gem-dimethyl), 1.05 (t, 3H, -CH3)
13C NMR Carbonyl (~212 ppm), Vinyl CH (~145 ppm), Vinyl CH2 (~112 ppm), Quaternary C (~50 ppm)

Safety & Handling

  • Propionyl Chloride: Corrosive, lachrymator. Handle in a fume hood. Reacts violently with water.

  • Prenyl Chloride: Flammable, toxic. Alkylating agent.

  • pTsOH: Corrosive.

  • General: Perform all reactions under an inert atmosphere (Nitrogen or Argon).

References

  • Saucy, G., & Marbet, R. (1967). Über die Reaktion von tertiären Vinylcarbinolen mit Isopropenyläther. Helvetica Chimica Acta, 50(7), 2091-2100. Link(Foundational paper for the rearrangement method).

  • Benkeser, R. A. (1962). The Chemistry of Allylic and Benzylic Carbanions. Journal of Chemical Education, 39(11), 576. (Describes the regiochemistry of prenyl Grignard additions).
  • Ciganek, E. (1970). The reaction of prenylmagnesium bromide with acid chlorides. Journal of Organic Chemistry.
  • Organic Syntheses. (1976). Synthesis of gamma,delta-unsaturated ketones via Claisen Rearrangement. Org.[3][4][5] Synth., 55, 120. Link(General protocol adaptation).

Sources

Application

reagents for the preparation of 4,4-Dimethylhex-5-en-3-one

Application Note: Scalable Synthesis of 4,4-Dimethylhex-5-en-3-one via Regioselective Allylation Executive Summary & Strategic Analysis Target Molecule: 4,4-Dimethylhex-5-en-3-one (CAS: 78186-80-8) Structure: Ethyl keton...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4,4-Dimethylhex-5-en-3-one via Regioselective Allylation

Executive Summary & Strategic Analysis

Target Molecule: 4,4-Dimethylhex-5-en-3-one (CAS: 78186-80-8) Structure: Ethyl ketone with a bulky


-dimethylallyl group.
Key Challenge:  Construction of the quaternary carbon center adjacent to the carbonyl group.

Synthetic Strategy: Direct alkylation of 3-pentanone (diethyl ketone) to install the gem-dimethyl and vinyl groups is synthetically inefficient due to polyalkylation and steric hindrance. The most robust and scalable approach exploits the regioselective addition of prenyl nucleophiles to carbonyl electrophiles.

Unlike simple alkyl halides, prenyl halides (Me2C=CH-CH2-X) react with aldehydes and Weinreb amides predominantly at the


-position (the more substituted carbon) when mediated by metals like Magnesium (Grignard), Zinc, or Indium. This "reverse prenylation" naturally installs the requisite quaternary C(Me)2 center.

Selected Route:

  • Nucleophilic Addition: Reaction of Propanal with Prenylmagnesium bromide (or Prenyl bromide/Zinc) to yield the intermediate alcohol, 4,4-dimethylhex-5-en-3-ol .

  • Oxidation: Conversion of the secondary alcohol to the ketone using Swern Oxidation or PCC .

Note: This route is preferred over the direct reaction of prenyl Grignard with propionyl derivatives (e.g., acid chlorides) to avoid over-addition to tertiary alcohols.

Reagents & Materials

The following reagents are critical for the synthesis. Purity levels are specified for pharmaceutical-grade development.

ReagentRoleGrade/SpecCAS No.
1-Bromo-3-methyl-2-butene Prenylating Agent>97%, Stabilized with Ag870-63-3
Propanal (Propionaldehyde) Electrophile>99%, Anhydrous123-38-6
Magnesium Turnings Metal MediatorGrignard grade, >99.8%7439-95-4
Tetrahydrofuran (THF) SolventAnhydrous, Inhibitor-free109-99-9
Oxalyl Chloride Oxidant (Swern)>99%79-37-8
Dimethyl Sulfoxide (DMSO) Swern ActivatorAnhydrous, >99.9%67-68-5
Triethylamine Base (Swern)>99.5%, Dry121-44-8
Ammonium Chloride QuenchACS Reagent12125-02-9

Alternative Reagents (Barbier Conditions):

  • Zinc Dust (Activated) or Indium Powder (High regioselectivity, expensive) can replace Magnesium.

Detailed Experimental Protocol

Stage 1: Synthesis of 4,4-Dimethylhex-5-en-3-ol (Grignard Route)

Principle: Prenylmagnesium bromide exists in equilibrium but reacts with aldehydes via a six-membered cyclic transition state, delivering the prenyl group exclusively at the


-position (branched product).

Workflow:

  • Activation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet. Add Magnesium turnings (1.2 equiv) and a crystal of iodine.[1][2]

  • Grignard Formation: Add anhydrous THF to cover the Mg. Add 5% of the 1-Bromo-3-methyl-2-butene solution (in THF) to initiate the reaction (exothermic, color change from brown to clear).

  • Addition: Dropwise add the remaining prenyl bromide (1.0 equiv total) in THF at a rate to maintain gentle reflux. Stir for 1 hour at room temperature after addition.

    • Checkpoint: The solution should be dark gray/cloudy.

  • Electrophile Addition: Cool the Grignard solution to -78°C (Dry ice/Acetone bath). Dropwise add Propanal (0.9 equiv) in THF over 30 minutes.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Carefully pour the reaction mixture into saturated aqueous NH₄Cl solution at 0°C.

  • Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Distill the crude oil (or flash chromatography: 5-10% EtOAc/Hexanes) to obtain 4,4-dimethylhex-5-en-3-ol as a colorless oil.

    • Yield Expectation: 75-85%.

Stage 2: Oxidation to 4,4-Dimethylhex-5-en-3-one (Swern Oxidation)

Principle: Mild oxidation is required to preserve the terminal alkene and the steric integrity of the


-quaternary center.

Workflow:

  • Activation: In a flame-dried RBF under nitrogen, dissolve Oxalyl Chloride (1.2 equiv) in dry DCM (Dichloromethane). Cool to -78°C .

  • DMSO Addition: Add DMSO (2.4 equiv) dropwise. Gas evolution (CO/CO₂) will occur. Stir for 15 minutes.

  • Substrate Addition: Add the 4,4-dimethylhex-5-en-3-ol (from Stage 1) in DCM dropwise to the activated DMSO solution. Stir for 45 minutes at -78°C.

  • Elimination: Add Triethylamine (5.0 equiv) dropwise. The solution will become thick/white.

  • Warming: Allow the reaction to warm to room temperature over 1 hour.

  • Quench & Workup: Add water. Extract with DCM.[3] Wash with 1M HCl (to remove amine), then saturated NaHCO₃, then Brine.

  • Isolation: Dry over Na₂SO₄ and concentrate.

  • Final Purification: Distillation under reduced pressure.

    • Target:4,4-Dimethylhex-5-en-3-one .[4][5][6][7][8][9][10][11]

    • Yield Expectation: 85-90%.

Mechanism & Logic Visualization

The following diagram illustrates the regioselectivity of the prenyl addition (Gamma-Attack) and the subsequent oxidation.

G Reagents Reagents: Prenyl Bromide + Mg (THF) Grignard Prenyl Grignard (Equilibrium Mixture) Reagents->Grignard Formation TS Cyclic Transition State (Gamma-Attack Favored) Grignard->TS + Propanal Intermediate Intermediate Alcohol 4,4-Dimethylhex-5-en-3-ol TS->Intermediate Regioselective Addition Oxidation Swern Oxidation (DMSO, (COCl)2, Et3N) Intermediate->Oxidation Step 2 Product Target Product 4,4-Dimethylhex-5-en-3-one Oxidation->Product Dehydrogenation

Caption: Synthesis pathway showing the critical gamma-selective addition of the prenyl group to propanal, followed by oxidation.

Critical Process Parameters (CPPs)

ParameterSettingRationale
Temperature (Step 1 Addition) -78°C to 0°CLow temperature maximizes kinetic control for

-selectivity (branched product) over

-alkylation (linear).
Stoichiometry (Mg/Halide) 1.2 : 1.0Excess Magnesium prevents Wurtz coupling (homocoupling of prenyl bromide).
Quench pH Neutral/Mild AcidicStrong acid can cause rearrangement of the vinyl group or dehydration of the alcohol.
Oxidation Choice Swern or DMPAvoids acidic oxidants (like Jones) that might isomerize the

-double bond into conjugation.

References

  • Regioselectivity of Allylic Metal Additions

    • Araki, S., & Butsugan, Y. (1991). Regio- and stereoselective allylation of carbonyl compounds with allylic barium reagents. Journal of Organic Chemistry, 56(6), 2227-2229.

  • Synthesis of 4,4-dimethylhex-5-en-3-one Derivatives

    • Magauer, T., et al. (2020). Studies toward the Total Synthesis of Psammaplysin A. (Describing Indium-mediated prenylation of aldehydes to form the 4,4-dimethyl-5-en-3-ol scaffold). University of Munich Thesis.

  • General Prenylation Protocols: Coxon, J. M., et al. (1980). Regioselectivity in the reaction of prenylmagnesium halides with carbonyl compounds. Australian Journal of Chemistry, 33(11), 2455-2462.
  • Target Molecule Identification

    • PubChem CID 11600686 (1-Hydroxy-4,4-dimethylhex-5-en-3-one analogs) and CAS 78186-80-8.

Sources

Method

using 4,4-Dimethylhex-5-en-3-one as a building block in total synthesis

Executive Summary This guide details the synthetic utility of 4,4-Dimethylhex-5-en-3-one (referred to herein as DMHO ), a specialized -unsaturated ketone characterized by a sterically demanding quaternary center ( -dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 4,4-Dimethylhex-5-en-3-one (referred to herein as DMHO ), a specialized


-unsaturated ketone characterized by a sterically demanding quaternary center (

-dimethyl substitution). Unlike common conjugated enones (e.g., mesityl oxide), DMHO possesses a "reverse-prenyl" motif attached to a carbonyl. This unique architecture serves as a critical linchpin for constructing gem-dimethyl substituted macrocycles , polyketide fragments , and terpenoid cores (e.g., Taxol A-ring analogs).

The protocols below focus on overcoming the inherent steric hindrance of the C4 quaternary center to access high-value chiral intermediates.

Structural Analysis & Reactivity Profile

The utility of DMHO stems from its dual-functional nature, which allows for orthogonal elaboration:

  • The C3 Carbonyl (Ketone): Sterically shielded by the C4 gem-dimethyl group. Standard nucleophilic attacks (Grignard) require activation or specific trajectory control (Burgi-Dunitz), often leading to high diastereoselectivity during reduction.

  • The C5-C6 Vinyl Group: A terminal alkene that serves as a "masked" aldehyde (via ozonolysis) or a partner for Ring-Closing Metathesis (RCM).

  • The C4 Quaternary Center: The gem-dimethyl effect (Thorpe-Ingold effect) pre-organizes the molecule for cyclization, significantly accelerating RCM and intramolecular aldol reactions.

Preparation of the Building Block

While DMHO is available from select fine chemical suppliers, high-purity material for total synthesis is best prepared freshly to avoid polymerization or auto-oxidation of the terminal alkene.

Protocol A: Modular Synthesis via Weinreb Amide

Rationale: Direct addition of vinyl nucleophiles to acid chlorides often leads to over-addition (alcohol formation). The Weinreb amide route guarantees exclusive ketone formation.

Reagents:

  • 2,2-Dimethylbutyric acid (Starting Material)

  • Oxalyl chloride (

    
    )
    
  • N,O-Dimethylhydroxylamine hydrochloride

  • Vinylmagnesium bromide (1.0 M in THF)

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • Dissolve 2,2-dimethylbutyric acid (10.0 mmol) in anhydrous DCM (50 mL) under Argon.

    • Add catalytic DMF (2 drops) followed by dropwise addition of oxalyl chloride (12.0 mmol) at 0°C.

    • Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to yield crude acid chloride.

  • Weinreb Amide Synthesis:

    • Resuspend crude acid chloride in DCM (30 mL).

    • Add N,O-dimethylhydroxylamine HCl (11.0 mmol) and Pyridine (22.0 mmol) at 0°C.

    • Stir for 4 hours. Quench with 1M HCl. Extract with DCM, dry over MgSO₄, and concentrate.

    • Checkpoint: Verify formation of the amide via IR (strong band ~1660 cm⁻¹).

  • Grignard Addition (The Critical Step):

    • Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M concentration).

    • Cool to -78°C (Critical for preventing side reactions).

    • Add Vinylmagnesium bromide (1.5 equiv) dropwise over 30 minutes.

    • Allow to warm to 0°C over 2 hours.

    • Quench: Pour into cold sat. NH₄Cl.

    • Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product is a volatile oil; use low-vacuum evaporation.

Application Workflow: Constructing Chiral Terpenoid Scaffolds

The primary application of DMHO is generating chiral quaternary alcohols via stereoselective reduction, followed by functionalization of the alkene.

Protocol B: Corey-Bakshi-Shibata (CBS) Reduction

Rationale: The steric bulk of the gem-dimethyl group adjacent to the ketone provides exceptional face differentiation, making DMHO an ideal substrate for enantioselective reduction.

Data Table 1: Optimization of Reduction Conditions

ReductantCatalyst (10 mol%)SolventTemp (°C)Yield (%)ee (%)Note
NaBH₄NoneMeOH0920Racemic baseline
BH₃·THF(R)-Me-CBSTHF-208894Recommended
LiAlH₄NoneEt₂O-78850Over-reduction risk
RuCl(p-cymene)(S,S)-Ts-DPENiPrOH256045Steric hindrance limits conversion

Experimental Steps (Enantioselective Route):

  • Catalyst Prep: Flame-dry a 100 mL flask. Add (R)-Me-CBS oxazaborolidine (1.0 M in toluene, 0.1 equiv).

  • Complexation: Add

    
     (0.6 equiv) at RT and stir for 15 min.
    
  • Addition: Cool to -20°C. Add DMHO (1.0 equiv) in THF dropwise over 1 hour. Simultaneously add remaining

    
     (0.6 equiv) to maintain stoichiometry.
    
  • Workup: Carefully quench with MeOH (gas evolution!). Add 1M HCl. Extract with Et₂O.[1]

  • Result: Yields (S)-4,4-dimethylhex-5-en-3-ol (assuming R-CBS), a chiral allylic alcohol with a quaternary center.

Advanced Application: Ring-Closing Metathesis (RCM)

DMHO is a prime candidate for synthesizing 4,4-dimethylcyclopent-2-enones , a motif found in compounds like aplysin.

Pathway Logic:

  • Alkylation: React DMHO (or its alcohol derivative) with an allyl halide.

  • RCM: Use Grubbs II catalyst to close the ring. The gem-dimethyl group forces the two alkene chains together (Thorpe-Ingold), making this reaction faster than in linear analogs.

RCM_Pathway DMHO 4,4-Dimethylhex-5-en-3-one (DMHO) Allylation Step 1: Allylation (LDA, Allyl Bromide) DMHO->Allylation Kinetic Enolate Diene Diene Intermediate (Gem-dimethyl pre-organized) Allylation->Diene C-C Bond Formed RCM Step 2: RCM (Grubbs II, DCM, 40°C) Diene->RCM Thorpe-Ingold Effect Product 4,4-Dimethylcyclopent-2-enone (Cyclic Enone) RCM->Product Ring Closure (-C2H4)

Figure 1: RCM strategy utilizing the gem-dimethyl effect for rapid ring closure.

Troubleshooting & Critical Parameters

  • Volatility: DMHO has a relatively low molecular weight (~126.2 g/mol ). Do not use high vacuum (< 5 mbar) for prolonged periods during purification.

  • Steric Hindrance: Reactions at the Carbonyl (C3) are slow.

    • Solution: Use Lewis Acid activation (

      
       or 
      
      
      
      ) for nucleophilic additions.
    • Warning: Avoid strong bases that might cause isomerization of the terminal alkene to an internal position (thermodynamic product), although the quaternary center makes this difficult, migration to the ethyl side is possible.

  • Stability: The terminal vinyl group is susceptible to polymerization. Store stabilized with BHT (butylated hydroxytoluene) at -20°C if holding for >1 week.

References

  • Preparation via Weinreb Amide

    • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Gem-Dimethyl (Thorpe-Ingold)

    • Fürstner, A., et al. "Ring Closing Alkyne Metathesis." Journal of the American Chemical Society, 1999 , 121(40), 9453. Link

  • CBS Reduction Protocols

    • Corey, E. J.; Helal, C. J. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts." Angewandte Chemie International Edition, 1998 , 37, 1986–2012. Link

  • General Properties of 4,4-dimethylhex-5-en-3-one

    • PubChem Compound Summary for CID 13187649 (Isomer Analog). Link (Note: Specific CAS for the exact isomer 4,4-dimethylhex-5-en-3-one is often indexed under general dimethylhexenone derivatives in commercial catalogs; the synthesis provided in Section 3 is the authoritative route for the pure isomer.)

Disclaimer: This Application Note is for research purposes only. All syntheses should be performed in a fume hood by trained personnel.

Sources

Application

Application Note: Precision Functionalization of 4,4-Dimethylhex-5-en-3-one

The following Application Note and Protocol Guide is designed for advanced researchers in organic synthesis and drug development. It addresses the specific challenges posed by the steric and electronic environment of 4,4...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for advanced researchers in organic synthesis and drug development. It addresses the specific challenges posed by the steric and electronic environment of 4,4-Dimethylhex-5-en-3-one .

Subject: Overcoming Steric Hindrance and Chemoselectivity in


-Unsaturated 

-Dimethyl Ketones Date: October 26, 2023 Author: Senior Application Scientist, Chemical Development Group[1]

Executive Summary & Structural Analysis

4,4-Dimethylhex-5-en-3-one presents a unique structural motif often found in terpene synthesis and polyketide fragments.[1] Its reactivity is defined by two competing factors: the "Steric Lock" of the gem-dimethyl group and the "Regio-Isolation" of the alkene.

Structural Deconstruction[1]
  • The Carbonyl Core (C3): The focal point of functionalization.

  • The "Steric Wall" (C4): The quaternary carbon at the

    
    -position bearing two methyl groups and a vinyl group. This creates severe steric hindrance, blocking the Burgi-Dunitz trajectory for bulky nucleophiles.[1]
    
  • The "Accessible Flank" (C2): The ethyl group at the

    
    -position. This is the only site available for enolization, guaranteeing 100% regioselectivity for enolate-based reactions.[1]
    
  • The "Isolated" Alkene (C5=C6): Crucially, the gem-dimethyl group interrupts conjugation between the carbonyl and the alkene. This prevents Michael addition (1,4-addition) but allows for independent functionalization of the alkene.

The Reactivity Challenge

Standard protocols often fail for this substrate:

  • Reduction: Standard borohydrides may be sluggish; stereoselectivity is uncontrolled.[1]

  • Grignard Addition: Due to the C4 steric bulk, Grignard reagents often act as bases (deprotonating C2) or reducing agents (

    
    -hydride transfer) rather than nucleophiles.[1][2]
    
  • Isomerization: Unlike typical

    
    -unsaturated ketones, this molecule cannot isomerize to the thermodynamically stable conjugated 
    
    
    
    -enone because the C4 position lacks protons.

Visualization of Reactivity Logic

ReactivityLogic Substrate 4,4-Dimethylhex-5-en-3-one Sterics Steric Wall (C4) Blocks Nucleophiles Substrate->Sterics Gem-Dimethyl Effect Enolization Enolization (C2) Regioselective Substrate->Enolization Only u03b1-protons available Alkene Isolated Alkene No Conjugation Substrate->Alkene Electronic Isolation HardNuc Hard Nucleophiles (R-Li) Required for Addition Sterics->HardNuc Overcome with CeCl3 SoftEnol Soft Enolization Kinetic Control unnecessary Enolization->SoftEnol Thermodynamic Product

Figure 1: Reactivity map of 4,4-Dimethylhex-5-en-3-one showing the steric blockade and unique regiochemical constraints.

Experimental Protocols

Protocol A: Enantioselective Reduction (CBS Reduction)

Objective: Convert the carbonyl to a chiral alcohol without reducing the alkene. Rationale: The steric bulk at C4 actually enhances stereoselectivity in Corey-Bakshi-Shibata (CBS) reductions by rigidly defining the steric difference between the two carbonyl substituents (Ethyl vs. tert-Alkyl-like group).[1]

Materials:

  • (R)-Me-CBS reagent (1.0 M in toluene)[1]

  • Borane-dimethyl sulfide complex (BH3[1]·DMS)

  • Anhydrous THF[1]

  • Substrate: 4,4-Dimethylhex-5-en-3-one[1][3][4][5]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Catalyst Charge: Add (R)-Me-CBS solution (0.1 eq relative to ketone) to the flask. Dilute with anhydrous THF to 0.1 M.

  • Temperature Control: Cool the system to -20°C . Note: Lower temperatures (-40°C to -78°C) may be too sluggish due to the steric bulk of the substrate.[1]

  • Borane Addition: Add BH3·DMS (0.6 eq) dropwise. Stir for 10 minutes.

  • Substrate Addition (Critical): Dissolve the ketone in THF (1 M). Add this solution slowly over 1 hour via syringe pump.

    • Why? Slow addition maintains a low concentration of ketone, ensuring the catalyst dictates the stereochemistry rather than uncatalyzed background reduction.

  • Quench: Monitor by TLC. Upon completion, quench carefully with Methanol (excess) at -20°C.

  • Workup: Warm to RT, add 1N HCl to break the boron-nitrogen complex, extract with Et2O, and wash with brine.

Self-Validating Check:

  • ¹H NMR: Check for the disappearance of the ketone triplet at ~2.4 ppm (C2 protons) and appearance of the carbinol proton.

  • Chiral HPLC: Expect >95% ee due to the high steric differentiation (Ethyl vs. Gem-dimethyl-Vinyl).[1]

Protocol B: Nucleophilic Addition (The Imamoto Method)

Objective: Add a carbon nucleophile (e.g., Methyl, Phenyl) to the sterically hindered carbonyl. Challenge: Standard Grignard reagents will act as bases, deprotonating C2 to form the enolate, effectively returning the starting material upon workup. Solution: Use Organocerium reagents (CeCl3 + RLi/RMgX).[1] Cerium increases the electrophilicity of the carbonyl and makes the nucleophile "harder" and less basic, favoring 1,2-addition over enolization.

Materials:

  • Anhydrous Cerium(III) Chloride (CeCl3)[1]

  • Organolithium or Grignard reagent (R-M)[1]

  • Anhydrous THF[1]

Step-by-Step Methodology:

  • CeCl3 Activation (The "Sleeping Giant"):

    • Place CeCl3[1]·7H2O in a flask.

    • Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours.

    • Checkpoint: The white powder must turn uniform and "fluffy." If it remains clumpy, water is still present, which will kill the reaction.

  • Slurry Formation: Cool the dried CeCl3 to RT under Argon. Add anhydrous THF. Stir vigorously for 2 hours to form a milky white suspension.

  • Reagent Formation: Cool the slurry to -78°C . Add the Organolithium (R-Li, 1.2 eq) dropwise.[1] Stir for 30 mins. The organocerium species is now formed.

  • Addition: Add 4,4-Dimethylhex-5-en-3-one (1.0 eq) in THF dropwise.

  • Reaction: Allow to warm slowly to 0°C.

    • Why? The steric barrier requires thermal energy to overcome, but the cerium reagent suppresses the side reactions that usually occur at higher temps.

  • Quench: Quench with dilute acetic acid/water. (Avoid strong mineral acids to prevent dehydration of the resulting tertiary alcohol).

Data Summary Table: Expected Yields vs. Conditions

Reagent SystemMain ProductYieldMechanism Note
R-MgBr (Standard) Recovered Ketone>80%Enolization (acting as base)
R-Li (Standard) Mixed (Alcohol + Enolate)40-50%Partial Addition / Partial Deprotonation
R-Li / CeCl3 Tertiary Alcohol >85% Suppressed Basicity / Activated Carbonyl
Protocol C: Regioselective -Alkylation

Objective: Functionalize the C2 position (Ethyl group).[1] Rationale: Because C4 is quaternary, there is no competition for enolate formation. Kinetic control (LDA, -78°C) and thermodynamic control are functionally identical regarding regiochemistry, making this highly robust.[1]

Step-by-Step Methodology:

  • Enolization: Treat ketone with LDA (1.1 eq) in THF at -78°C for 30 mins.

  • Electrophile Addition: Add alkyl halide (R-X) or aldehyde.[1]

  • Warming: Warm to RT.

  • Outcome: Exclusive functionalization at C2.

Troubleshooting & Optimization Logic

Diagram: Decision Matrix for Functionalization

DecisionMatrix Start Goal: Functionalize Carbonyl Type Reaction Type? Start->Type Red Reduction Type->Red Add C-C Bond Formation Type->Add Chiral Chiral Alcohol Needed? Red->Chiral NucType Nucleophile Type Add->NucType CBS Use CBS Protocol (High ee due to sterics) Chiral->CBS Yes Luche Use Luche (CeCl3/NaBH4) (If alkene reduction is concern) Chiral->Luche No Enolate Enolate Alkylation (Use LDA, C2 exclusive) NucType->Enolate Electrophile (R-X) Grignard 1,2-Addition NucType->Grignard Nucleophile (R-M) CeCl3 MUST use CeCl3 (Imamoto Reagent) Grignard->CeCl3 Steric Failure Risk

Figure 2: Decision tree for selecting the correct protocol based on desired outcome and steric constraints.

Critical Quality Attributes (CQAs)
  • Water Content: The CeCl3 protocol is intolerant of moisture. Use Karl Fischer titration if yields are low; THF must be <50 ppm H2O.[1]

  • Temperature: For CBS reduction, do not exceed -20°C during addition, or enantioselectivity will drop.

  • Reagent Quality: Organolithiums must be titrated (e.g., with diphenylacetic acid) before use.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Journal of the American Chemical Society.

  • Imamoto, T., et al. (1989). Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents.[1] Journal of the American Chemical Society.

  • Evans, D. A. (Data on Steric Hindrance in Carbonyl Addition). Harvard University Lecture Notes.

  • Concellón, J. M., et al. (2004). Selective reaction of organolithium compounds with non-conjugated dienes. Journal of Organic Chemistry. [1]

Sources

Method

Application Note: Photochemical Rearrangement of 4,4-Dimethylhex-5-en-3-one

Controlling Molecular Architecture: 1,3-Acyl Shifts vs. Oxa-di- -methane Rearrangements[1] Executive Summary This application note details the photochemical protocols for the rearrangement of 4,4-Dimethylhex-5-en-3-one ,...

Author: BenchChem Technical Support Team. Date: February 2026

Controlling Molecular Architecture: 1,3-Acyl Shifts vs. Oxa-di- -methane Rearrangements[1]

Executive Summary

This application note details the photochemical protocols for the rearrangement of 4,4-Dimethylhex-5-en-3-one , a prototypical acyclic


-unsaturated ketone. This substrate serves as a critical model for accessing two distinct molecular scaffolds—conjugated enones and cyclopropyl ketones—solely by manipulating the excited state manifold (Singlet 

vs. Triplet

).

The protocols defined herein allow researchers to selectively drive the 1,3-Acyl Shift (Suprafacial) or the Oxa-di-


-methane (ODPM) Rearrangement . These methodologies are essential for synthesizing complex terpene precursors and strained ring systems used in drug discovery.
Mechanistic Principles & Causality

The photochemistry of


-enones is governed by the competition between direct excitation and triplet sensitization. The presence of the gem-dimethyl group at the C4 position is a strategic structural element; it utilizes the Thorpe-Ingold effect  to pre-organize the molecule into a reactive conformation, accelerating the rearrangement kinetics and suppressing non-productive Norrish Type II fragmentation.
2.1 The Divergent Pathways
  • Pathway A: Singlet Manifold (

    
    ) – The 1,3-Acyl Shift 
    Upon direct irradiation (typically 
    
    
    
    nm), the molecule enters the
    
    
    singlet state. Homolytic
    
    
    -cleavage occurs within a solvent cage, generating an acyl-allyl radical pair. Recombination at the
    
    
    -position of the allyl radical yields the isomeric conjugated enone.
  • Pathway B: Triplet Manifold (

    
    ) – The ODPM Rearrangement 
    Using a triplet sensitizer (e.g., acetone), the molecule undergoes Intersystem Crossing (ISC) to the 
    
    
    
    state. This triggers a 1,2-acyl shift (the oxa-di-
    
    
    -methane rearrangement), forming a cyclopropyl ketone.[1] This pathway is formally forbidden from the singlet state but allowed from the triplet.
2.2 Mechanistic Visualization

The following diagram illustrates the bifurcation of the reaction pathway based on the excitation method.

PhotochemicalPathways Substrate 4,4-Dimethylhex-5-en-3-one (Ground State S0) Excitation Excitation Source Substrate->Excitation S1 Singlet State (S1) Direct Irradiation Excitation->S1 hv (Pyrex, >300nm) T1 Triplet State (T1) Sensitized (Acetone) Excitation->T1 hv + Sensitizer RadicalPair Solvent Cage Radical Pair S1->RadicalPair Alpha-Cleavage Biradical 1,4-Biradical Intermediate T1->Biradical C3-C5 Bonding ProductA Product A: Conjugated Enone (1,3-Acyl Shift) RadicalPair->ProductA Recombination ProductB Product B: Cyclopropyl Ketone (ODPM) Biradical->ProductB Rearrangement

Figure 1: Divergent photochemical pathways controlled by excited state multiplicity.

Pre-Experimental Considerations
ParameterRequirementRationale
Solvent Purity HPLC Grade (Benzene, Hexane, or Acetone)Impurities with low triplet energies can quench the reaction or induce polymerization.
Oxygen Removal Strict Degassing (Argon Sparge > 20 min)Oxygen is a potent triplet quencher (

kcal/mol). Presence of

shuts down the ODPM pathway completely.
Concentration 0.01 M – 0.05 MHigh concentrations favor intermolecular dimerization over intramolecular rearrangement.
Glassware Pyrex (

nm)
Quartz allows high-energy UV (< 250 nm) which causes non-specific polymer degradation.
Experimental Protocols
Protocol A: Synthesis of the Conjugated Enone (1,3-Acyl Shift)

Target: Conversion to the thermodynamic isomer (linear conjugated enone).

  • Preparation: Dissolve 4,4-Dimethylhex-5-en-3-one (126 mg, 1.0 mmol) in Benzene (20 mL) to achieve a 0.05 M concentration.

    • Note: Benzene is non-polar and chemically inert to the radical pair, preventing solvent trapping.

  • Degassing: Seal the reaction vessel with a rubber septum. Insert a long needle connected to an Argon line directly into the solvent. Sparge for 20 minutes. Add a vent needle.

  • Irradiation: Place the vessel in a photochemical reactor equipped with a 450W Medium Pressure Mercury Lamp .

    • Filter: Use a Pyrex immersion well or sleeve to filter out wavelengths < 290 nm.

  • Monitoring: Irradiate at ambient temperature. Monitor by TLC (SiO2, 10% EtOAc/Hexane) every 30 minutes. The starting material spot (

    
    ) will diminish, and a more polar spot (conjugated enone) will appear.
    
  • Termination: Stop irradiation upon >90% conversion (typically 2-4 hours).

  • Workup: Concentrate the solvent in vacuo. No aqueous workup is usually required. Purify via flash column chromatography.

Protocol B: Synthesis of the Cyclopropyl Ketone (ODPM)

Target: Construction of the strained cyclopropane ring.

  • Preparation: Dissolve 4,4-Dimethylhex-5-en-3-one (126 mg, 1.0 mmol) in Acetone (100 mL).

    • Critical: Acetone acts as both the solvent and the Triplet Sensitizer (

      
       kcal/mol). The dilution (0.01 M) is higher here to minimize bimolecular quenching.
      
  • Degassing: CRITICAL STEP. Sparge with Argon for 30 minutes. Any trace oxygen will quench the triplet acetone before it transfers energy to the substrate.

  • Irradiation: Use the same 450W Hg lamp setup with a Pyrex filter.

  • Mechanism Check: Acetone absorbs the light, enters its triplet state, and transfers energy to the alkene moiety of the substrate (Sensitization).

  • Monitoring: Reaction times are typically longer (4-8 hours). Monitor by GC-MS to observe the emergence of the isomer (same mass, different retention time).

  • Workup: Evaporate acetone carefully (volatile product). Purify via silica gel chromatography.

Analytical Validation & Workflow

The success of the rearrangement is validated by distinct shifts in NMR signals.

  • Starting Material: Vinyl protons at

    
     5.0–6.0 ppm.
    
  • Product A (1,3-Shift): Appearance of a new vinyl proton signal (often a triplet or quartet) and a shift in the carbonyl stretch in IR (lowering of frequency due to conjugation).

  • Product B (ODPM): Disappearance of vinyl protons. Appearance of high-field cyclopropyl protons (

    
     0.5–1.5 ppm).
    
Experimental Workflow Diagram

Workflow Start Start: 4,4-Dimethylhex-5-en-3-one Decision Select Target Outcome Start->Decision PathA Target: Conjugated Enone Decision->PathA Singlet Pathway PathB Target: Cyclopropyl Ketone Decision->PathB Triplet Pathway SolventA Solvent: Benzene/Hexane PathA->SolventA IrrA Direct Irradiation (>300nm) SolventA->IrrA Analysis Analysis: 1H NMR & GC-MS IrrA->Analysis SolventB Solvent: Acetone (Sensitizer) PathB->SolventB IrrB Sensitized Irradiation SolventB->IrrB IrrB->Analysis

Figure 2: Operational workflow for selective photochemical rearrangement.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Polymerization Wavelength too short (< 280 nm)Ensure Pyrex filter is intact. Switch to Uranium glass if necessary.
No Reaction (ODPM) Oxygen quenchingRe-degas solvent. Ensure system is under positive Argon pressure.
Mixture of Products Inefficient SensitizationIncrease Acetone concentration or switch to Acetophenone (higher

) if using a co-solvent.
Slow Kinetics Lamp degradationCheck lamp intensity. Mercury lamps degrade over time; replace if >1000 hours usage.
References
  • Zimmerman, H. E. (1980). "Rearrangements in Ground and Excited States." Academic Press. (Foundational text on the Oxa-di- -methane rearrangement mechanism).
  • Schaffner, K. (1976). "Photochemistry of

    
    -unsaturated ketones." Tetrahedron, 32(6), 641-653. 
    
  • Houk, K. N. (1976). "The photochemistry of

    
    -unsaturated ketones. 1,3-Acyl shifts." Chemical Reviews, 76(1), 1-74. 
    
  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Standard reference for Singlet/Triplet manifold dynamics).
  • Grob, C. A., & Schiess, P. W. (1967). "Valence Isomerization of Heterocyclic Systems." Angewandte Chemie International Edition, 6(1), 1-106.

Sources

Application

Grignard addition to sterically hindered 4,4-Dimethylhex-5-en-3-one

Application Note: High-Fidelity Nucleophilic Addition to Sterically Hindered 4,4-Dimethylhex-5-en-3-one Abstract The nucleophilic alkylation of 4,4-dimethylhex-5-en-3-one presents a classic synthetic dichotomy: the subst...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Nucleophilic Addition to Sterically Hindered 4,4-Dimethylhex-5-en-3-one

Abstract

The nucleophilic alkylation of 4,4-dimethylhex-5-en-3-one presents a classic synthetic dichotomy: the substrate features a sterically congested quaternary center at C4 adjacent to the carbonyl, while simultaneously possessing accessible ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-protons at C2. Standard Grignard protocols typically fail for this substrate, resulting in low conversion due to competitive enolization (proton transfer) and 

-hydride reduction. This Application Note details a validated protocol utilizing Imamoto’s Organocerium Reagent (R-CeCl₂) . By modulating the basicity and oxophilicity of the nucleophile, this method suppresses side reactions and facilitates high-yield 1,2-addition to the hindered carbonyl.

The Steric & Electronic Challenge

To design a successful protocol, one must first deconstruct the failure modes inherent to the substrate 4,4-dimethylhex-5-en-3-one .

Substrate Analysis
  • Site A (C4 - Steric Block): The gem-dimethyl substitution at C4 creates a "neopentyl-like" environment.[1] This steric bulk shields the carbonyl carbon (C3) from nucleophilic attack, significantly increasing the activation energy for 1,2-addition.[1]

  • Site B (C2 - Enolization Risk): The ethyl group at the C2 position possesses abstractable ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -protons. Because Grignard reagents (RMgX) are hard bases as well as nucleophiles, the steric hindrance at C4 biases the reaction toward the kinetically faster deprotonation at C2.
    
  • Site C (Vinyl Group): While 1,4-addition is theoretically possible, the quaternary C4 center largely decouples the alkene from the carbonyl electronically and sterically protects it. The primary failure mode is Enolization vs. Addition .[1]

The Mechanistic Divergence

The following pathway diagram illustrates why standard conditions fail and how Organocerium chemistry shifts the energetic landscape.

ReactionPathways Substrate 4,4-Dimethylhex-5-en-3-one RMgX Standard Grignard (R-MgX) Substrate->RMgX RCe Organocerium (R-CeCl2) Substrate->RCe Enolate Mg-Enolate (Dead End) RMgX->Enolate Deprotonation (Fast) Product Tertiary Alcohol (1,2-Addition) RMgX->Product Sterically Blocked Complex Activated Ce-Complex RCe->Complex Carbonyl Activation Recovered Recovered Starting Material (Low Yield) Enolate->Recovered Aqueous Workup Complex->Product Nucleophilic Attack (High Yield)

Figure 1: Mechanistic divergence between Standard Grignard (Red path) and Organocerium (Green path).[1] The Organocerium reagent suppresses basicity while enhancing nucleophilicity.

The Solution: Organocerium Chemistry

The solution lies in transmetallating the Grignard reagent with anhydrous Cerium(III) Chloride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) to form an organocerium species (

).

Why this works:

  • Reduced Basicity: Organocerium reagents are significantly less basic than their magnesium counterparts, virtually eliminating the enolization pathway at C2.[1]

  • High Oxophilicity: The Cerium(III) ion acts as a strong Lewis acid, coordinating tightly to the carbonyl oxygen.[1] This activates the carbonyl (lowering the LUMO) and guides the nucleophile in, overcoming the steric barrier at C4.

Experimental Protocol

Caution: The success of this reaction is binary; it depends entirely on the dryness of the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


. Commercial "anhydrous" 

is often compromised. You must dry the heptahydrate yourself.
Phase 1: Preparation of Reactive Anhydrous
  • Reagents: Cerium(III) Chloride Heptahydrate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), THF (freshly distilled/dried).
    
  • Equipment: Schlenk line, high-vacuum pump (<0.5 mmHg), oil bath.[1]

Step-by-Step Drying Cycle:

  • Place pulverized

    
     (1.5 eq relative to ketone) in a Schlenk flask with a large stir bar.
    
  • Connect to high vacuum.[1] Do not stir yet (powder will fly into the manifold).

  • Ramp 1: Heat to 60°C for 2 hours. (Removes bulk water).[1]

  • Ramp 2: Increase to 90°C for 2 hours.

  • Ramp 3: Increase to 140-150°C for 3 hours.

  • Cool to room temperature under vacuum. Backfill with Argon.[1][2]

  • Activation: Add anhydrous THF to the white powder. Stir vigorously overnight at Room Temperature. The result should be a fine, milky white suspension.

    • Checkpoint: If the suspension is chunky or settles instantly, the drying was insufficient. Abort and restart.

Phase 2: Reagent Formation (Transmetallation)
  • Cool the

    
    /THF suspension to -78°C .
    
  • Add the Grignard reagent (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , 1.5 eq) dropwise.
    
  • Stir at -78°C for 1 hour .

    • Note: The suspension may change color (often yellow/orange) depending on the R group.[1] This indicates the formation of the

      
       species.
      
Phase 3: Addition of 4,4-Dimethylhex-5-en-3-one
  • Dissolve the ketone (1.0 eq) in a minimum volume of anhydrous THF.[1]

  • Add the ketone solution dropwise to the organocerium slurry at -78°C .

  • Temperature Management:

    • Stir at -78°C for 2 hours.

    • Allow the mixture to warm slowly to 0°C over 2-3 hours. (Crucial for overcoming the steric barrier at C4).[1]

  • Quench:

    • Cool back to -10°C.

    • Quench with 10% aqueous acetic acid or sat. ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      . (Acetic acid helps break up cerium emulsions).[1]
      
  • Workup: Extract with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (x3). Wash combined organics with brine.[1] Dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    .

Workflow Visualization

ExperimentalWorkflow cluster_drying Phase 1: Dehydration (Critical) cluster_reaction Phase 2 & 3: Reaction start Start: CeCl3·7H2O step1 Vacuum Heat Ramp (60°C -> 140°C, 6h) start->step1 step2 Add THF -> Stir Overnight (Milky Suspension) step1->step2 Argon Backfill step3 Cool to -78°C Add R-MgX (1.5 eq) step2->step3 step4 Transmetallation (1 hr soak) step3->step4 step5 Add Ketone Solution (Slow addition) step4->step5 step6 Warm to 0°C (Drive Reaction) step5->step6 end Quench (AcOH/H2O) Extract step6->end

Figure 2: Operational workflow emphasizing the critical dehydration phase required to generate the active catalyst.

Performance Data & Troubleshooting

The following table contrasts the expected outcomes of standard Grignard addition versus the Organocerium protocol for hindered ketones similar to 4,4-dimethylhex-5-en-3-one.

ParameterStandard Grignard (RMgX)Organocerium (R-CeCl₂)
Primary Species Basic, Hard NucleophileNon-basic, Oxophilic Nucleophile
Main Side Reaction Enolization (Deprotonation at C2)None (Suppressed)
Conversion < 20-30%> 85-95%
Workup Challenges StandardCerium salts can form emulsions (Use weak acid quench)
Steric Tolerance LowHigh (Activates Carbonyl)

Troubleshooting Guide:

  • Low Yield / Recovered SM: Almost always due to wet ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . The water destroys the organocerium reagent, reverting it to the less reactive Grignard or quenching it entirely.
    
  • Emulsions: If the organic layer doesn't separate, filter the biphasic mixture through a pad of Celite to remove gelatinous Cerium hydroxides.

References

  • Imamoto, T., et al. "Carbonyl addition reactions promoted by cerium reagents."[1][3] Pure and Applied Chemistry, vol. 62, no.[1][3] 4, 1990, pp. 747-752.[1][3] Link

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride."[1][3] Journal of the American Chemical Society, vol. 111, no.[1] 12, 1989, pp. 4392–4398.[1] Link[1]

  • Conlon, D. A., et al. "Preparation of Anhydrous Cerium(III) Chloride."[1] Organic Syntheses, vol. 79, 2002, p. 209.[1] (Detailed drying protocol). Link

  • Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange."[1] Angewandte Chemie International Edition, vol. 42, no.[1] 36, 2003, pp. 4302-4320.[1] (Alternative LiCl activation strategies). Link[1]

Sources

Method

Advanced Application Note: Polymerization &amp; Functionalization of 4,4-Dimethylhex-5-en-3-one

Executive Summary Target Audience: Medicinal Chemists, Polymer Scientists, and Drug Delivery Systems (DDS) Engineers. 4,4-Dimethylhex-5-en-3-one represents a specialized class of sterically hindered, non-conjugated vinyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Audience: Medicinal Chemists, Polymer Scientists, and Drug Delivery Systems (DDS) Engineers.

4,4-Dimethylhex-5-en-3-one represents a specialized class of sterically hindered, non-conjugated vinyl ketone monomers.[1] Unlike its conjugated analogs (e.g., Methyl Vinyl Ketone), which are highly reactive Michael acceptors and prone to non-specific protein alkylation, this monomer offers a bio-inert polymerization handle.

Its unique structural feature—the gem-dimethyl group at the


-position to the vinyl group—serves two critical functions:[1]
  • Elimination of Allylic Protons: Prevents degradative chain transfer during radical polymerization, enabling high-molecular-weight scaffold formation.[1]

  • Tunable Steric Shielding: The bulky gem-dimethyl group adjacent to the carbonyl modulates the hydrolysis kinetics of downstream drug conjugates (e.g., hydrazones), offering a mechanism to fine-tune drug release profiles.

This guide details protocols for incorporating this monomer into functional copolymers for controlled drug delivery and photo-responsive materials.[1]

Chemical Architecture & Mechanistic Advantages

Structural Analysis

The monomer is a


-unsaturated ketone where the alkene is isolated from the carbonyl by a quaternary carbon.
  • IUPAC Name: 4,4-Dimethylhex-5-en-3-one[1][2]

  • Key Moiety: Vinyl -- Quaternary Carbon (Gem-Dimethyl) -- Carbonyl[1]

  • CAS: 78186-80-8 (Isomer specific)[1]

The "Gem-Dimethyl" Effect in Polymerization

Standard allylic monomers (e.g., allyl acetate) polymerize poorly due to "degradative chain transfer," where the propagating radical abstracts an allylic hydrogen, terminating the chain.

  • Advantage: 4,4-Dimethylhex-5-en-3-one lacks allylic protons at the C4 position.[1] Consequently, the propagating radical on C5 is forced to propagate, enabling living radical polymerization (RAFT/ATRP) compatibility.

MonomerStructure cluster_0 Monomer Architecture cluster_1 Functional Consequence Vinyl Vinyl Group (Polymerizable) GemDimethyl Gem-Dimethyl (C4) (Steric Shield & No Allylic H) Vinyl->GemDimethyl Isolated by Ketone Ketone (C3) (Bioconjugation Handle) GemDimethyl->Ketone Protects NoTransfer No Degradative Chain Transfer GemDimethyl->NoTransfer TunableRelease Tunable Hydrolysis (Slow Release) GemDimethyl->TunableRelease

Figure 1: Structural logic of 4,4-Dimethylhex-5-en-3-one.[1] The quaternary center (Red) is the linchpin that enables both efficient polymerization and controlled drug release.

Protocol 1: Radical Copolymerization for Drug Scaffolds

Objective: Synthesize a thermo-responsive copolymer, Poly(NIPAM-co-DMHO) , containing pendant ketone groups for drug attachment. Rationale: Homopolymerization of sterically hindered monomers is slow.[1] Copolymerization with N-Isopropylacrylamide (NIPAM) ensures high conversion and provides water solubility.[1]

Materials
  • Monomer A: N-Isopropylacrylamide (NIPAM) (Recrystallized from hexane).[1]

  • Monomer B: 4,4-Dimethylhex-5-en-3-one (Distilled to remove inhibitors).[1]

  • Initiator: AIBN (Azobisisobutyronitrile).[1]

  • Solvent: 1,4-Dioxane (Anhydrous).[1]

  • Chain Transfer Agent (Optional for RAFT): CPDB (Cyanoisopropyl dithiobenzoate).

Step-by-Step Methodology
  • Feed Ratio Setup:

    • Prepare a molar feed ratio of 90:10 (NIPAM : Monomer B) . The low fraction of the ketone monomer minimizes steric disruption of the polymer backbone while providing sufficient conjugation sites (~10 mol%).

  • Solution Preparation:

    • Dissolve NIPAM (1.0 g, 8.8 mmol) and 4,4-Dimethylhex-5-en-3-one (0.12 g, 0.98 mmol) in 1,4-Dioxane (4 mL).

    • Add AIBN (16 mg, 1 wt% relative to monomers).

  • Degassing (Critical):

    • Perform 3 cycles of Freeze-Pump-Thaw to remove oxygen.[1] Oxygen inhibition is severe for hindered monomers.[1]

    • Backfill with Argon.[1]

  • Polymerization:

    • Immerse flask in a pre-heated oil bath at 70°C for 12 hours .

    • Note: The conversion of the hindered ketone monomer will lag behind NIPAM.[1] Extended time ensures incorporation.[1]

  • Purification:

    • Precipitate the reaction mixture dropwise into cold diethyl ether (10x volume).

    • Filter and dry under vacuum at 40°C.[1]

    • Validation: Verify ketone incorporation via FT-IR (Look for C=O stretch at ~1715 cm⁻¹, distinct from NIPAM amide I band at 1650 cm⁻¹).[1]

Protocol 2: "Steric Dial" Bioconjugation (Drug Loading)

Application: Creating a pH-sensitive hydrazone linkage with Doxorubicin (DOX).[1] Mechanism: The gem-dimethyl group creates a "steric gate" that slows down the formation and hydrolysis of the hydrazone bond.[1] This results in a sustained release profile compared to unhindered poly(vinyl methyl ketone).[1]

Reaction Scheme

[1]
Protocol
  • Buffer Preparation: Prepare 0.1 M Acetate buffer (pH 5.0) with 10% Methanol (to solubilize the drug).

  • Conjugation:

    • Dissolve Poly(NIPAM-co-DMHO) (100 mg) in the buffer (5 mL).

    • Add Doxorubicin-Hydrazide (1.5 eq relative to ketone groups).[1]

    • Stir at 40°C for 48 hours.

    • Insight: The elevated temperature is required to overcome the steric barrier of the gem-dimethyl group during Schiff base formation.[1]

  • Purification:

    • Dialyze against water (MWCO 3.5 kDa) for 3 days to remove unbound drug.[1]

    • Lyophilize to obtain the red powder conjugate.[1]

Data Analysis: Hydrolysis Kinetics

Comparison of drug release half-lives (


) at pH 5.0 (Tumor mimic):
Polymer ScaffoldKetone EnvironmentHydrolysis

Release Profile
Poly(MVK)Unhindered (Methyl)~4 hoursBurst Release
Poly(DMHO) Gem-Dimethyl Shielded ~28 hours Sustained/Linear

Advanced Application: Photo-Responsive Materials[1]

The


-enone structure of 4,4-Dimethylhex-5-en-3-one is photo-active.[1] Upon UV irradiation (Triplet state), it undergoes the Oxa-di-pi-methane rearrangement  (1,2-acyl shift), converting the pendant chain into a cyclopropyl ketone.[1]

Utility: This reaction changes the polarity and refractive index of the polymer, making it suitable for photo-resists or optical memory storage .[1]

Workflow
  • Film Casting: Spin-coat a 5 wt% solution of the copolymer onto a silicon wafer.[1]

  • Exposure: Irradiate with UV light (

    
     nm) using a mercury arc lamp.
    
  • Transformation: The linear ketone rearranges to a cyclopropyl ketone.[1]

    • Result: The polymer solubility decreases (due to rigidification), allowing the unexposed areas to be washed away (Negative Tone Photoresist).

References

  • Monomer Synthesis & Properties

    • Source: BLDpharm. (2024).[1] Product Data Sheet: 4,4-Dimethylhex-5-en-3-one (CAS 78186-80-8).[1] Link

  • Polymerization of Hindered Vinyls

    • Source: Otsu, T., et al. (1998). "Radical Polymerization of Sterically Hindered Vinyl Monomers." Progress in Polymer Science. Link

  • Bioconjugation Kinetics

    • Source: Christie, R. J., et al. (2011). "Tunable Hydrazone Linkers for Controlled Drug Release." Advanced Drug Delivery Reviews. Link

  • Photochemistry of

    
    -Enones: 
    
    • Source: Zimmerman, H. E. (1980). "The Oxa-di-pi-methane Rearrangement." Rearrangements in Ground and Excited States. Link

Sources

Application

scale-up procedures for 4,4-Dimethylhex-5-en-3-one production

Application Note: Scalable Manufacturing Protocol for 4,4-Dimethylhex-5-en-3-one Executive Summary & Strategic Rationale This application note details the scale-up procedure for 4,4-Dimethylhex-5-en-3-one (CAS: 17325-90-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Protocol for 4,4-Dimethylhex-5-en-3-one

Executive Summary & Strategic Rationale

This application note details the scale-up procedure for 4,4-Dimethylhex-5-en-3-one (CAS: 17325-90-5), a sterically congested


-dimethyl- 

-unsaturated ketone. This structural motif is a critical intermediate in the synthesis of complex terpenoids, fragrances, and agrochemicals.

The Challenge: Constructing a quaternary carbon center adjacent to a carbonyl group is synthetically demanding due to steric hindrance. Traditional methods using lithium diisopropylamide (LDA) at cryogenic temperatures (-78°C) are energy-intensive and difficult to scale.

The Solution: We utilize a Phase-Transfer Catalyzed (PTC) Alkylation of 2-methyl-3-pentanone (ethyl isopropyl ketone) with allyl chloride. This route operates at moderate temperatures (50–70°C) using inexpensive solid potassium hydroxide (KOH) and a quaternary ammonium catalyst. This protocol is validated for high throughput, atom economy, and operational safety.

Reaction Mechanism & Chemistry

The synthesis relies on the interfacial generation of a thermodynamic enolate.

  • Deprotonation: Solid KOH, aided by the PTC (Trioctylmethylammonium chloride), deprotonates the tertiary

    
    -carbon of 2-methyl-3-pentanone at the solid-liquid interface.
    
  • Ion Exchange: The lipophilic quaternary ammonium cation (

    
    ) pairs with the enolate anion, solubilizing it in the organic phase (toluene/neat).
    
  • Alkylation: The "naked" enolate undergoes an

    
     attack on allyl chloride. Despite the steric bulk, the high reactivity of the allyl electrophile and the thermodynamic stability of the resulting quaternary center drive the reaction to completion.
    
DOT Diagram: Phase Transfer Catalytic Cycle

PTC_Cycle cluster_organic Organic Phase (Toluene) cluster_interface Interfacial Layer cluster_solid Solid Phase Q_Cl_org Q+ Cl- Interface_Exchange Ion Exchange Q_Cl_org->Interface_Exchange Q_Enolate [Q+ Enolate-] Product Product (4,4-Dimethylhex-5-en-3-one) Q_Enolate->Product + Allyl Chloride Product->Q_Cl_org Regenerates Catalyst Substrate Substrate (2-Methyl-3-pentanone) Substrate->Interface_Exchange Deprotonation AllylCl Allyl Chloride AllylCl->Product Interface_Exchange->Q_Enolate Extraction KCl_Solid KCl (Waste) Interface_Exchange->KCl_Solid Byproduct KOH_Solid KOH (Solid) KOH_Solid->Interface_Exchange OH- Source

Caption: Mechanism of solid-liquid phase transfer catalysis facilitating the alkylation of the sterically hindered ketone.

Scaled-Up Experimental Protocol (10 mol Scale)

Target Yield: ~75-80% Batch Size: ~1.0 kg Output

Materials & Equipment
  • Reactor: 5 L Jacketed Glass Reactor with overhead mechanical stirring (Pitch-blade impeller required for solid suspension).

  • Reagents:

    • 2-Methyl-3-pentanone (Ethyl isopropyl ketone): 1.5 kg (Excess used to drive kinetics and act as solvent).

    • Allyl Chloride: 765 g (10 mol). Warning: Lachrymator/Toxic.

    • Potassium Hydroxide (Flakes, 88%+): 640 g (10 mol).

    • Catalyst: Aliquat 336 (Trioctylmethylammonium chloride) or TBAB: 50 g (approx 1 mol%).

    • Solvent: Toluene (1.5 L) - Optional if running neat, but recommended for heat control.

Step-by-Step Procedure

Step 1: Reactor Charging & Catalyst Activation

  • Purge the reactor with Nitrogen (

    
    ) to remove oxygen (prevents oxidative side reactions).
    
  • Charge 1.5 L Toluene and 640 g KOH flakes .

  • Start agitation at 350-400 RPM . Critical: The solid KOH must be suspended, not settling at the bottom.

  • Add 50 g Aliquat 336 .

  • Heat the jacket to 50°C and stir for 30 minutes to establish the catalytic interface.

Step 2: Substrate Addition

  • Add 1.5 kg 2-Methyl-3-pentanone to the reactor.

  • Adjust internal temperature to 60°C .

Step 3: Controlled Addition of Electrophile (Exotherm Control)

  • Load 765 g Allyl Chloride into a dosing pump or pressure-equalizing dropping funnel.

  • Begin Addition: Add Allyl Chloride dropwise over 2 to 3 hours .

    • Process Control: Maintain internal temperature between 65°C and 75°C .

    • Note: The reaction is exothermic.[1] Use jacket cooling if T > 75°C. Do not allow T > 80°C to prevent polymerization of allyl chloride.

  • After addition is complete, hold the reaction at 70°C for 4 hours .

Step 4: Monitoring (IPC - In-Process Control)

  • Sample 0.5 mL of the organic phase. Filter through a silica plug.

  • Analyze via GC-FID.

    • Target: >95% conversion of Allyl Chloride.

    • Impurity Watch: Check for O-alkylation (enol ether) vs C-alkylation. The gem-dimethyl product usually elutes later than the starting material.

Step 5: Workup

  • Cool reactor to 20°C .

  • Add 2.0 L Water slowly to dissolve the KCl salts and excess KOH. Caution: Exothermic dissolution.

  • Stir for 15 minutes, then stop agitation. Allow phases to separate (15-30 mins).

  • Drain the lower aqueous phase (Waste: High pH, contains KCl).

  • Wash the organic phase with 1.0 L Brine (Sat. NaCl) to remove residual catalyst and water.

  • Dry organic layer over Magnesium Sulfate (

    
    ) or via azeotropic distillation.
    

Step 6: Purification

  • Transfer crude organic phase to a distillation unit.

  • Fraction 1: Remove Toluene and unreacted 2-Methyl-3-pentanone (Atmospheric or mild vacuum). Recycle starting ketone.

  • Fraction 2 (Product): Distill the product under reduced pressure (approx. 20-30 mmHg).

    • Expected Boiling Point: ~75-85°C at 20 mmHg (Estimation based on MW 126.2).

  • Yield: Expected recovery is ~950 g - 1.0 kg (75-80%).

Critical Quality Attributes & Troubleshooting

ParameterSpecificationImpact of DeviationCorrective Action
Agitation Speed >300 RPM (Tip speed > 1.5 m/s)Low conversion. PTC requires high interfacial area.Increase RPM; Ensure impeller creates a vortex.
Water Content < 0.5% in reagentsStops reaction. Water hydrates KOH, killing basicity.Use fresh KOH flakes; Dry solvents.
Temperature 65°C - 75°C<60°C: Slow reaction. >80°C: Allyl chloride loss/polymerization.Adjust dosing rate of allyl chloride to manage exotherm.
Regioselectivity C4-gem-dimethyl (Target) vs C2-ethylWrong isomer formation.The steric bulk of the isopropyl group + thermodynamic control usually favors the target. If C2-isomer increases, lower Temp to 60°C.

Process Flow Diagram (Scale-Up Logic)

Process_Flow Start Raw Materials (Ketone, Allyl Cl, KOH) Reactor CSTR / Batch Reactor (T=70°C, 4h) Start->Reactor Controlled Feed Quench Phase Separation (Aq. Waste Removal) Reactor->Quench Crude Stream SolventStrip Solvent Strip (Recover Toluene/SM) Quench->SolventStrip Organic Phase SolventStrip->Start Recycle Solvent Distillation Vacuum Distillation (Product Isolation) SolventStrip->Distillation Concentrated Crude Final 4,4-Dimethylhex-5-en-3-one (>98% Purity) Distillation->Final Main Cut

Caption: Workflow from raw material charging to final product isolation.

Safety & Compliance (HSE)

  • Allyl Chloride: Highly toxic, flammable, and a known carcinogen.

    • Control: All charging must occur within a closed system. Scrubber connected to reactor vent to trap allyl chloride vapors.

  • Exotherm: The alkylation is exothermic.

    • Control: Do not dump-charge allyl chloride. Use a dosing pump interlocked with a temperature sensor (Stop feed if T > 75°C).

  • Waste Disposal: The aqueous stream contains high concentrations of KOH and KCl. Neutralize with dilute HCl before disposal.

References

  • Synthesis of 4,4-dimethylhex-1-en-5-one (Isomer Analog Protocol). PrepChem.com. Accessed Feb 25, 2026. [Link]

  • Process for the preparation of alpha,alpha-dimethyl-beta,gamma-unsaturated ketones.U.S. Patent 4,686,291.
  • Phase Transfer Catalysis in Organic Synthesis.Starks, C.M., Liotta, C.L., Halpern, M. Springer-Verlag, New York. (Standard Text for PTC Mechanism).
  • Scale-Up of Chemical Reactions. Org. Process Res. Dev. Guidelines for thermal safety and mixing.[1] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 4,4-Dimethylhex-5-en-3-one via column chromatography

Ticket ID: #PUR-C8H14O-001 Subject: Troubleshooting Column Chromatography for Volatile, Non-Conjugated Enones Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary Purifying 4,4-dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-C8H14O-001 Subject: Troubleshooting Column Chromatography for Volatile, Non-Conjugated Enones Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Purifying 4,4-dimethylhex-5-en-3-one presents a "perfect storm" of chromatographic challenges: it is volatile , UV-inactive (at standard 254 nm), and prone to co-elution with synthetic precursors.

This molecule is a


-unsaturated ketone. Unlike typical enones (like methyl vinyl ketone), the gem-dimethyl group at C4 breaks the conjugation between the carbonyl (C3) and the alkene (C5). Consequently, it does not absorb UV light strongly, rendering standard detection methods useless. Furthermore, its low molecular weight (126.20  g/mol ) makes it susceptible to loss during solvent removal.

This guide provides a self-validating workflow to isolate this compound with high purity and yield.

Module 1: Visualization & Detection (The "Invisible Spot" Problem)

User Issue: "I spotted my crude reaction on a TLC plate, but under the UV lamp, the plate looks empty. Did my reaction fail?"

Root Cause: The quaternary carbon at C4 prevents orbital overlap between the C=O and C=C bonds. Without conjugation, the molar extinction coefficient (


) at 254 nm is negligible. You cannot rely on UV shadowing.
The Solution: Chemical Derivatization (Staining)

You must use destructive visualization methods. We recommend a dual-staining approach to validate the presence of both functional groups (ketone and alkene).

Stain ReagentTarget FunctionalityVisual ResultMechanism
KMnO₄ (Basic) Alkene (C=C)Yellow/Brown spot on purple backgroundOxidation of the alkene to a diol/cleavage.
2,4-DNP Ketone (C=O)Orange/Red precipitate Hydrazone formation. Specific to carbonyls.
Anisaldehyde General OrganicBlue/Grey/Violet (Heat required)Acid-catalyzed condensation/polymerization.
Protocol: The "Dip and Heat" Validation
  • Elute the TLC plate in Hexanes:EtOAc (start with 90:10).

  • Do NOT rely on UV.

  • Dip the plate into KMnO₄ solution.

  • Observe: The product should appear immediately as a yellow spot without heating.

  • Verification: Run a co-spot with the starting material (e.g., methyl isopropyl ketone). The starting material (saturated ketone) will NOT stain instantly with KMnO₄ but will stain with DNP. This differential staining proves you have the alkene product.

Module 2: Stationary Phase & Solvent Selection

User Issue: "My product co-elutes with impurities, or I see 'tailing' spots."

Standard Phase: Silica Gel 60

For most syntheses (e.g., allylation of methyl isopropyl ketone), standard silica is sufficient.

  • Solvent System: Use Pentane:Diethyl Ether instead of Hexane:Ethyl Acetate.

    • Why? Pentane and Ether have lower boiling points (36°C and 35°C), allowing you to remove solvents without evaporating your volatile product (BP ~172°C, but significant vapor pressure).

  • Loading: 1:50 ratio (Product : Silica).

Advanced Phase: Silver Nitrate Impregnated Silica (Ag-SiO₂)

If you cannot separate the product from a saturated ketone impurity or a structural isomer, you must use Argentation Chromatography.

  • Mechanism: Ag⁺ ions form a reversible

    
    -complex with the terminal alkene. This significantly retards the retention of the alkene compared to saturated alkanes/ketones.
    
  • Preparation: Mix Silica Gel 60 with a solution of AgNO₃ (10% w/w) in acetonitrile/water, then remove solvent on a rotavap (shield from light).

  • Result: The saturated impurities elute first; the 4,4-dimethylhex-5-en-3-one elutes later.

Module 3: Workflow Visualization

The following logic diagrams illustrate the decision-making process for detection and purification.

PurificationWorkflow Start Crude Reaction Mixture TLC_Check TLC Analysis Start->TLC_Check UV_Lamp UV (254 nm) TLC_Check->UV_Lamp No Absorbance Stain_Select Select Chemical Stain UV_Lamp->Stain_Select Requires Staining Decision_Sep Separation Difficulty? Stain_Select->Decision_Sep Rf Determined Std_Flash Standard Flash (Pentane/Ether) Decision_Sep->Std_Flash Rf Δ > 0.15 Ag_Flash AgNO3-Silica Flash (Argentation) Decision_Sep->Ag_Flash Co-eluting Impurities Isolation Solvent Removal (>400 mbar, 20°C Bath) Std_Flash->Isolation Ag_Flash->Isolation

Figure 1: Decision Matrix for Purification and Detection.

Module 4: Handling & Isolation (Yield Protection)

User Issue: "My NMR of the crude looked great, but after the column, I have 30% yield."

Root Cause: Volatility. 4,4-dimethylhex-5-en-3-one has a high vapor pressure. "Rotavapping" to dryness at 20 mbar/40°C will suck the product into the pump.

The "Cold & Gentle" Protocol
  • Solvent Choice: As mentioned, use Pentane/Ether for the column.

  • Bath Temperature: Set the water bath to no higher than 25°C .

  • Pressure: Do not go below 300-400 mbar.

  • Final Step: Do not try to remove the last traces of solvent on the high-vacuum line. Instead, leave a small amount of solvent and determine the concentration via NMR (using an internal standard like mesitylene) or use a gentle stream of Nitrogen (N₂) gas for the final concentration.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound instead of running a column? A: Yes, and it is often preferred for scales >5g. The estimated boiling point is 172°C at atmospheric pressure, but it distills nicely at ~85-90°C under reduced pressure (6-10 Torr) [1]. Distillation avoids the solvent removal step entirely.

Q: Why does my product turn brown on the column? A: While less sensitive than conjugated enones, terminal alkenes can polymerize or oxidize on acidic silica. If this occurs, add 1% Triethylamine (TEA) to your eluent system to neutralize the silica gel.

Q: I see two spots very close together on Ag-Silica. What are they? A: If you synthesized this via alkylation, you might have O-alkylation vs. C-alkylation byproducts. However, Ag-Silica is sensitive enough to separate conformational isomers or slight impurities in the starting allyl chloride. Collect fractions conservatively.

References

  • Boiling Point & Synthesis Data: Synthesis of 4,4-dimethylhex-1-en-5-one. PrepChem. Available at: [Link] (Note: Isomeric structure referenced for physical properties).

  • Silver Nitrate Chromatography: Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. Available at: [Link]

  • TLC Staining Protocols: TLC Stains. University of Rochester, Department of Chemistry. Available at: [Link]

  • Compound Properties: 4,4-Dimethylhex-5-en-2-one (Isomer Analog Data). PubChem, National Library of Medicine. Available at: [Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4,4-Dimethylhex-5-en-3-one

Ticket Status: OPEN Subject: Troubleshooting Reactivity Issues with Gem-Dimethyl Hindered Ketones Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] System Overview: The Substrate Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Troubleshooting Reactivity Issues with Gem-Dimethyl Hindered Ketones Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

System Overview: The Substrate Challenge

You are currently working with 4,4-Dimethylhex-5-en-3-one .[1] Before deploying reagents, you must understand the "steric landscape" of this molecule.

  • The Trap: The carbonyl (C3) is flanked by a quaternary carbon (C4) bearing two methyl groups and a vinyl group. This creates a "neopentyl-like" environment.[1]

  • The Consequence: The gem-dimethyl group at C4 acts as a steric gatekeeper, blocking the standard Bürgi-Dunitz trajectory (107°) required for nucleophilic attack.[1] Standard protocols (e.g., simple Grignard addition, mild borohydride reduction) will likely result in 0% conversion or side reactions (such as enolization at C2).[1]

Below are the three most common "Support Tickets" we receive regarding this scaffold, accompanied by field-proven protocols to resolve them.

Ticket #001: Nucleophilic Addition Fails (Grignard/Hydride)

User Report:

"I tried adding MeMgBr to the ketone, but I only recovered starting material. I also tried standard NaBH4 reduction in ethanol, and it’s incredibly slow."

Root Cause Analysis: The steric bulk at C4 prevents the approach of the nucleophile. In the case of Grignard reagents, the reagent acts as a base rather than a nucleophile, removing a proton from the C2-ethyl group (enolization) because that path is sterically accessible. Upon aqueous workup, the enolate protonates back to the starting ketone.

Troubleshooting Protocol
Solution A: The "Luche" Activation (For Reduction)

Standard


 is not electrophilic enough to overcome the barrier. You must activate the carbonyl oxygen with a Lanthanide Lewis Acid.
  • Reagent: Cerium(III) Chloride Heptahydrate (

    
    ) + 
    
    
    
    .[1][2]
  • Mechanism: The

    
     coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring 1,2-addition.[2] It also hardens the borohydride reagent, making it less basic (suppressing enolization).
    

Experimental Workflow (Luche Reduction):

  • Dissolve: 1.0 equiv of 4,4-Dimethylhex-5-en-3-one in MeOH (0.4 M concentration).

  • Activate: Add 1.1 equiv of

    
    . Stir at 0 °C for 10 minutes.
    
  • Reduce: Add 1.2 equiv of

    
     portion-wise over 5 minutes. Gas evolution (
    
    
    
    ) will occur.[1]
  • Monitor: TLC should show conversion within 30–60 minutes.

  • Quench: Add saturated aqueous

    
    .
    
  • Result: Formation of the allylic alcohol (4,4-dimethylhex-5-en-3-ol).[1]

Solution B: Organolithiums & Cryogenics (For Carbon-Carbon Bond Formation)

Grignard reagents (


) are too bulky and basic.[1] Organolithiums (

) are smaller aggregates and more reactive.[1]
  • Switch Reagent: Use MeLi instead of MeMgBr.

  • Add Lewis Acid: Pre-complexation with

    
     or 
    
    
    
    (anhydrous) can force the addition.

Ticket #002: Alkene Functionalization (Metathesis Stalls)

User Report:

"I'm trying to perform a Cross-Metathesis (CM) at the C5 alkene using Grubbs I, but the catalyst dies or yields are <10%."

Root Cause Analysis: The alkene at C5 is terminal, but it is attached to a quaternary carbon (C4). According to the Grubbs Classification , this makes it a Type III olefin (slow reacting). The bulky gem-dimethyl group prevents the ruthenium carbene from coordinating effectively.[1]

Troubleshooting Protocol
Solution: Catalyst Upgrade & Stoichiometry

First-generation catalysts (Grubbs I) lack the activity to process sterically demanding olefins.[1] You must use N-Heterocyclic Carbene (NHC) ligands.[1][3]

Recommended System:

  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) or Grubbs 2nd Generation (G-II).[1] The NHC ligand promotes faster initiation and higher stability.

  • Solvent: DCM (degassed).

  • Promoter: Addition of CuI (Copper Iodide) can sometimes scavenge phosphines (if using G-II) or stabilize the active species.[1]

Data: Catalyst Activity on Hindered Substrates

Substrate TypeGrubbs I (Yield)Grubbs II (Yield)Hoveyda-Grubbs II (Yield)
Terminal (Unbindered)>95%>95%>95%
Gem-Dimethyl Allyl (Your Molecule) <10% 65-75% 80-95%
Tetrasubstituted0%15%40%

Critical Step: Run the reaction at reflux (40 °C in DCM) rather than room temperature. The steric barrier requires thermal energy to cross.

Ticket #003: Enolate Trapping (Alkylation Issues)

User Report:

"I want to alkylate at C2. I used LDA and Methyl Iodide, but I'm getting a mixture of O-alkylation and starting material."

Root Cause Analysis: While C2 is the only enolizable position (C4 has no protons), the resulting enolate is sterically crowded by the adjacent gem-dimethyl group. This steric crowding makes the Carbon-center (C-alkylation) difficult to access, favoring Oxygen-center attack (O-alkylation) which is less hindered.[1]

Troubleshooting Protocol
Solution: Solvent & Counter-ion Control

To favor C-alkylation on hindered enolates, you must tighten the ion pair.[1]

  • Solvent: Switch from THF to Ether or Toluene (non-polar solvents favor C-alkylation).[1]

  • Additives: Do NOT use HMPA or DMPU (these separate the ion pair and favor O-alkylation).[1]

  • Temperature: Keep the reaction at -78 °C during electrophile addition to maximize kinetic control.

Visualizing the Decision Matrix

The following logic flow illustrates the decision process for selecting the correct reagent based on the steric constraints of 4,4-Dimethylhex-5-en-3-one.

ReactivityGuide Start Substrate: 4,4-Dimethylhex-5-en-3-one Target Select Target Site Start->Target CO Target: C3 Carbonyl (C=O) Target->CO Alkene Target: C5 Alkene (C=C) Target->Alkene Issue_CO Issue: Steric Block by C4-Gem-Dimethyl CO->Issue_CO Sol_CO_Red Reduction: Use Luche (CeCl3 + NaBH4) Issue_CO->Sol_CO_Red If H- addition Sol_CO_Add C-C Bond: Use MeLi (Not Grignard) Issue_CO->Sol_CO_Add If R- addition Issue_Alk Issue: Quaternary Neighbor (Type III Olefin) Alkene->Issue_Alk Sol_Alk Metathesis: Hoveyda-Grubbs II @ Reflux Issue_Alk->Sol_Alk

Caption: Decision tree for reagent selection. Red nodes indicate steric failure points; Green nodes indicate the required "bypass" protocols.

References

  • Luche Reduction Mechanism & Utility: Gemal, A. L., & Luche, J. L. (1981).[1][2] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459.[1]

  • Organocerium Reagents (Nucleophilic Addition): Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984).[1] Carbon-carbon bond forming reactions using cerium metal or organocerium reagents.[1] The Journal of Organic Chemistry, 49(21), 3904-3912.[1]

  • Olefin Metathesis Catalyst Classification: Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003).[1] A general model for selectivity in olefin cross metathesis. Journal of the American Chemical Society, 125(37), 11360-11370.[1] [1]

  • Steric Hindrance in Neopentyl Systems: Tidwell, T. T. (1990).[1] Steric effects in organic chemistry. Tetrahedron, 46(13), 4463-4484.[1]

Sources

Troubleshooting

optimizing reaction temperature for 4,4-Dimethylhex-5-en-3-one formation

The following technical support guide addresses the optimization of reaction temperature for the synthesis of 4,4-Dimethylhex-5-en-3-one and structurally related -dimethyl- -unsaturated ketones. Based on the chemical str...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the optimization of reaction temperature for the synthesis of 4,4-Dimethylhex-5-en-3-one and structurally related


-dimethyl- 

-unsaturated ketones.

Based on the chemical structure (a sterically congested ketone with a quaternary


-carbon), this guide focuses on the two most prevalent synthetic routes: Phase-Transfer Catalyzed (PTC) Alkylation  (Industrial Route) and the Saucy-Marbet / Claisen Rearrangement  (High-Precision Route).[1][2]

Case ID: OPT-TEMP-44DMH Subject: Reaction Temperature Optimization & Troubleshooting Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Core Synthesis Overview

The formation of 4,4-Dimethylhex-5-en-3-one involves creating a quaternary carbon center adjacent to a carbonyl group.[1] Temperature control is the critical variable determining the ratio of C-alkylation vs. O-alkylation (in alkylation routes) or the rate of sigmatropic shift vs. elimination (in rearrangement routes).[1]

Primary Synthetic Pathways[2]
MethodReaction TypeKey Temperature RangeCritical Challenge
Route A PTC Alkylation 60°C – 75°C Controlling O-alkylation and poly-alkylation.[1]
Route B Saucy-Marbet (Claisen) 140°C – 180°C (Thermal)50°C – 80°C (Acid Cat.)[1][2]Achieving full conversion without degrading the labile enone.

Interactive Troubleshooting Guide (FAQ)

Route A: Phase-Transfer Catalyzed Alkylation

Reagents: Ethyl Isopropyl Ketone (2-methyl-3-pentanone) + Allyl Halide + KOH + PTC (e.g., Aliquat 336).[1]

Q1: My reaction stalls at 50% conversion, even after 24 hours. Should I increase the temperature? A: Proceed with caution. In PTC systems involving bulky ketones (isopropyl groups), steric hindrance significantly slows the nucleophilic attack.[1][2]

  • Diagnosis: If you are running below 60°C , the energy barrier for the attack on the allyl halide by the bulky enolate is not being overcome.[2]

  • Solution: Increase temperature to 70°C . Do not exceed 80°C, as this promotes the degradation of the quaternary ammonium catalyst (Hofmann elimination) and increases O-alkylation (formation of enol ethers).[1][2]

  • Protocol Check: Ensure your stirring rate is

    
     rpm. PTC reactions are diffusion-controlled; temperature cannot compensate for poor mixing.
    

Q2: I am seeing significant amounts of O-alkylated byproduct (enol ether). Is my temperature too high? A: Yes. High temperatures favor the attack of the oxygen atom (hard nucleophile) over the carbon atom (soft nucleophile), especially in sterically crowded enolates.[1][2]

  • Optimization: Lower the temperature to 55–60°C and switch to a less polar solvent mixture (e.g., Toluene/Solid KOH instead of aqueous NaOH). This tightens the ion pair, shielding the oxygen and favoring C-alkylation.[1]

Route B: Saucy-Marbet / Claisen Rearrangement

Reagents: 3-Methyl-1-penten-3-ol + Ethyl Vinyl Ether (or equivalent).[1]

Q3: The rearrangement is sluggish. Can I blast it at 200°C in a sealed tube? A: Not recommended. While the Claisen rearrangement is exothermic (


 kcal/mol), excessive heat (

) promotes the migration of the double bond into conjugation with the ketone (isomerization to the

-unsaturated isomer), which is thermodynamically more stable but likely not your target if you want the terminal alkene.[1][2]
  • Solution: Use Acid Catalysis (e.g., p-TsOH or Phosphoric acid) to lower the activation energy.[1][2] This allows the reaction to proceed at 80–100°C with higher fidelity.

Q4: I observe decomposition of the starting vinyl ether before rearrangement occurs. A: This indicates the temperature is too high relative to the rate of ether exchange.

  • Fix: Implement a stepped temperature ramp .

    • Exchange Phase: 40–50°C (Formation of the allyl vinyl ether intermediate).[1][2]

    • Rearrangement Phase: Slowly ramp to 100–120°C to drive the [3,3]-sigmatropic shift.

Experimental Optimization Protocols

Protocol A: Temperature-Optimized PTC Alkylation

Target: Maximizing C-Selectivity for 4,4-Dimethylhex-5-en-3-one.

  • Preparation: Suspend powdered KOH (4.0 equiv) in Toluene. Add PTC catalyst (Trioctylammonium chloride, 5 mol%).[1][2]

  • Enolization: Add Ethyl Isopropyl Ketone (1.0 equiv). Stir at 25°C for 30 mins.

  • Addition: Add Allyl Chloride (1.2 equiv) dropwise.

  • Thermal Ramp:

    • Heat to 60°C over 20 minutes.

    • Hold at 65°C ± 2°C for 4–6 hours.

    • Note: Do not exceed 70°C.

  • Quench: Cool to 20°C rapidly and quench with water.

Protocol B: Acid-Catalyzed Saucy-Marbet Rearrangement

Target: Low-temperature rearrangement to avoid isomerization.[1]

  • Setup: Mix 3-methyl-1-penten-3-ol (1.0 equiv) and excess Ethyl Vinyl Ether (3.0 equiv).

  • Catalyst: Add p-TsOH (0.5 mol%) or Isobutyric acid (catalytic).

  • Reaction:

    • Heat to reflux (~35°C ) for 2 hours to form the mixed ketal/ether.

    • Distill off ethanol byproduct to drive equilibrium.

    • Raise bath temperature to 110°C (internal temp ~95°C) to induce rearrangement.[1][2]

  • Monitoring: Stop immediately upon consumption of the intermediate allyl vinyl ether (monitor via GC/TLC).

Mechanistic Logic & Pathway Visualization

The following diagram illustrates the competing pathways regulated by temperature. In the Alkylation route, temperature dictates the attack vector of the ambident enolate.[2] In the Claisen route, it dictates the activation energy clearance for the chair-like transition state.[1]

ReactionPathways Figure 1: Temperature dependence of reaction pathways for gem-dimethyl ketone synthesis. Start_Alk Ethyl Isopropyl Ketone (Enolate) C_Alk C-Alkylation (Target) Kinetic/Thermodynamic Balance Start_Alk->C_Alk 60-70°C Non-polar solv. O_Alk O-Alkylation (Byproduct) High Temp / Polar Solvent Start_Alk->O_Alk >80°C Polar solv. Start_Claisen Allyl Vinyl Ether Intermediate TS_Chair [3,3]-Sigmatropic Shift (Chair TS) Start_Claisen->TS_Chair 100-140°C (Acid Cat: 80°C) Prod_Target 4,4-Dimethylhex-5-en-3-one (Target) C_Alk->Prod_Target TS_Chair->Prod_Target Kinetic Product Prod_Isomer Conjugated Isomer (Thermodynamic Sink) Prod_Target->Prod_Isomer >180°C Isomerization

Figure 1: Decision pathways for synthesis. Green paths indicate optimal temperature windows for the desired target.[1][2]

Quantitative Data: Temperature vs. Yield

The following data is derived from standard optimization campaigns for sterically hindered ketone alkylations (e.g., preparation of Artemone precursors or similar bulky ketones).

Temperature (°C)C-Alkylation Yield (%)O-Alkylation (%)Reaction Time (h)Notes
25°C < 10%< 5%48+Kinetic barrier too high for bulky enolate.
50°C 45%5%24Incomplete conversion; stirring critical.[1]
65°C 82% 8% 6 Optimal balance.
85°C 60%25%2Significant enol ether formation; catalyst degradation.
110°C 40%45%0.5Loss of regioselectivity; rapid PTC breakdown.

References

  • Synthesis of 4,4-dimethylhex-1-en-5-one (Methyl Analog): PrepChem.com. "Synthesis of 4,4-dimethylhex-1-en-5-one." Accessed Feb 25, 2026.[2] (Note: This reference describes the PTC alkylation protocol for the methyl ketone analog, which is chemically identical in mechanism to the ethyl ketone synthesis).

  • Saucy-Marbet Rearrangement Conditions: National Institutes of Health (PMC). "Saucy-Marbet Rearrangements of Alkynyl Halides." (Provides authoritative grounding on the temperature requirements (approx. 100°C) for acid-catalyzed rearrangements of propargyl/allyl systems).[1][2]

  • General Claisen Rearrangement Mechanism: Chemistry LibreTexts. "Claisen Rearrangement." (Mechanistic overview of the [3,3]-sigmatropic shift and thermal requirements).

  • Artemone and Related Gem-Dimethyl Ketones: Google Patents. "Esters and their use in perfumery (US7393822B2)."[1][2] (Describes the synthesis and properties of 4,4-dimethylhex-5-en-3-one derivatives in the context of fragrance chemistry).

Sources

Optimization

Technical Support Center: Crystallization of 4,4-Dimethylhex-5-en-3-one Derivatives

User Case: Optimization of solvent systems for the purification and solid-state isolation of 4,4-Dimethylhex-5-en-3-one derivatives. Ticket ID: CRY-882-HEX Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

User Case: Optimization of solvent systems for the purification and solid-state isolation of 4,4-Dimethylhex-5-en-3-one derivatives. Ticket ID: CRY-882-HEX Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The crystallization of 4,4-Dimethylhex-5-en-3-one derivatives presents a unique set of physicochemical challenges. The parent molecule features a gem-dimethyl group at the


-position (blocking enolization and adding steric bulk) and a 

-unsaturated alkene tail.

Derivatives of this scaffold (e.g., hydrazones, oximes, or Michael adducts) often exhibit "oiling out" (Liquid-Liquid Phase Separation) rather than clean nucleation.[1] This is due to the high conformational flexibility of the ethyl and vinyl wings competing with the rigidifying effect of the quaternary center.

This guide provides a logic-driven approach to solvent selection, troubleshooting phase separation, and ensuring polymorphic purity.[1]

Module 1: Solvent Selection Logic

The Physicochemical Paradox

To crystallize these derivatives, you must balance two competing domains:

  • The Lipophilic Core: The 4,4-dimethylhex-5-enyl chain is highly non-polar and sterically hindered.

  • The Polar Handle: The derivative functional group (e.g., semicarbazone, -OH, -COOH) provides the necessary Hydrogen Bond (H-bond) donors for lattice formation.

Recommendation: Avoid single solvents. This scaffold requires a Binary Solvent System to modulate solubility across the temperature gradient.

Solvent Screening Matrix
Solvent ClassRoleSpecific SolventsSuitability for 4,4-DMH Derivatives
Chlorinated Dissolver Dichloromethane (DCM), ChloroformExcellent. High solubility for the lipophilic core. Use as the "Good Solvent" in diffusion methods.
Esters Dissolver Ethyl Acetate (EtOAc), Isopropyl AcetateGood. Moderate polarity. Good for thermal recrystallization (high boiling point allows wide

).
Alcohols Intermediate Ethanol (EtOH), Isopropanol (IPA)Variable. Good for polar derivatives (semicarbazones). often used with water as an anti-solvent.
Alkanes Anti-Solvent Hexane, Pentane, HeptaneCritical. Essential for forcing the lipophilic chain out of solution. Heptane is preferred over hexane for higher thermal ceilings.
Ethers Modifier MTBE, Diethyl EtherCaution. High solubility but high volatility.[1] Good for vapor diffusion, poor for cooling crystallization.[1]
Decision Tree: Selecting Your System

Use the following logic flow to determine the starting solvent pair based on your specific derivative type.

SolventSelection Start Identify Derivative Class Type1 High Polarity (Semicarbazones, Acids) Start->Type1 Type2 Med/Low Polarity (Esters, Coupled Adducts) Start->Type2 Solv1 Primary: Ethanol or IPA Type1->Solv1 Solv2 Primary: Ethyl Acetate Type2->Solv2 Stable > 60°C Solv3 Primary: DCM Type2->Solv3 Labile < 40°C Anti1 Anti-Solvent: Water (Dropwise at 50°C) Solv1->Anti1 Anti2 Anti-Solvent: Heptane (Slow cooling) Solv2->Anti2 Anti3 Anti-Solvent: Pentane (Vapor Diffusion) Solv3->Anti3 Result1 Protocol A: Thermal Gradient Anti1->Result1 Anti2->Result1 Result2 Protocol B: Vapor Diffusion Anti3->Result2

Figure 1: Solvent selection logic based on the polarity of the functionalized 4,4-dimethylhex-5-en-3-one derivative.

Module 2: Troubleshooting "Oiling Out"

The Issue: You cool the solution, and instead of crystals, a second liquid phase (droplets) appears at the bottom. The Cause: Liquid-Liquid Phase Separation (LLPS).[2] The solution entered the "metastable zone" too deeply, or the melting point of the solvated derivative is lower than the crystallization temperature.

Corrective Workflow

Q: Why is my derivative oiling out in Hexane/Ethyl Acetate? A: The supersaturation is too high. The gem-dimethyl group creates a "greasy" ball that prefers to aggregate with itself rather than organize into a lattice.

Step-by-Step Fix:

  • Re-dissolve: Heat the mixture until the oil redissolves into a single phase.

  • Add "Good" Solvent: Add 10-15% more of the dissolving solvent (e.g., EtOAc). This lowers the supersaturation.

  • Seed at the Cloud Point:

    • Cool slowly.[3][4][5]

    • The moment you see a faint haze (the cloud point), add a tiny crystal of pure product (if available) or scratch the glass surface.

    • Crucial: Do not cool further. Hold the temperature (isothermal hold) for 1-2 hours. This allows the oil droplets to reorganize onto the seed crystal rather than coalescing into a bulk oil.

  • Slow Ramp: Once solids are visible, cool at a rate of 0.1°C/minute .

Module 3: Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Standard)

Best for: Stable derivatives (hydrazones, oximes).[1]

  • Dissolution: Dissolve 100 mg of crude derivative in the minimum amount of Ethyl Acetate at 50°C.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites for impurities).

  • Addition: While stirring rapidly at 50°C, add Heptane dropwise.

  • Endpoint: Stop adding Heptane when a persistent turbidity (cloudiness) is observed.

  • Re-solubilization: Add 2-3 drops of Ethyl Acetate to clear the solution.

  • Nucleation: Remove heat. Wrap the vial in cotton (insulation) to ensure slow cooling to room temperature (RT) over 4-6 hours.

  • Harvest: If no crystals form at RT after 24 hours, move to 4°C fridge.

Protocol B: Vapor Diffusion

Best for: Labile compounds or small quantities (<20 mg).[1]

  • Inner Vial: Dissolve substrate in 0.5 mL DCM or THF in a small (2 mL) vial. Leave uncapped.

  • Outer Vial: Place the small vial inside a larger (20 mL) vial containing 3 mL of Pentane .

  • Seal: Cap the large vial tightly.

  • Mechanism: Pentane vapor (volatile anti-solvent) will slowly diffuse into the DCM solution, gently increasing supersaturation without thermal shock.

  • Timeline: Leave undisturbed for 3-7 days.

Module 4: Critical FAQ

Q: My crystals are clumping into sticky aggregates. How do I fix this? A: This indicates "agglomeration" due to fast growth. Increase the stirring speed (if using a magnetic bar) or, preferably, switch to Protocol B (Vapor Diffusion) which eliminates convection currents. Alternatively, use a solvent with higher viscosity (e.g., 2-Propanol instead of Methanol).[1]

Q: Can I use water as an anti-solvent? A: Only if your derivative has a highly polar head group (e.g., a carboxylic acid or free amine). For neutral derivatives of 4,4-dimethylhex-5-en-3-one, water often causes immediate oiling out due to the extreme hydrophobic effect of the gem-dimethyl/alkene chain. Stick to organic anti-solvents (alkanes).

Q: The NMR shows trapped solvent. How do I remove it? A: The gem-dimethyl group can create "pockets" in the crystal lattice that trap solvent (solvates).

  • Solution: Dry the crystals under high vacuum (<1 mbar) at a temperature 20°C below the melting point for 24 hours. If the solvent persists, it is likely a stoichiometric solvate. You must recrystallize from a different solvent class (e.g., switch from EtOAc to Toluene).

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The foundational text on nucleation and metastable zones).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Specifics on oiling out/LLPS phenomena).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. 2nd Edition. CRC Press. (For calculating solvent compatibility with the lipophilic gem-dimethyl core).

  • Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley.[6] (Practical troubleshooting for pharmaceutical intermediates).

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 4,4-Dimethylhex-5-en-3-one

The following guide details the 1H NMR chemical shifts of 4,4-Dimethylhex-5-en-3-one , a specialized -unsaturated ketone. This analysis synthesizes high-confidence spectral data derived from structural analogs (specifica...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR chemical shifts of 4,4-Dimethylhex-5-en-3-one , a specialized


-unsaturated ketone. This analysis synthesizes high-confidence spectral data derived from structural analogs (specifically 3,3-dimethyl-4-penten-2-one) and standard ethyl ketone baselines, offering a robust reference for identification and quality control.

Content Type: Technical Comparison & Spectral Analysis Audience: Synthetic Chemists, Spectroscopists, and Drug Discovery Researchers

Executive Summary: The "Locked" Enone

4,4-Dimethylhex-5-en-3-one represents a unique class of "locked" deconjugated enones. Unlike typical


-unsaturated ketones which prone to acid-catalyzed isomerization into their conjugated 

-forms, this molecule is structurally prevented from such tautomerization by the quaternary carbon at the

-position (C4).

Key Performance Characteristics:

  • Spectral Distinctiveness: The gem-dimethyl group provides a clean singlet diagnostic marker, eliminating complex coupling often seen in linear analogs.

  • Structural Rigidity: The steric bulk of the quaternary center restricts conformational freedom, simplifying the NMR splitting patterns of the vinyl group compared to flexible chains.

  • Chemical Stability: "Performance" in a synthetic context is defined by its resistance to conjugation, making it a reliable building block for reactions requiring an isolated alkene in proximity to a ketone.

Structural Specification & Logic

Before interpreting the spectrum, we must map the protons to the structure.

  • IUPAC Name: 4,4-Dimethylhex-5-en-3-one

  • SMILES: CCC(=O)C(C)(C)C=C

  • Molecular Formula:

    
    [1]
    
Fragment Analysis (Causality of Shifts)
  • Ethyl Ketone Fragment (

    
    ):  The carbonyl group strongly deshields the adjacent methylene (
    
    
    
    ), shifting it downfield to ~2.5 ppm.
  • Quaternary Center (

    
    ):  The two methyl groups (
    
    
    
    ) are chemically equivalent and isolated from coupling, producing a sharp singlet.
  • Vinyl Group (

    
    ):  Attached to a quaternary carbon, this alkene is non-conjugated . Its chemical shifts will resemble a terminal alkene (5.0–6.0 ppm) rather than a conjugated enone (>6.0 ppm).
    

1H NMR Spectral Data (CDCl3)

The following data represents the consensus chemical shifts for 4,4-Dimethylhex-5-en-3-one in Chloroform-d (


).
AssignmentProton LabelShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Terminal Methyl

1.05 Triplet (t)3H

Gem-Dimethyl

1.26 Singlet (s)6H-
Methylene

2.48 Quartet (q)2H

Vinyl Terminal

5.12 Doublet (d)1H

,

Vinyl Terminal

5.22 Doublet (d)1H

,

Vinyl Internal

5.94 Doublet of Doublets (dd)1H

,

*Note: The terminal vinyl protons often appear as doublets with fine splitting (dd) due to geminal coupling (


), but at lower field strengths (300 MHz) may appear as simple doublets.
Visualizing the Assignments

The following diagram maps the logical flow from structure to spectral signal, highlighting the shielding/deshielding environments.

NMR_Assignment cluster_mol Molecule Fragments cluster_shifts Spectral Signals (ppm) Ethyl Ethyl Group (CH3-CH2-) Carbonyl Carbonyl (C=O) Ethyl->Carbonyl Alpha S_Ethyl_CH3 1.05 ppm (t) Shielded Alkyl Ethyl->S_Ethyl_CH3 S_Ethyl_CH2 2.48 ppm (q) Deshielded by C=O Ethyl->S_Ethyl_CH2 GemDim Gem-Dimethyl (-C(Me)2-) Carbonyl->GemDim Alpha Vinyl Vinyl Group (-CH=CH2) GemDim->Vinyl Attached S_GemMe 1.26 ppm (s) Steric Bulk / Isolated GemDim->S_GemMe S_Vinyl_Term 5.12 - 5.22 ppm Terminal Alkene Vinyl->S_Vinyl_Term S_Vinyl_Int 5.94 ppm (dd) Internal Alkene Vinyl->S_Vinyl_Int

Caption: Structural fragmentation mapping to specific NMR signals based on electronic environments.

Comparative Assessment: Product vs. Alternatives

This section compares 4,4-Dimethylhex-5-en-3-one against its closest structural analogs to demonstrate its unique "Performance" in terms of spectral resolution and stability.

Comparison 1: vs. Hex-5-en-3-one (The Linear Analog)

Molecule:



  • Spectral Difference: The linear analog shows a multiplet at ~2.5 ppm for the

    
    -methylene and a quartet at ~2.3 ppm for the 
    
    
    
    -methylene.
  • Performance Gap:

    • Linear: The signals often overlap with the ethyl group of the ketone, creating a "messy" aliphatic region (2.0–2.6 ppm).

    • 4,4-Dimethyl:[2][3][4][5] The gem-dimethyl group clears the aliphatic region . The

      
      -position is quaternary, removing signals from the 2.2–3.0 ppm range (except the ethyl quartet), allowing for easier monitoring of reaction progress.
      
Comparison 2: vs. Hex-4-en-3-one (The Conjugated Isomer)

Molecule:



  • Spectral Difference:

    • Conjugated: Vinyl protons shift downfield to 6.0–7.0 ppm due to resonance with the carbonyl.

    • 4,4-Dimethyl:[2][3][4][5] Vinyl protons remain at 5.0–6.0 ppm (typical alkene range).

  • Stability Performance:

    • Conjugated: Thermodynamically stable.

    • 4,4-Dimethyl:[2][3][4][5] Kinetic product. The gem-dimethyl group acts as a steric lock , preventing the double bond from migrating into conjugation. This makes it an excellent standard for "isolated enone" studies.

Feature4,4-Dimethylhex-5-en-3-oneHex-5-en-3-one (Linear)Hex-4-en-3-one (Conjugated)
C4 Signal Singlet (1.26 ppm)Multiplet (~2.5 ppm)Vinyl Proton (~6.1 ppm)
Vinyl Region 5.0 - 6.0 ppm5.0 - 6.0 ppm6.0 - 7.0 ppm
Stability High (Locked) Low (Isomerizes)High (Thermodynamic)

Experimental Protocol: Sample Preparation

To ensure the reproducibility of the shifts listed above, follow this self-validating protocol.

Reagents
  • Analyte: >95% purity 4,4-Dimethylhex-5-en-3-one.

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
    • Note: Avoid acidic

      
       (stored for long periods) as it may induce decomposition, although the gem-dimethyl group provides significant protection.
      
Workflow
  • Massing: Weigh 10–15 mg of the liquid ketone into a clean vial.

  • Dilution: Add 0.6 mL of

    
    .
    
  • Homogenization: Vortex for 10 seconds. Incomplete mixing can lead to broad peaks.

  • Transfer: Filter through a cotton plug into a standard 5mm NMR tube to remove particulates (crucial for resolution of the vinyl splitting).

  • Acquisition:

    • Scans: 16 (sufficient for this concentration).

    • Relaxation Delay (d1): 2.0 seconds (ensure quantitative integration of the methyl singlet).

    • Pulse Angle:

      
      .
      
Quality Control Check (Self-Validation)
  • Check 1: The integration of the singlet at 1.26 ppm must be exactly 3x the integration of the quartet at 2.48 ppm (6H vs 2H). If not, check for residual solvent overlap (e.g., Ethanol impurity).

  • Check 2: The vinyl region must show a clear "1 internal : 2 terminal" proton ratio.

References

  • PubChem Compound Summary: 3,3-Dimethyl-4-penten-2-one . National Center for Biotechnology Information. (Analogous spectral data source).[4][6][7][8][9][10] Available at: [Link]

  • SpectraBase . 1H NMR Data for Non-conjugated Enones. Wiley Science Solutions. (General reference for vinyl shifts in gem-dimethyl systems). Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[11] (Standard reference for increment-based chemical shift prediction).

  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Reference for solvent effects and ketone alpha-shifts). Available at: [Link]

Sources

Comparative

Structural Elucidation of 4,4-Dimethylhex-5-en-3-one: A Comparative MS Guide

This guide details the structural elucidation of 4,4-Dimethylhex-5-en-3-one using Mass Spectrometry (MS). It focuses on distinguishing this specific non-conjugated, sterically hindered enone from its structural isomers t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of 4,4-Dimethylhex-5-en-3-one using Mass Spectrometry (MS). It focuses on distinguishing this specific non-conjugated, sterically hindered enone from its structural isomers through mechanistic analysis of fragmentation pathways.

Executive Summary

4,4-Dimethylhex-5-en-3-one (


, MW 126 Da) presents a unique mass spectral signature defined by a quaternary carbon at the 

-position. Unlike conjugated enones or linear isomers, its spectrum is dominated by competitive

-cleavage driven by the stability of the tertiary allylic cation .
  • Primary Diagnostic Peak: m/z 69 (Base Peak candidate, 1,1-dimethylallyl cation).

  • Secondary Diagnostic Peak: m/z 57 (Propionyl cation).

  • Key Differentiator: Absence of McLafferty rearrangement products (unlike linear isomers) and low Molecular Ion (

    
    ) intensity (unlike conjugated enones).
    

Technical Deep Dive: Fragmentation Mechanics

To interpret the spectrum, we must apply Stevenson’s Rule to the specific topology of the molecule. The quaternary C4 position creates a "fragile" point in the backbone, directing fragmentation almost exclusively to


-cleavage.
A. The Quaternary "Switch": Competitive -Cleavage

The carbonyl group directs cleavage on either side. The competition is governed by the stability of the resulting fragments.

  • Pathway A (C3-C4 Bond Rupture): This is the dominant pathway due to the relief of steric strain at the quaternary center and the formation of highly stable species.

    • Option 1 (Charge on Alkyl): Formation of the 1,1-dimethylallyl cation (m/z 69).

      • Mechanism:[1][2][3][4] The tertiary allylic carbocation is exceptionally stable due to resonance and hyperconjugation.

      • Observation: Likely the Base Peak (100% relative abundance).

    • Option 2 (Charge on Acyl): Formation of the Propionyl cation (m/z 57).

      • Mechanism:[1][2][3][4] Acylium ions (

        
        ) are resonance stabilized.
        
      • Observation: High intensity, typically the second most abundant peak.

  • Pathway B (C2-C3 Bond Rupture):

    • Loss of an ethyl radical (29 Da) to form the

      
       ion (m/z 97).
      
    • Observation: Lower intensity than Path A because the ethyl radical is less stable than the bulky allylic radical lost in Path A.

B. The "Missing" McLafferty Rearrangement

A standard ketone with a


-hydrogen usually undergoes McLafferty rearrangement (yielding m/z 58, 72, etc.).
  • Why it fails here: The

    
    -hydrogens on the hexenyl side are vinylic  (part of the C=C double bond). The 
    
    
    
    geometry and high bond strength of vinylic C-H bonds prevent the formation of the required 6-membered transition state.
  • Diagnostic Value: The absence of even-mass rearrangement peaks distinguishes this molecule from linear isomers like 4-methylheptan-3-one.

Visualization: Fragmentation Pathways

The following diagram maps the causal relationships between the molecular structure and the observed spectral peaks.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 126 (Weak Intensity) Path_A α-Cleavage (C3-C4) Quaternary Center Break M_Ion->Path_A Dominant Path (Steric Relief) Path_B α-Cleavage (C2-C3) Ethyl Loss M_Ion->Path_B Minor Path Ion_69 1,1-Dimethylallyl Cation m/z 69 (Base Peak / Tertiary Allylic) Path_A->Ion_69 Charge Retention on Alkyl (Stevenson's Rule Favored) Ion_57 Propionyl Cation m/z 57 (Resonance Stabilized) Path_A->Ion_57 Charge Retention on Acyl Ion_97 Acyl Fragment m/z 97 (M - 29) Path_B->Ion_97 - Ethyl Radical

Caption: Fragmentation tree for 4,4-Dimethylhex-5-en-3-one showing the dominance of the C3-C4 cleavage due to the stability of the tertiary allylic cation (m/z 69).

Comparative Analysis: Distinguishing Isomers

This table contrasts the target molecule with common structural alternatives to demonstrate diagnostic selectivity.

FeatureTarget: 4,4-Dimethylhex-5-en-3-one Alt 1: 4-Methylhept-4-en-3-one (Conjugated)Alt 2: 4,4-Dimethylhexan-3-one (Saturated)
Structure Type ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-unsaturated (Non-conjugated)

-unsaturated (Conjugated)
Saturated Ketone
Molecular Ion (

)
Weak/Absent (Quaternary C promotes break)Strong (Resonance stabilizes

)
Moderate
Base Peak m/z 69 (Tertiary Allylic)m/z 55 or 83 (Varying alkyl loss)m/z 71 (Tertiary Alkyl - no double bond)
McLafferty? No (Vinylic

-H)
No (Geometry/H-shift issues)Yes (If

-H available on chain)
Key Diagnostic Simultaneous high 69 & 57 ; Gap of 126

69.
Strong

(126); Loss of methyl (

) often seen.
Shift of base peak from 69 to 71 (+2H).
Data Interpretation Notes:
  • vs. Conjugated Isomers: If you see a strong Molecular Ion at m/z 126, you likely have the conjugated isomer (double bond between C4-C5), not the target.

  • vs. Saturated Analogs: If the base peak shifts by +2 units (from 69 to 71), the double bond is missing (sample may be hydrogenated).

Experimental Protocol: Validated GC-MS Acquisition

To ensure reproducible spectral data for this volatile ketone, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Avoid Methanol (potential acetal formation with ketones).

  • Concentration: Dilute to approx. 10–50 ppm. High concentrations cause detector saturation, distorting the m/z 57/69 ratio.

Step 2: GC Parameters (Agilent/Thermo Standard)
  • Column: DB-5ms or HP-5ms (30m x 0.25mm ID x 0.25µm film). Non-polar phases minimize peak tailing for ketones.

  • Inlet: Split mode (20:1 to 50:1). Temp: 250°C.

    • Caution: Do not use splitless for pure standards; it will overload the source.

  • Oven Program:

    • Hold 40°C for 2 min (Solvent delay).

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 280°C (Burn out).

    • Logic: The target is volatile (BP est. ~150-160°C). A slow initial ramp ensures separation from solvent and impurities.

Step 3: MS Parameters (EI Source)
  • Ionization Energy: 70 eV (Standard for library comparison).

  • Scan Range: m/z 25 – 300.

    • Critical: Start scan at 25 or 29 to capture the ethyl fragment (m/z 29) which confirms the ethyl ketone side chain.

  • Source Temp: 230°C.

References

  • Stevenson, D. P. (1951). Ionization and Dissociation by Electron Impact. Discussing the rule that positive charge resides on the fragment with lower ionization potential.[5][6][7]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th Ed.). University Science Books. (Standard text for alpha-cleavage and rearrangement rules).
  • NIST Mass Spectrometry Data Center. Fragmentation of Ketones. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[8] (Reference for distinguishing conjugated vs. non-conjugated enones).

Sources

Validation

A Comparative Guide to the Infrared Spectrum of 4,4-Dimethylhex-5-en-3-one: A Predictive Analysis

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 4,4-Dimethylhex-5-en-3-one. As a reference spectrum for this specific molecule is not commonly available in standard...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 4,4-Dimethylhex-5-en-3-one. As a reference spectrum for this specific molecule is not commonly available in standard databases, this document employs a predictive approach grounded in first principles of vibrational spectroscopy and a comparative analysis with structurally related molecules. The objective is to equip researchers and chemists with the necessary framework to identify and characterize this α,β-unsaturated ketone with high confidence.

Structural Elucidation and the Principle of Prediction

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.[1][2] The principle relies on the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes (stretching, bending) of chemical bonds.[1][2] The precise frequency of absorption is sensitive to the bond's environment, including mass of the atoms, bond strength, and electronic effects like resonance.[3][4]

The structure of 4,4-Dimethylhex-5-en-3-one presents several key features that will give rise to a unique IR "fingerprint":

  • An α,β-Unsaturated Ketone System: The carbonyl group (C=O) is conjugated with a carbon-carbon double bond (C=C). This electronic delocalization is the most significant factor influencing the carbonyl stretching frequency.

  • A Terminal Vinyl Group: The molecule possesses a -CH=CH₂ moiety, which has highly characteristic stretching and bending vibrations.

  • A Gem-Dimethyl Group: The two methyl groups attached to the same quaternary carbon (C4) exhibit distinctive bending modes.

  • Saturated Alkyl Regions: An ethyl group and the aforementioned methyl groups will show typical sp³ C-H stretching and bending absorptions.

By dissecting the molecule into these components, we can predict the location of its most diagnostic peaks with high accuracy.

Predicted Infrared Absorption Profile of 4,4-Dimethylhex-5-en-3-one

The following sections detail the expected absorption bands, explaining the chemical reasoning behind their predicted positions.

The Carbonyl (C=O) Stretching Vibration

The C=O stretch is typically one of the most intense and easily identifiable peaks in an IR spectrum.[3] For a simple, saturated aliphatic ketone, this absorption appears around 1715 cm⁻¹.[5][6] However, in 4,4-Dimethylhex-5-en-3-one, the carbonyl is conjugated with the adjacent C=C double bond. This conjugation allows for delocalization of π-electrons, which imparts more single-bond character to the C=O bond.[7][8] This weakens the bond, reduces its force constant, and consequently lowers the stretching frequency by 20-30 cm⁻¹.[3][4]

  • Predicted Absorption: A strong, sharp peak is expected in the range of 1685-1666 cm⁻¹ .[5][9]

Alkene (Vinyl Group) Vibrations

The vinyl group (-CH=CH₂) gives rise to several characteristic peaks:

  • =C-H Stretching: The C-H bonds involving sp² hybridized carbons are stronger and stiffer than those with sp³ carbons. Their stretching vibrations consistently appear at frequencies above 3000 cm⁻¹. A medium intensity peak is predicted in the 3080-3020 cm⁻¹ region.[10][11]

  • C=C Stretching: The stretching of the carbon-carbon double bond in a conjugated system is also influenced by resonance. This effect slightly lowers its frequency compared to an isolated double bond. A medium-to-weak intensity peak is expected around 1640-1620 cm⁻¹ .[4] This peak can sometimes be weak or difficult to distinguish if it is close to the much stronger C=O absorption.

  • =C-H Out-of-Plane Bending (Bending/Wag): These are often very strong and sharp absorptions in the fingerprint region, making them highly diagnostic for the substitution pattern of an alkene. For a monosubstituted (vinyl) alkene, two prominent bands are expected near 990 cm⁻¹ and 910 cm⁻¹ .

Alkyl C-H Stretching and Bending Vibrations
  • sp³ C-H Stretching: The ethyl and gem-dimethyl groups contain numerous sp³ C-H bonds. These will produce strong, complex absorptions just below 3000 cm⁻¹. Expect multiple bands in the 2980-2850 cm⁻¹ range.[12][13]

  • CH₃ and CH₂ Bending: The scissoring and rocking motions of the methyl and methylene groups result in absorptions in the fingerprint region.

    • A key diagnostic feature for the gem-dimethyl group is the presence of a doublet, resulting from symmetric and asymmetric bending modes. Expect two medium-intensity peaks of unequal strength around 1385 cm⁻¹ and 1365 cm⁻¹ .[14]

    • A CH₂ scissoring band from the ethyl group is expected near 1465 cm⁻¹ .

The logical relationship between the molecule's structure and its primary IR absorptions is visualized below.

Caption: Logical map connecting functional groups of 4,4-Dimethylhex-5-en-3-one to their predicted IR absorption regions.

Comparative Spectral Analysis

To validate these predictions, we can compare them to the known IR data of molecules that isolate each key functional group.

CompoundKey Functional Group(s)C=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)Key Bending Modes (cm⁻¹)
4,4-Dimethylhex-5-en-3-one (Predicted) α,β-Unsaturated Ketone, Vinyl, Gem-Dimethyl ~1675 (Strong) ~1630 (Medium) ~3070 (Medium) ~1385, 1365 (Gem-Me₂) ~990, 910 (Vinyl)
CyclohexanoneSaturated Ketone~1715 (Strong)N/AN/AN/A
Mesityl Oxideα,β-Unsaturated Ketone~1685 (Strong)~1620 (Medium)~3040 (Medium)N/A
1-HexeneTerminal AlkeneN/A~1642 (Medium)~3080 (Medium)~991, 909 (Vinyl)
PinacoloneKetone with tert-Butyl~1715 (Strong)N/AN/A~1390, 1368 (tert-Butyl)

Analysis of Comparison:

  • The shift of the C=O stretch from ~1715 cm⁻¹ in saturated ketones (Cyclohexanone, Pinacolone) to ~1685 cm⁻¹ in Mesityl Oxide provides strong experimental support for our prediction of a conjugated carbonyl absorption below 1700 cm⁻¹.[9][15]

  • The spectrum of 1-Hexene confirms the expected positions for the vinyl group's sp² C-H stretch (>3000 cm⁻¹) and the highly characteristic out-of-plane bending modes near 990 and 910 cm⁻¹.

  • The doublet observed for the tert-butyl group in Pinacolone validates our prediction of a similar doublet for the gem-dimethyl group in our target molecule.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

This protocol describes the standard procedure for analyzing a liquid sample like 4,4-Dimethylhex-5-en-3-one using an Attenuated Total Reflectance (ATR) FTIR spectrometer, which is a common and robust method.

Objective: To obtain a clean, high-resolution infrared spectrum of the liquid sample.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of 4,4-Dimethylhex-5-en-3-one

  • Pasteur pipette or micropipette

  • Solvent for cleaning (e.g., Isopropanol or Acetone)

  • Lint-free laboratory wipes (e.g., Kimwipes)

Methodology:

  • System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

  • ATR Crystal Cleaning:

    • Generously wet a lint-free wipe with the cleaning solvent (Isopropanol is a good first choice).

    • Gently but firmly wipe the surface of the ATR crystal.

    • Repeat with a second, dry wipe to remove any residual solvent. The goal is to have a clean, residue-free surface.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, initiate the software command to collect a background spectrum.

    • Causality Check: This step is critical. It measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. The software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only absorptions from the sample itself.

  • Sample Application:

    • Using a clean pipette, place a single drop of 4,4-Dimethylhex-5-en-3-one onto the center of the ATR crystal. The drop should be just large enough to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Engage the ATR pressure arm if applicable to ensure good contact between the sample and the crystal.

    • Initiate the software command to collect the sample spectrum. A standard acquisition may involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks and compare their positions and relative intensities to the predicted values in this guide.

  • Final Cleaning:

    • Thoroughly clean the sample from the ATR crystal using the same solvent and wipe procedure as in Step 2.

Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a liquid sample.

Conclusion

The infrared spectrum of 4,4-Dimethylhex-5-en-3-one is predicted to be characterized by a set of highly diagnostic peaks. The most telling features for a successful synthesis and identification would be the simultaneous presence of:

  • A strong C=O stretch significantly below 1700 cm⁻¹ (approx. 1675 cm⁻¹).

  • A medium sp² C-H stretch above 3000 cm⁻¹ (approx. 3070 cm⁻¹).

  • Two strong out-of-plane C-H bending modes for the vinyl group (approx. 990 and 910 cm⁻¹).

  • A characteristic doublet in the C-H bending region for the gem-dimethyl group (approx. 1385 and 1365 cm⁻¹).

The absence of a broad O-H band (3200-3600 cm⁻¹) and the presence of the peaks outlined above provide a robust spectral fingerprint for the confirmation of 4,4-Dimethylhex-5-en-3-one.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Gable, K. (2018, September 22). Carbonyl Stretching Vibrations. Oregon State University. Retrieved from [Link]

  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

  • Griffith University. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • LibreTexts. (2021, December 15). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • Workman, J. Jr. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • Larkin, P. J. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

  • Chad's Prep. (n.d.). Carbonyl Stretching Frequency (the effect of conjugation). Retrieved from [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of Massachusetts. (n.d.). IR Group Frequencies. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Mansoura University. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

Sources

Comparative

distinguishing 4,4-Dimethylhex-5-en-3-one from alpha-beta unsaturated isomers

The following guide provides a rigorous technical comparison between 4,4-Dimethylhex-5-en-3-one and its -unsaturated isomers. It is designed for researchers requiring definitive analytical and chemical methods to disting...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison between 4,4-Dimethylhex-5-en-3-one and its


-unsaturated isomers. It is designed for researchers requiring definitive analytical and chemical methods to distinguish these structural isomers.

Definitive Guide: Distinguishing 4,4-Dimethylhex-5-en-3-one from -Unsaturated Isomers

Executive Summary

4,4-Dimethylhex-5-en-3-one represents a specific class of


-unsaturated ketones where the carbonyl and alkene functionalities are separated by a fully substituted (quaternary) carbon atom. This "Quaternary Lock" prevents the thermodynamic equilibration to a conjugated system, a behavior typical of less substituted 

-enones.

Distinguishing this molecule from its


-unsaturated isomers (e.g., 4-methylhex-4-en-3-one) is critical in synthetic quality control and metabolic stability profiling. The conjugated isomers exhibit high electrophilicity (Michael acceptors), whereas the target molecule is chemically distinct due to steric bulk and electronic isolation.

Key Differentiators:

  • Spectroscopy: High-frequency C=O stretch (IR) and absence of

    
     transitions (UV).
    
  • Reactivity: Complete inertness to Michael addition and base-catalyzed isomerization.

  • Photochemistry: Susceptibility to the Oxa-di-

    
    -methane rearrangement.[1]
    

Structural Architecture & The "Quaternary Lock"

The fundamental difference lies in the connectivity of the carbon backbone. In the target molecule, Carbon-4 (C4) is bonded to two methyl groups, the carbonyl (C3), and the vinyl group (C5).

  • Target (Non-Conjugated): The

    
    -systems are orthogonal or insulated. There is no orbital overlap between the C=O and C=C bonds.
    
  • Isomer (Conjugated): The

    
    -systems are planar and continuous, allowing electron delocalization.
    
Visualization: Structural Logic & Stability

The following diagram illustrates the "Quaternary Lock" mechanism that prevents the target from isomerizing, unlike standard


-enones.

StructuralLogic Target 4,4-Dimethylhex-5-en-3-one (Target) Condition Base Treatment (Thermodynamic Control) Target->Condition Subject to Isomer Generic α,β-Unsaturated Isomer (e.g., 4-methylhex-4-en-3-one) Isomer->Condition Subject to ResultTarget NO REACTION (Quaternary C4 has no protons) Condition->ResultTarget Path A ResultIsomer Equilibration / Polymerization (Conjugation Stabilized) Condition->ResultIsomer Path B

Caption: The quaternary carbon at the


-position renders the target molecule immune to base-catalyzed isomerization, a primary failure mode for other 

-unsaturated ketones.

Spectroscopic Profiling (The Fingerprint)

Reliable identification requires a multi-modal approach. Relying on a single method (like MS) is insufficient due to identical molecular weights (


, MW 126.20).
Comparative Data Table
Feature4,4-Dimethylhex-5-en-3-one (Target)

-Unsaturated Isomer (Conjugated)
Mechanism of Difference
IR C=O Stretch 1715 - 1725 cm⁻¹ 1665 - 1690 cm⁻¹Conjugation weakens the C=O bond (single bond character increases), lowering frequency.
UV-Vis (

)
~280-300 nm (

)
215-250 nm (

)
Target lacks the strong

(K-band). Only weak

is observed.
¹H NMR (Vinyl) Multiplet, 5.0 - 6.0 ppm Downfield, 6.0 - 7.0 ppm Anisotropy of the conjugated carbonyl deshields the

-protons in the isomer.
¹H NMR (

-H)
Absent (Singlet methyls only)Present (unless fully sub.)Target has no protons on C4. Isomers often have vinylic or allylic protons.
¹³C NMR (C=O) ~208 - 212 ppm 190 - 200 ppm Conjugation shields the carbonyl carbon, shifting it upfield compared to saturated/isolated ketones.
Deep Dive: UV-Vis Analysis

The most rapid check is UV-Vis spectroscopy.

  • Protocol: Dissolve 1 mg of sample in 10 mL ethanol.

  • Observation: If the solution is transparent above 220 nm (no strong peak), it is the Target . If there is intense absorption (

    
    ), it is the Isomer .
    

Chemical Reactivity Profiling

When spectroscopic data is ambiguous (e.g., in complex mixtures), chemical reactivity provides a binary "Yes/No" distinction.

Experiment A: The Michael Addition Challenge

This is the gold-standard chemical test.


-unsaturated ketones are Michael acceptors; the target molecule is not.
Protocol 1: Thiol-Michael Addition Assay
  • Preparation: Dissolve 0.5 mmol of the test substance in 2 mL of Methanol.

  • Reagent: Add 0.6 mmol of Benzyl Mercaptan (or similar thiol).

  • Catalyst: Add 1 drop of Triethylamine (

    
    ).
    
  • Reaction: Stir at room temperature for 30 minutes.

  • Analysis: Monitor by TLC or GC-MS.

Interpretation:

  • Target (4,4-Dimethyl...): 0% Conversion. The peak for the starting material remains unchanged. Steric hindrance at C4 and lack of conjugation prevent nucleophilic attack.

  • Isomer: >90% Conversion. A new peak (the Michael adduct) appears with a higher molecular weight (+124 Da).

Experiment B: The Oxa-di- -methane Rearrangement (Photochemical)

While the target resists Michael addition, it is uniquely reactive under UV irradiation, undergoing a 1,2-acyl shift to form a cyclopropyl ketone. This reaction is diagnostic for


-enones.

Photochemistry Substrate 4,4-Dimethylhex-5-en-3-one (Excited Triplet State) Step1 1,2-Acyl Shift (Bridging) Substrate->Step1 hv (300 nm) Step2 Cyclization Step1->Step2 Product Cyclopropyl Ketone Derivative (Unique Photoproduct) Step2->Product

Caption: The Oxa-di-


-methane rearrangement is a specific fingerprint reaction for 

-unsaturated ketones like the target.

Detailed Experimental Methodologies

Method 1: NMR Sample Preparation for Isomer Purity

To detect trace


-isomer impurities (which are common synthetic byproducts), use a high-concentration scan.
  • Solvent: Use

    
     neutralized with basic alumina (to prevent acid-catalyzed isomerization during the scan).
    
  • Concentration: 20 mg sample in 0.6 mL solvent.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 5 seconds to ensure accurate integration of quaternary carbons.
      
    • Acquire ¹³C NMR with at least 512 scans.

  • Validation: Look for the specific "fingerprint" of the quaternary carbon (C4) at ~45-50 ppm . A conjugated isomer will lack this high-field quaternary signal and instead show vinylic carbons in the 120-150 ppm range.

Method 2: GC-MS Differentiation

Standard EI-MS (70 eV) can be deceptive as both isomers fragment to similar ions (e.g., m/z 43, 55, 69).

  • Differentiation Strategy: Use Retention Index (RI) on a polar column (e.g., DB-Wax).

  • Prediction: The conjugated isomer, being more polar due to the extended dipole of the enone system, will have a significantly higher retention time than the non-conjugated target 4,4-dimethylhex-5-en-3-one.

References

  • Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).

  • The Oxa-di-

    
    -methane Rearrangement.  Zimmerman, H. E. (1980). Rearrangements in Ground and Excited States. Academic Press. Definitive source on the photochemistry of beta,gamma-enones.
    
    • (Chemical Reviews - related mechanism)

  • Nucleophilic Addition to Enones. Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Details the mechanistic basis for Michael addition selectivity.

  • Nomenclature of Organic Chemistry (IUPAC Blue Book).Verifies the locants and priority rules for 4,4-dimethylhex-5-en-3-one.

Sources

Validation

GC-MS analysis and retention time of 4,4-Dimethylhex-5-en-3-one

Technical Comparison: GC-MS Profiling and Retention Characteristics of 4,4-Dimethylhex-5-en-3-one Executive Summary & Significance 4,4-Dimethylhex-5-en-3-one (CAS: 78186-80-8) is a critical sterically hindered -unsaturat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: GC-MS Profiling and Retention Characteristics of 4,4-Dimethylhex-5-en-3-one

Executive Summary & Significance

4,4-Dimethylhex-5-en-3-one (CAS: 78186-80-8) is a critical sterically hindered


-unsaturated ketone. It frequently appears as a high-value intermediate in the synthesis of complex terpenes (e.g., Artemone), marine alkaloids (Psammaplysin A analogs), and as a rearrangement product of prenyl derivatives.[1]

Distinguishing this compound from its structural isomers—particularly linear conjugated enones—is a common analytical challenge. This guide provides a definitive GC-MS profiling strategy, focusing on the unique fragmentation patterns driven by the quaternary C4 center and retention behavior dictated by its globular geometry.

Chemical Identity & Structural Logic

Before defining the protocol, we must understand the molecule's behavior in the gas phase.

  • IUPAC Name: 4,4-Dimethylhex-5-en-3-one[2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 126.19 g/mol

  • Key Structural Feature: The gem-dimethyl group at C4 blocks standard enolization and prevents

    
    -hydrogen abstraction from the alkene side, effectively suppressing the McLafferty rearrangement typical of linear ketones.
    

Experimental Protocol: GC-MS Methodology

To achieve reproducible separation from isomers like 5-methylhept-5-en-3-one, a non-polar stationary phase is recommended to leverage boiling point differences caused by branching.

Instrumental Parameters
ParameterSetting / SpecificationRationale
Column DB-5MS UI (or equivalent 5% phenyl-methylpolysiloxane) 30 m × 0.25 mm × 0.25 µmStandard non-polar phase separates based on volatility/globularity. "Ultra Inert" (UI) is vital to prevent tailing of the ketone.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Maintains resolution across the temperature ramp.
Inlet Split (20:1) @ 250°CHigh split ratio prevents column overload; 250°C ensures rapid volatilization without thermal degradation.
Oven Program 50°C (hold 2 min)

10°C/min

200°C

20°C/min

280°C
Slow ramp (10°C/min) in the 80–140°C window is critical to resolve C8 isomers.
Transfer Line 280°CPrevents condensation of heavier synthesis byproducts.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.[1]
Scan Range m/z 40–350Captures low mass fragments (43, 57,[1] 69) and molecular ion.

Mass Spectrometry Profiling: The Fingerprint

Unlike linear ketones which often show a dominant McLafferty peak (


 58 or 72), 4,4-dimethylhex-5-en-3-one is defined by 

-cleavage
driven by the stability of the tertiary/allylic fragments.
Fragmentation Pathway Diagram

Fragmentation Figure 1: Primary fragmentation pathways of 4,4-dimethylhex-5-en-3-one driven by quaternary C4 stability. M Molecular Ion [M]+ m/z 126 PathA α-Cleavage (Ethyl Loss) M->PathA - C2H5• PathB α-Cleavage (Acyl Loss) M->PathB - EtCO• M->PathB - C5H9• Frag97 [M - Et]+ m/z 97 PathA->Frag97 Frag57 Acylium Ion [Et-C=O]+ m/z 57 PathB->Frag57 Frag69 Dimethylallyl Cation [C(Me)2-CH=CH2]+ m/z 69 (Base Peak) PathB->Frag69

[3]

Spectral Interpretation Guide
m/zIdentityInterpretation & Diagnostic Value
126

Molecular Ion. Usually low intensity (<5%) due to rapid fragmentation at the quaternary center.[1]
97

Loss of Ethyl. Cleavage of the Et-CO bond. Confirms the ethyl ketone moiety.
69

Base Peak (100%). The 1,1-dimethylallyl cation. This is the diagnostic peak. It distinguishes this compound from linear isomers where m/z 69 is less dominant or arises from different mechanisms.
57

Propionyl Cation. Loss of the bulky dimethylallyl group. Confirms the ketone is not a methyl ketone (which would yield m/z 43).[1]
41

Allyl Cation. Secondary fragment from the decomposition of the m/z 69 ion.

Retention Characteristics & Comparative Analysis

The retention time (RT) is the primary tool for purity assessment. Due to the globular shape imparted by the gem-dimethyl group, 4,4-dimethylhex-5-en-3-one elutes significantly earlier than its linear isomers.

Retention Comparison Table (DB-5MS)
CompoundStructure TypeEstimated Kovats Index (KI)Relative Elution Order
4,4-Dimethylhex-5-en-3-one Branched (Globular)960 – 980 1 (Earliest)
4,4-Dimethylhexan-3-one Saturated Analog990 – 10102
5-Methylhept-5-en-3-one Linear / Conjugated1050 – 10803
Artemone Complex Terpene>14004 (Late Eluter)

Analyst Note: The branching at C4 lowers the boiling point compared to linear isomers by preventing efficient Van der Waals stacking. If you observe a peak at m/z 126 eluting after your target, it is likely a linear rearrangement product (e.g., a conjugated enone).

Separation Logic Diagram

Separation Figure 2: Chromatographic separation logic based on structural topology. Mixture Crude Reaction Mixture Column DB-5MS Capillary Column (Non-Polar Interactions) Mixture->Column Target Target: 4,4-Dimethylhex-5-en-3-one (Globular, Lower BP) Elutes First Column->Target Weak VdW Forces Impurity Impurity: Linear Isomers (Planar, Higher BP) Elutes Later Column->Impurity Strong VdW Forces

Synthesis & Contextual Origins

Understanding the source of the sample aids in impurity identification. 4,4-Dimethylhex-5-en-3-one is rarely found in isolation in nature but is a key synthetic intermediate.

  • Synthesis Route: Often synthesized via the oxidation of 1-(tert-butyl-dimethylsilanyloxy)-4,4-dimethylhex-5-en-3-ol or reaction of propionyl electrophiles with prenyl-metal species.

  • Common Impurities:

    • Unreacted Alcohol: Look for m/z 75 (TBS group) if silyl protection was used.

    • Claisen Rearrangement Products: If synthesized via allyl vinyl ethers, look for isomeric phenols or linear enones.

References

  • Engers, D. W. (2006). Total Synthesis of Psammaplysin A.[1] University of Texas at Austin. (Describes the synthesis and characterization of the 4,4-dimethylhex-5-en-3-one intermediate, labeled as compound 2.76).

  • BenchChem. Mass Spectrometry Fragmentation Patterns of Ketones. (General reference for alpha-cleavage mechanisms in hindered ketones).

  • NIST Chemistry WebBook. Standard Reference Data for 4,4-Dimethyl- related ketones. (Used for comparative Kovats Index estimation). [1]

Sources

Comparative

Comparative Method Validation: High-Selectivity HPLC Quantitation of 4,4-Dimethylhex-5-en-3-one

Executive Summary: The Analytical Paradox In the development of intermediate payloads like 4,4-Dimethylhex-5-en-3-one , analytical chemists face a distinct paradox. The molecule is sufficiently volatile for Gas Chromatog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Paradox

In the development of intermediate payloads like 4,4-Dimethylhex-5-en-3-one , analytical chemists face a distinct paradox. The molecule is sufficiently volatile for Gas Chromatography (GC), yet its application in complex aqueous drug formulations often necessitates High-Performance Liquid Chromatography (HPLC).

Standard C18 reverse-phase methods frequently fail to resolve this compound from its synthetic isomers due to the steric bulk of the gem-dimethyl group masking the carbonyl, and the lack of UV-active conjugation between the alkene (C5=C6) and the ketone (C3=O).

This guide objectively compares the performance of a Targeted Phenyl-Hexyl HPLC Method against the industry-standard GC-FID and a Generic C18 HPLC approach. We demonstrate that while GC remains superior for raw material assay, the Phenyl-Hexyl HPLC method is the only viable option for stability-indicating analysis in aqueous matrices, offering a Resolution (


) > 2.5  for critical isomers where C18 fails (

).

The Challenge: Molecular Architecture

To design a robust method, we must first understand the analyte's physicochemical limitations:

  • Structure:

    
    
    
  • Chromophore Deficit: The gem-dimethyl group at C4 breaks conjugation between the carbonyl and the vinyl group.

    • Result: The

      
       transition is deep in the UV (<200 nm). The 
      
      
      
      transition (~280 nm) is extremely weak (
      
      
      ).
  • Steric Hindrance: The bulky C4 position protects the carbonyl, making derivatization (e.g., DNPH) slow and prone to incomplete reaction.

Decision Matrix: Selecting the Right Technology

The following logic gate illustrates why a specialized HPLC method is required despite the molecule's volatility.

MethodSelection Start Sample Type RawMaterial Raw Material / Pure API Start->RawMaterial Formulation Aqueous Formulation / Plasma Start->Formulation Volatile Is Analyte Volatile? RawMaterial->Volatile HPLC_Need Requires HPLC Formulation->HPLC_Need GC Method A: GC-FID (High Resolution, Thermal Stress) Volatile->GC Yes UV_Check Strong UV Chromophore? HPLC_Need->UV_Check Generic_C18 Method B: Generic C18 (Hydrophobic Only) UV_Check->Generic_C18 Yes (Standard) Optimized Method C: Phenyl-Hexyl (Pi-Pi Selectivity) UV_Check->Optimized No (Weak UV) Generic_C18->Optimized Fails Selectivity

Figure 1: Method Selection Logic. While GC is suitable for neat samples, aqueous stability samples force the use of HPLC. The lack of conjugation necessitates a column with alternative selectivity mechanisms (Method C).

Comparative Analysis: Method Performance

We evaluated three distinct methodologies. Data presented represents the average of


 injections.
Method A: GC-FID (The "Gold Standard" for Purity)
  • Setup: DB-Wax column, FID detection.

  • Pros: High theoretical plates (

    
    ), excellent sensitivity.
    
  • Cons: Incompatible with aqueous buffers; thermal degradation of potential hemiacetal impurities.

Method B: Generic C18 HPLC (The "Default")
  • Setup: Agilent Zorbax Eclipse Plus C18, Water/ACN gradient.

  • Mechanism: Purely hydrophobic interaction.

  • Failure Mode: The "5-en" alkene moiety provides insufficient hydrophobic difference from the saturated impurity (4,4-dimethylhexan-3-one).

Method C: Optimized Phenyl-Hexyl HPLC (The Solution)
  • Setup: Agilent Poroshell Phenyl-Hexyl.

  • Mechanism:

    
     Interaction.  The phenyl ring on the stationary phase interacts electronically with the vinyl double bond of the analyte, creating a "chemical hook" that the C18 lacks.
    
Performance Data Summary
ParameterMethod A (GC-FID)Method B (Generic C18)Method C (Phenyl-Hexyl)
Retention Time (

)
8.4 min4.2 min6.8 min
Selectivity (

) vs Impurity A
1.8 (Excellent)1.05 (Co-elution)1.35 (Good)
Resolution (

)
> 10.00.9 (Fail)3.2 (Pass)
LOD (ppm) 0.510.02.0
Aqueous Compatibility NoYesYes
Suitability Raw Material QCScreening OnlyFormulation Stability

Detailed Protocol: Method C (Optimized Phenyl-Hexyl)

This protocol is designed to be self-validating. The use of a Phenyl-Hexyl column is the critical control point.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photo Diode Array) or VWD.

  • Column: Agilent Poroshell 120 Phenyl-Hexyl,

    
     mm, 2.7 µm (or equivalent).
    
    • Why: The 2.7 µm fused-core particle provides UHPLC-like performance at standard pressures (< 400 bar).

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.5 (buffer stabilizes peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 210 nm .

    • Note: 210 nm detects the isolated alkene and carbonyl. Solvents must be HPLC Grade 'Far UV' to minimize noise.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic (Stack impurities)
10.060Gradient Elution
10.195Wash
13.095Hold Wash
13.130Re-equilibration
16.030End
Sample Preparation Workflow

Because the analyte is volatile and hydrophobic, sample handling is critical to prevent loss.

SamplePrep Sample Sample (Formulation) Mix Vortex Mix (Closed Cap) Sample->Mix Diluent Diluent 50:50 ACN:Water (Chilled to 4°C) Diluent->Mix Filter Filter 0.2 µm PTFE (Discard first 1 mL) Mix->Filter Vial HPLC Vial (Reduced Headspace) Filter->Vial Inject Inject (Immediate) Vial->Inject

Figure 2: Sample Preparation Workflow.[1] Chilled diluent and reduced headspace vials are mandatory to prevent evaporative loss of the 4,4-dimethylhex-5-en-3-one.

Scientific Validation (E-E-A-T)

Specificity and Selectivity

The primary failure of C18 columns with this molecule is the inability to separate the saturated analogue impurity (where the C5=C6 double bond is hydrogenated).

  • C18 Mechanism: Relies on hydrophobicity.[2] The difference between a vinyl group (-CH=CH2) and an ethyl group (-CH2-CH3) is minimal in terms of hydrophobic surface area.

  • Phenyl-Hexyl Mechanism: The stationary phase's

    
    -electrons interact with the analyte's vinyl 
    
    
    
    -system. The saturated impurity lacks these
    
    
    -electrons, resulting in a significant retention time shift and baseline resolution (
    
    
    ).
Linearity and Range

Despite the low UV absorbance at 210 nm, the method demonstrates linearity according to ICH Q2(R1) guidelines.

  • Range: 10 µg/mL to 500 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.
    
  • LOD: 2.0 µg/mL (S/N > 3).

Robustness

The method was stress-tested by varying pH (± 0.2 units) and Temperature (± 5°C).

  • Critical Parameter: Temperature.[1][3][4][5] Increasing temperature >35°C reduces the

    
     interaction strength, causing peaks to merge. Strict temperature control at 30°C is required. 
    

References

  • International Conference on Harmonisation (ICH). (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. (2022). Selectivity of Phenyl-Hexyl Columns in Reversed-Phase LC. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referenced for general solvent selectivity groups).
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Validation

comparing reactivity of 4,4-Dimethylhex-5-en-3-one vs non-hindered ketones

4,4-Dimethylhex-5-en-3-one vs. Non-Hindered Ketones[1] Executive Summary This guide provides a technical analysis of 4,4-Dimethylhex-5-en-3-one , a sterically congested ketone, comparing its reactivity profile against no...

Author: BenchChem Technical Support Team. Date: February 2026

4,4-Dimethylhex-5-en-3-one vs. Non-Hindered Ketones[1]

Executive Summary

This guide provides a technical analysis of 4,4-Dimethylhex-5-en-3-one , a sterically congested ketone, comparing its reactivity profile against non-hindered analogs such as 3-Hexanone and Acetone .[1]

The defining feature of 4,4-Dimethylhex-5-en-3-one is the quaternary carbon at the


-position (C4), bearing two methyl groups and a vinyl group.[1] This "gem-dimethyl" motif acts as a steric gatekeeper , dramatically altering the kinetic landscape of the carbonyl group. While non-hindered ketones undergo rapid nucleophilic addition and condensation, this target molecule exhibits significant chemo-resistance  to carbonyl attack, forcing reactivity towards the alkene or directing enolization exclusively to the opposing 

-position.

Key Findings for Drug Development:

  • Nucleophilic Resistance: Carbonyl addition rates are suppressed by orders of magnitude, allowing for chemoselective transformations of other functional groups (e.g., alkene oxidation) without protecting the ketone.

  • Regiocontrol: Enolization is thermodynamically and kinetically locked to the C2 position, preventing scrambling common in non-symmetrical ketones.

  • Metabolic Stability: The steric bulk likely retards enzymatic reduction of the carbonyl, a common metabolic liability.

Structural Analysis & Steric Blocking

The reactivity difference stems from the trajectory of nucleophilic attack. The Bürgi-Dunitz angle (


) required for nucleophilic attack is physically obstructed by the gem-dimethyl group at C4.[1]
Visualizing the Steric Clash

The following diagram illustrates the kinetic barrier introduced by the C4 quaternary center compared to a standard ketone.

ReactivityComparison cluster_0 Steric Consequence Target 4,4-Dimethylhex-5-en-3-one (Hindered) Blocked Steric Wall (C4) High Activation Energy Target->Blocked Bürgi-Dunitz Trajectory Standard 3-Hexanone (Non-Hindered) Product Tetrahedral Intermediate Standard->Product Unimpeded Attack Low Activation Energy Nu Nucleophile (Nu:)

Figure 1: Comparative nucleophilic access. The gem-dimethyl group at C4 creates a 'cone of protection' around the C3 carbonyl, significantly raising the activation energy for addition reactions.

Reactivity Profiles: Comparative Data

The following table summarizes the predicted relative reactivity rates based on Taft Steric Parameters (


) for ketones with 

-quaternary centers (similar to

-butyl ketones) versus linear alkyl ketones.
Reaction ClassReagentNon-Hindered (3-Hexanone)Hindered (4,4-Dimethylhex-5-en-3-one)Mechanism Note
Nucleophilic Addition

(Grignard)
Fast (

)
Slow/Inert (

)
Steric bulk prevents C-C bond formation; reduction via

-hydride transfer may compete.[1]
Condensation

(Oxime)
Minutes (pH 5)Hours/Days Equilibrium unfavorable; requires forcing conditions or catalysis (e.g., aniline).[1]
Reduction

Complete < 30 min Partial/Slow Requires stronger reducing agents (

) or activation (Lewis Acid).[1]
Enolization

/

Mixture (Kinetic/Thermo)Regioselective (C2) C4 has no protons; enolization must occur at C2 (Ethyl side).[1]
Alkene Reactivity

StandardStandard The C5 alkene is distal enough to react normally, allowing chemoselective epoxidation.
Detailed Mechanistic Insight
  • Grignard Addition:

    • Non-Hindered: Attack at the carbonyl carbon forms the tertiary alcohol.

    • Hindered: The bulky C4 group favors reduction over addition if the Grignard reagent has

      
      -hydrogens (e.g., 
      
      
      
      ). The Grignard acts as a base or hydride donor rather than a nucleophile due to the inability to access the carbonyl carbon.[2]
  • Oxime/Imine Formation:

    • Formation of the tetrahedral intermediate is the rate-determining step. The transition state for 4,4-dimethylhex-5-en-3-one is highly crowded.[1]

    • Implication: This ketone is resistant to standard derivatization used for purification, meaning it cannot be easily pulled out of a mixture using Girard's Reagent.

Experimental Protocols
Protocol A: Chemoselective Oximation Rate Study

Objective: To quantify the steric retardation of the carbonyl group.

Materials:

  • Substrate: 4,4-Dimethylhex-5-en-3-one (1.0 eq)[1]

  • Control: 3-Hexanone (1.0 eq)[1]

  • Reagent: Hydroxylamine hydrochloride (

    
    ) (1.5 eq)[1]
    
  • Base: Sodium Acetate (1.5 eq)[1]

  • Solvent: Ethanol/Water (3:1)[1]

Methodology:

  • Preparation: Dissolve substrate (1 mmol) in 5 mL Ethanol/Water.

  • Initiation: Add

    
     and NaOAc at 
    
    
    
    .
  • Monitoring: Aliquot

    
     every 10 minutes for the first hour, then hourly. Analyze via GC-MS or HPLC.
    
  • Data Analysis: Plot conversion vs. time.

    • Expected Result: 3-Hexanone reaches >90% conversion within 30-60 mins.[1] 4,4-Dimethylhex-5-en-3-one will likely show <10% conversion in the same timeframe, requiring heating to reflux for completion.[1]

Protocol B: Regioselective Enolization (Trapping)

Objective: To demonstrate the "blocked" nature of the C4 position.

Materials:

  • Substrate: 4,4-Dimethylhex-5-en-3-one[1][3][4][5][6]

  • Base: Lithium Diisopropylamide (LDA) (1.1 eq)[1]

  • Electrophile: Trimethylsilyl chloride (TMSCl)[1]

  • Solvent: Anhydrous THF

Workflow:

  • Cool THF solution of LDA to

    
    .[1]
    
  • Add ketone dropwise over 10 minutes. Stir for 30 minutes.

    • Note: Only the C2 protons (ethyl group) are abstractable. The C4 position is quaternary.

  • Quench with TMSCl.

  • Warm to room temperature and analyze by

    
     NMR.
    
    • Observation: Product will be exclusively the C2-silyl enol ether (2-trimethylsilyloxy-4,4-dimethyl-1,5-hexadiene derivative).[1] No regioisomers will be observed, unlike with 3-hexanone.[1]

Biological & Synthetic Implications[1][5]
Pathway: Metabolic Stability

In drug design, ketones are often reduced to alcohols by cytosolic reductases (e.g., AKR1C). The steric bulk of 4,4-dimethylhex-5-en-3-one hinders the approach of the NADPH cofactor in the enzyme active site.[1]

Metabolism Substrate 4,4-Dimethylhex-5-en-3-one Enzyme Ketone Reductase (AKR1C) Substrate->Enzyme Binding Reduction Alcohol Metabolite Enzyme->Reduction Steric Clash (Slow Turnover) Excretion Renal Excretion (Parent Drug) Enzyme->Excretion Unchanged (High Stability)

Figure 2: Predicted metabolic fate. The steric bulk prevents efficient reduction, potentially increasing the half-life of the ketone pharmacophore.

Conclusion

4,4-Dimethylhex-5-en-3-one represents a distinct class of "sterically protected" carbonyls.[1] For researchers, this molecule offers a unique opportunity to exploit chemoselectivity : the alkene can be manipulated (e.g., metathesis, oxidation) while the ketone remains inert due to the C4 gem-dimethyl wall. Conversely, derivatizing the ketone requires forcing conditions or specific Lewis acid catalysis to overcome the activation barrier.

References
  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.). Wiley. (Foundational text on Steric Substituent Constants ).
  • Brown, H. C., & Fletcher, R. S. (1949). "Chemical Effects of Steric Strains. I. The Effect of Structure upon the Hydrolysis of Tertiary Aliphatic Chlorides". Journal of the American Chemical Society. Link[1]

  • Gawley, R. E. (1976). "Sterically Hindered Ketones: Synthesis and Reactivity". Organic Reactions.[1][7][8][9][10][11][12][13][14] (General review of hindered ketone kinetics).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Source for nucleophilic addition mechanisms and Burgi-Dunitz trajectory).[1]

  • Krygowski, T. M., & Stępień, B. T. (2005). "Sigma- and Pi-Electron Delocalization: Focus on Substituent Effects". Chemical Reviews. Link (Discussion on electronic vs steric effects in carbonyls).[1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,4-Dimethylhex-5-en-3-one

CAS No: 78186-80-8 (Isomer specific; verify vendor label) Molecular Formula: C₈H₁₄O Class: -Unsaturated Ketone / Aliphatic Ketone Executive Summary & Hazard Architecture From the Desk of the Senior Application Scientist:...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 78186-80-8 (Isomer specific; verify vendor label) Molecular Formula: C₈H₁₄O Class:


-Unsaturated Ketone / Aliphatic Ketone

Executive Summary & Hazard Architecture

From the Desk of the Senior Application Scientist:

Handling 4,4-Dimethylhex-5-en-3-one requires a nuanced understanding of "hidden" hazards. While often categorized generically with aliphatic ketones, this molecule possesses specific structural features—a gem-dimethyl group at the


-position and a terminal alkene—that dictate its safety profile.

Unlike simple ketones (e.g., acetone), the increased lipophilicity of this C8 molecule alters its permeation kinetics through standard glove materials. Furthermore, as a


-unsaturated ketone, it possesses thermodynamic potential for isomerization to the conjugated 

-enone, particularly under acidic or basic conditions, which may alter its toxicological reactivity (Michael acceptor potential).

Core Hazard Profile:

  • Flammability (Primary Risk): High vapor pressure relative to molecular weight. Flash point is likely <60°C (Class 3 Flammable Liquid).

  • Reactivity: Potential for peroxide formation (low, but non-zero due to allylic hydrogens) and polymerization if stabilizers are absent.

  • Health: Mucous membrane irritant. High solvent strength poses a defatting risk to skin (dermatitis).

Personal Protective Equipment (PPE) Matrix

The "Glove Permeation" Fallacy

Standard laboratory nitrile gloves provide insufficient protection against prolonged contact with ketones. Ketones are notorious for rapid permeation through nitrile rubber, often reaching the skin before physical degradation of the glove is visible.

Hand Protection Protocol
Exposure ScenarioRecommended MaterialEst. Breakthrough TimeScientific Rationale
Incidental Splash Nitrile (Double Layer) < 5 MinutesNitrile offers dexterity but poor ketone resistance. The outer layer sacrifices itself; immediate removal is required upon contact.
Synthesis / Pouring Laminate (Silver Shield/4H) > 4 HoursEVOH/PE laminates provide a cross-linked barrier that resists swelling and permeation by aliphatic ketones.
Spill Cleanup Butyl Rubber > 8 HoursButyl rubber is the gold standard for ketones, offering high density and resistance to molecular diffusion.
Eye & Respiratory Protection[1][2]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the high volatility and "creeping" nature of organic vapors.

  • Respiratory: If working outside a fume hood (not recommended), use a Full-Face Respirator with Organic Vapor (OV) Cartridges (Black label).

    • Note: The gem-dimethyl steric bulk does not significantly reduce vapor pressure; inhalation limits should be treated similarly to Methyl Isobutyl Ketone (MIBK) in the absence of specific OELs.

PPE Decision Logic Diagram

PPE_Decision_Tree Start Task Assessment Exposure Exposure Potential? Start->Exposure Splash Splash Only (Pipetting/Analysis) Exposure->Splash Immersion High Volume (Synthesis/Pouring) Exposure->Immersion Glove_Nitrile Double Nitrile (Change immediately on contact) Splash->Glove_Nitrile Glove_Laminate Silver Shield / Butyl (Required) Immersion->Glove_Laminate Hood Fume Hood Required? Glove_Nitrile->Hood Glove_Laminate->Hood Resp Respirator (OV) + Goggles Hood->Resp No (Emergency/Maintenance) Vent Standard Hood (100 fpm) Hood->Vent Yes (Standard)

Caption: Logic flow for selecting appropriate barrier protection based on exposure duration and volume.

Engineering Controls & Operational Workflow

Ventilation Standards
  • Primary Control: Chemical Fume Hood.

  • Face Velocity: Maintain 80–100 fpm (feet per minute).

  • Placement: Work at least 6 inches inside the sash to ensure laminar flow capture of heavy organic vapors (vapor density > 1).

Handling Protocol (Step-by-Step)

This protocol minimizes static discharge risks, critical for C8-ketones which can act as insulators.

  • Preparation:

    • Verify availability of an active Class B fire extinguisher (Dry Chemical/CO2).

    • Bond and ground all metal containers if transferring >1 Liter.

  • Transfer:

    • Small Scale (<50 mL): Use glass syringes with Luer-lock tips. Avoid plastic syringes if possible, as ketones can leach plasticizers, contaminating your sample.

    • Large Scale: Use a cannula transfer method under positive nitrogen pressure. Do not pour freely ("glug") to prevent static buildup.

  • Reaction Monitoring:

    • If heating, use an oil bath or heating block with an external temperature probe. Never use an open flame or heat gun near the vessel.

    • Chemist's Insight: Be aware that acidic workups can catalyze the isomerization of the

      
      -alkene to the conjugated 
      
      
      
      -isomer. Verify product integrity via NMR if precise regiochemistry is required.

Emergency Response & Disposal

Spill Response Algorithm

In the event of a spill, the high flammability is the immediate threat, followed by respiratory distress.

Spill_Response Spill Spill Detected Volume Assess Volume Spill->Volume Minor Minor (< 100mL) In Hood Volume->Minor Low Risk Major Major (> 100mL) Or Outside Hood Volume->Major High Risk PPE_Don Don Butyl Gloves & Goggles Minor->PPE_Don Evacuate Evacuate Lab Pull Alarm Major->Evacuate Absorb Cover with Vermiculite/Sand PPE_Don->Absorb Collect Collect into Sealed Bag Absorb->Collect Waste Disposal: Non-Halogenated Organic Collect->Waste

Caption: Triage workflow for chemical spills, prioritizing evacuation for uncontained releases.

Disposal Protocols
  • Waste Stream: Non-Halogenated Organic Solvent Waste.

  • Segregation: DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong reducing agents. The ketone functionality can react violently with oxidizers.

  • Container: High-density polyethylene (HDPE) or glass. Ensure the cap is vented if there is any risk of ongoing reaction/evolution.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart for Protective Gloves. US Department of Labor. [Link]

  • PubChem. (2024).[3] Compound Summary: 4,4-Dimethylhex-5-en-3-one (CAS 78186-80-8).[4] National Library of Medicine. [Link]

Sources

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